(3R,5S)-Fluvastatin
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLGEFLZQAZZCD-MCBHFWOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020962 | |
| Record name | (3R,5S)-Fluvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93957-54-1, 155229-75-7, 93957-55-2 | |
| Record name | fluvastatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3R,5S)-Fluvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluvastatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fluvastatin sodium hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fluvastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/ | |
| Record name | Fluvastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of (3R,5S)-Fluvastatin on HMG-CoA Reductase
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the intricate molecular mechanism by which (3R,5S)-Fluvastatin, the pharmacologically active enantiomer of Fluvastatin, exerts its inhibitory effects on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.
Introduction: The Role of HMG-CoA Reductase and Fluvastatin
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR) is a pivotal enzyme in the mevalonate pathway, catalyzing the conversion of HMG-CoA to mevalonic acid.[1][2] This step is the committed and rate-limiting stage in the biosynthesis of cholesterol and other isoprenoids.[1][3] Consequently, HMGR is a primary therapeutic target for managing hypercholesterolemia.
Fluvastatin is the first entirely synthetic HMG-CoA reductase inhibitor.[4][5] It is administered as a racemate, a mixture of (3R,5S)- and (3S,5R)-enantiomers.[4][5] The pharmacological activity, however, resides exclusively in the (3R,5S)-enantiomer, which acts as a potent competitive inhibitor of the HMGR enzyme.[4][6] By impeding cholesterol production, Fluvastatin effectively lowers plasma levels of total cholesterol and low-density lipoprotein (LDL) cholesterol.[4][7]
Core Mechanism of Action: Competitive Inhibition
The primary mechanism of action of this compound is competitive inhibition of the HMG-CoA reductase enzyme.[1][7][8] The molecular structure of Fluvastatin contains an HMG-like moiety that mimics the natural substrate, HMG-CoA.[9][10][11] This structural similarity allows Fluvastatin to bind to the active site of the HMGR enzyme, directly competing with the endogenous HMG-CoA substrate.[6][11]
The binding of Fluvastatin to the active site is reversible but exhibits a significantly higher affinity than the natural substrate, with binding affinities in the nanomolar range for statins, compared to the micromolar range for HMG-CoA.[1][6][9] This high-affinity binding effectively blocks the access of HMG-CoA to the catalytic site, thereby inhibiting the synthesis of mevalonate and subsequently, cholesterol.[4][11][12]
The inhibition of hepatic cholesterol synthesis triggers a cascade of events. The resulting decrease in intracellular cholesterol levels stimulates the upregulation of LDL receptors on the surface of liver cells.[4][7][8] This leads to an increased rate of clearance and catabolism of LDL particles from the bloodstream, which is the primary mechanism for the LDL-lowering effect of Fluvastatin.[4][7]
Binding Kinetics and Thermodynamics
The interaction between Fluvastatin and HMG-CoA reductase has been characterized by various quantitative parameters that underscore its potency as an inhibitor. These studies reveal a high-affinity interaction driven by favorable thermodynamic changes.
| Parameter | Value | Compound | Notes |
| IC₅₀ | 40 - 100 nM | Fluvastatin | Measured in human liver microsomes.[13] |
| 3 - 20 nM | This compound | A study comparing multiple statins found most had IC50 values in this range.[6] | |
| Ki | 2 - 250 nM | Various Statins | General range for statins, indicating high affinity.[14][15] |
| Binding Enthalpy (ΔH) | ~0 kcal/mol | Fluvastatin | Indicates that the binding is not primarily driven by enthalpic contributions at 25°C.[14][16] |
| Binding Affinity (ΔG) | -9.0 kcal/mol | Fluvastatin | The overall free energy of binding. |
| Entropic Contribution (-TΔS) | -9.0 kcal/mol | Fluvastatin | The binding of Fluvastatin is predominantly entropy-driven at 25°C.[14][15][16] |
| Docking Score | -7.161 | Fluvastatin | In silico analysis showed a high docking score compared to other synthetic statins.[17] |
Table 1: Quantitative Data for Fluvastatin-HMG-CoA Reductase Interaction.
The thermodynamic profile of Fluvastatin binding is notable. Isothermal titration calorimetry (ITC) experiments have shown that at 25°C, the binding of Fluvastatin is almost entirely driven by a favorable entropy change, with a binding enthalpy close to zero.[14][15] This suggests that hydrophobic interactions and the displacement of water molecules from the binding site play a crucial role in the stability of the enzyme-inhibitor complex.[14][16]
Structural Basis of Inhibition and Conformational Changes
X-ray crystallography and molecular docking studies have provided detailed insights into the structural basis of HMGR inhibition by Fluvastatin.[17][18] The HMG-like portion of the statin molecule occupies the narrow pocket in the active site where HMG-CoA normally binds.[6][12]
Key interactions for Fluvastatin binding include:
-
Salt Bridge: A salt bridge is formed with the positively charged side chain of Arg 590, a key residue in the active site.[17][19]
-
Hydrogen Bonds: Several hydrogen bonds are formed with active site residues.[17]
-
Van der Waals Interactions: The indole ring and other hydrophobic parts of the Fluvastatin molecule form extensive van der Waals contacts with hydrophobic side chains of the enzyme, contributing to binding affinity.[6][9]
The binding of statins, including Fluvastatin, can induce a conformational change in the enzyme.[1] Specifically, inhibitor binding displaces the flap domain of the enzyme, which helps to seal the active site.[18][20] This induced fit further stabilizes the inhibitor within the active site and contributes to the potent inhibition.
Experimental Protocols
The characterization of Fluvastatin's mechanism of action relies on several key experimental methodologies.
HMG-CoA Reductase Activity Assay (Spectrophotometry)
This is the most common method for measuring HMGR activity and its inhibition.
-
Principle: The assay measures the rate of NADPH oxidation, which is a co-substrate in the HMGR-catalyzed reaction. The decrease in NADPH concentration is monitored by measuring the decrease in absorbance at a wavelength of 340 nm.[21][22][23]
-
Methodology:
-
Reaction Mixture Preparation: A reaction buffer (e.g., Tris-HCl) is prepared containing the substrate HMG-CoA and the co-substrate NADPH.[23]
-
Enzyme Addition: The reaction is initiated by adding a purified, recombinant catalytic domain of HMG-CoA reductase to the mixture.[21][23]
-
Spectrophotometric Monitoring: The absorbance at 340 nm is measured over time using a multi-well spectrophotometer. The rate of decrease in absorbance is directly proportional to the enzyme's activity.[21]
-
Inhibitor Screening: To determine the inhibitory potential of Fluvastatin, the assay is performed in the presence of varying concentrations of the compound.[21] The enzyme, buffer, and inhibitor are pre-incubated before adding the substrates to initiate the reaction. The activity is then measured and compared to a control without the inhibitor.
-
Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique used to determine the thermodynamics of binding interactions.
-
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (Fluvastatin) to a macromolecule (HMGR). This allows for the determination of the binding affinity (Kᵢ), enthalpy change (ΔH), and stoichiometry of the interaction.[14][15]
-
Methodology:
-
Sample Preparation: A solution of purified HMG-CoA reductase is placed in the sample cell of the calorimeter. A solution of Fluvastatin at a known concentration is loaded into an injection syringe.
-
Titration: Small aliquots of the Fluvastatin solution are incrementally injected into the enzyme solution.
-
Heat Measurement: The heat change associated with each injection is precisely measured.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters: Kᵢ, ΔH, and the entropy change (ΔS).[14][16]
-
X-ray Crystallography
This technique provides high-resolution, three-dimensional structural information of the enzyme-inhibitor complex.
-
Principle: X-rays are diffracted by the electrons in a crystallized molecule. The diffraction pattern can be used to calculate an electron density map, from which the atomic structure of the molecule can be determined.
-
Methodology:
-
Crystallization: The catalytic domain of human HMG-CoA reductase is co-crystallized with Fluvastatin. This involves preparing a highly pure and concentrated solution of the protein-inhibitor complex and screening various conditions to find those that promote crystal growth.
-
Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.[12]
-
Structure Determination and Refinement: The diffraction data are processed to solve the phase problem and generate an electron density map. An atomic model of the complex is built into this map and refined to best fit the experimental data.[12] The final structure reveals the precise orientation of Fluvastatin in the active site and its specific interactions with the enzyme's amino acid residues.[18]
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key concepts of Fluvastatin's mechanism of action.
Conclusion
The (3R,5S)-enantiomer of Fluvastatin is a highly effective, competitive inhibitor of HMG-CoA reductase. Its mechanism of action is well-defined, involving high-affinity, reversible binding to the enzyme's active site, which blocks the cholesterol biosynthesis pathway. This inhibition is structurally and thermodynamically characterized, with a binding profile driven primarily by entropic factors. The resulting decrease in hepatic cholesterol synthesis leads to a beneficial upregulation of LDL receptors and a subsequent reduction in circulating LDL cholesterol. The detailed understanding of this mechanism, facilitated by robust experimental protocols, solidifies Fluvastatin's role as a cornerstone in the management of hypercholesterolemia.
References
- 1. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brainkart.com [brainkart.com]
- 11. Frameshift variation in the HMG-CoA reductase gene and unresponsiveness to cholesterol-lowering drugs in type 2 diabetes mellitus patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 18. Crystal structure of a statin bound to a class II hydroxymethylglutaryl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Regulated degradation of HMG CoA reductase requires conformational changes in sterol-sensing domain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Stereospecific Biological Activity of Fluvastatin Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is administered clinically as a racemic mixture of two enantiomers: (3R,5S)-fluvastatin and (3S,5R)-fluvastatin. While structurally mirror images, these enantiomers exhibit profound differences in their biological activity, from their primary pharmacological target to their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the stereospecificity of fluvastatin's actions, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways. Understanding these enantioselective differences is crucial for researchers and drug development professionals in the fields of lipid-lowering therapies, drug metabolism, and personalized medicine.
Introduction
Statins are a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease.[1] Their primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2] Fluvastatin, a member of this class, is unique in its synthetic origin and is marketed as a racemic mixture.[1] The two enantiomers, (+)-(3R,5S)-fluvastatin and (-)-(3S,5R)-fluvastatin, possess the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. This seemingly subtle difference has significant implications for their biological activity. This guide delves into the stereospecific nature of fluvastatin's interaction with its target enzyme, its differential handling by metabolic enzymes and transporters, and the consequent variations in cellular uptake and nuclear receptor activation.
Stereoselective Inhibition of HMG-CoA Reductase
The therapeutic efficacy of fluvastatin is almost exclusively attributed to the (3R,5S)-enantiomer. This stereoselectivity is a direct consequence of the specific conformational requirements of the HMG-CoA reductase active site.
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of each enantiomer against HMG-CoA reductase has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.
| Enantiomer | Target | IC50 (nM) | Reference(s) |
| This compound | HMG-CoA Reductase | 8 | [3] |
| (3S,5R)-Fluvastatin | HMG-CoA Reductase | Inactive | [4] |
| Racemic Fluvastatin | HMG-CoA Reductase | 8-100 | [5][6][7] |
Table 1: In vitro inhibitory potency of fluvastatin enantiomers against HMG-CoA reductase.
Experimental Protocol: In Vitro HMG-CoA Reductase Activity Assay
The determination of HMG-CoA reductase inhibition by fluvastatin enantiomers is typically performed using a cell-free enzymatic assay. The activity of the enzyme is monitored by measuring the rate of NADPH oxidation, which is a co-factor in the conversion of HMG-CoA to mevalonate.
Principle: HMG-CoA reductase catalyzes the following reaction: HMG-CoA + 2 NADPH + 2 H+ → Mevalonate + 2 NADP+ + CoA
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is directly proportional to the enzyme's activity.
Materials:
-
Purified HMG-CoA reductase (catalytic domain)
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluvastatin enantiomers (dissolved in a suitable solvent like DMSO)
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer to the desired concentrations. Prepare serial dilutions of the fluvastatin enantiomers.
-
Assay Setup: In a 96-well plate, add the assay buffer, HMG-CoA reductase, and the fluvastatin enantiomer (or vehicle control).
-
Initiation of Reaction: Add NADPH and HMG-CoA to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[2][8][9][10][11]
Figure 1: Differential inhibition of HMG-CoA reductase by fluvastatin enantiomers.
Stereospecific Pharmacokinetics: Metabolism and Transport
The enantiomers of fluvastatin exhibit distinct pharmacokinetic profiles, primarily due to stereoselective metabolism by cytochrome P450 enzymes and differential transport by membrane transporters.
Metabolism by Cytochrome P450 2C9 (CYP2C9)
CYP2C9 is the primary enzyme responsible for the metabolism of fluvastatin.[12] Genetic polymorphisms in the CYP2C9 gene can significantly impact the clearance of both enantiomers, with a more pronounced effect on the inactive (3S,5R)-enantiomer.[13]
Transport by Organic Anion Transporting Polypeptides (OATPs)
Hepatic uptake of fluvastatin is mediated by OATPs. Studies have shown that both enantiomers are substrates for these transporters, but with differing affinities that can be influenced by genetic variants. Specifically, SLCO1B1 (encoding OATP1B1) and SLCO2B1 (encoding OATP2B1) are involved in the transport of fluvastatin enantiomers.[14][15]
Experimental Protocol: Chiral Separation and Quantification in Biological Matrices
To study the pharmacokinetics of individual enantiomers, a robust and sensitive analytical method for their separation and quantification is essential. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the most common technique employed.
Principle: Chiral stationary phases contain a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus their separation.
Materials:
-
HPLC system with a UV or mass spectrometric detector
-
Chiral HPLC column (e.g., Chiralpak AD, ChiralCel OD-R)
-
Mobile phase (e.g., a mixture of hexane, isopropanol, and trifluoroacetic acid)[16]
-
Internal standard
-
Biological matrix (e.g., plasma, cell lysate)
Procedure:
-
Sample Preparation: Extract the fluvastatin enantiomers and the internal standard from the biological matrix using liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation: Inject the extracted sample onto the chiral HPLC column. The enantiomers are separated under isocratic or gradient elution conditions.
-
Detection and Quantification: Detect the enantiomers using a UV detector at a specific wavelength (e.g., 239 nm)[16] or a mass spectrometer for higher sensitivity and selectivity.
-
Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the amount of each enantiomer in the samples.
Figure 2: Workflow for the chiral separation and quantification of fluvastatin enantiomers.
Stereoselective Cellular Uptake
The entry of fluvastatin into hepatocytes, the primary site of action, is a critical step in its pharmacological activity. Studies in cultured rat hepatocytes have revealed that the uptake of both enantiomers is a carrier-mediated process.
Quantitative Analysis of Hepatocyte Uptake
Kinetic parameters for the uptake of each enantiomer have been determined, indicating a saturable transport mechanism.
| Enantiomer | Cell Type | Km (µM) | Vmax (pmol/mg protein/min) | Reference(s) |
| (+)-Fluvastatin (3R,5S) | Rat Cultured Hepatocytes | 38.5 | 611 | [1][17] |
| (-)-Fluvastatin (3S,5R) | Rat Cultured Hepatocytes | 41.5 | 646 | [1][17] |
Table 2: Kinetic parameters for the cellular uptake of fluvastatin enantiomers in rat hepatocytes.
Experimental Protocol: Cellular Uptake Assay in Cultured Hepatocytes
The uptake of fluvastatin enantiomers into hepatocytes can be studied using radiolabeled compounds or by LC-MS/MS analysis of cell lysates.
Principle: Cultured hepatocytes are incubated with the fluvastatin enantiomers for a specific time, after which the intracellular concentration is measured.
Materials:
-
Cultured hepatocytes (primary or cell lines)
-
Radiolabeled ([14C] or [3H]) fluvastatin enantiomers or non-labeled enantiomers for LC-MS/MS
-
Incubation buffer (e.g., Krebs-Henseleit buffer)
-
Washing buffer (ice-cold)
-
Lysis buffer
-
Scintillation counter or LC-MS/MS system
Procedure:
-
Cell Culture: Plate hepatocytes in collagen-coated dishes and culture until they form a monolayer.
-
Uptake Experiment: Wash the cells with pre-warmed incubation buffer. Add the incubation buffer containing a known concentration of the fluvastatin enantiomer.
-
Incubation: Incubate the cells at 37°C for various time points. To distinguish between active transport and passive diffusion, parallel experiments can be conducted at 4°C.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the incubation medium and washing the cells multiple times with ice-cold washing buffer.
-
Cell Lysis and Analysis: Lyse the cells and determine the intracellular concentration of the enantiomer using scintillation counting (for radiolabeled compounds) or LC-MS/MS.
-
Data Analysis: Normalize the intracellular concentration to the protein content of the cell lysate. Determine the kinetic parameters (Km and Vmax) by measuring the uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[1][17]
Figure 3: Carrier-mediated uptake of fluvastatin enantiomers into hepatocytes.
Enantiospecific Activation of Pregnane X Receptor (PXR)
The Pregnane X Receptor (PXR) is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport, including CYP3A4. Fluvastatin enantiomers have been shown to enantiospecifically activate PXR.
Quantitative Analysis of PXR Activation
The potency of each enantiomer to activate PXR can be assessed using a reporter gene assay.
| Enantiomer | Target | EC50 (µM) | Reference(s) |
| 3R,5R-Fluvastatin | PXR | ~22.0 | [18] |
| 3S,5R-Fluvastatin | PXR | ~14.4 | [18] |
| 3S,5S-Fluvastatin | PXR | ~14.7 | [18] |
| 3R,5S-Fluvastatin | PXR | ~8.7 - 15.4 | [18] |
Table 3: EC50 values for the activation of PXR by fluvastatin optical isomers.
Experimental Protocol: PXR Activation Reporter Gene Assay
Principle: A reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter is introduced into a suitable cell line. Activation of PXR by a ligand leads to the expression of the reporter gene, which can be quantified.
Materials:
-
A human cell line (e.g., HepG2, LS180)
-
A reporter plasmid containing a PXR-responsive element linked to a luciferase gene (e.g., p3A4-luc)
-
A PXR expression vector (if the cell line does not endogenously express sufficient levels)
-
Transfection reagent
-
Fluvastatin enantiomers
-
Luciferase assay reagent
Procedure:
-
Cell Culture and Transfection: Culture the cells and transfect them with the reporter plasmid and, if necessary, the PXR expression vector.
-
Treatment: After transfection, treat the cells with various concentrations of the fluvastatin enantiomers or a vehicle control. A known PXR agonist (e.g., rifampicin) is used as a positive control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the protein concentration or a co-transfected control plasmid. Calculate the fold induction of luciferase activity compared to the vehicle control. Determine the EC50 value by plotting the fold induction against the logarithm of the agonist concentration.[18][19][20][21][22]
Figure 4: Signaling pathway of PXR activation by fluvastatin enantiomers.
Conclusion
The biological activity of fluvastatin is highly stereospecific. The (3R,5S)-enantiomer is the active inhibitor of HMG-CoA reductase, while the (3S,5R)-enantiomer is essentially inactive in this regard. Both enantiomers are substrates for metabolic enzymes and transporters, with genetic variations in these proteins leading to enantiospecific pharmacokinetic profiles. Furthermore, the enantiomers exhibit differential activation of the nuclear receptor PXR, which can lead to distinct effects on the expression of drug-metabolizing enzymes. A thorough understanding of these stereospecific activities is paramount for the rational design of future lipid-lowering drugs, the interpretation of clinical data, and the advancement of personalized medicine approaches in the treatment of hypercholesterolemia. This guide provides the foundational knowledge and experimental frameworks to support further research and development in this area.
References
- 1. Cellular uptake of fluvastatin, an inhibitor of HMG-CoA reductase, by rat cultured hepatocytes and human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DSpace [helda.helsinki.fi]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. assaygenie.com [assaygenie.com]
- 11. mdpi.com [mdpi.com]
- 12. Lipid-lowering effect of fluvastatin in relation to cytochrome P450 2C9 variant alleles frequently distributed in the Czech population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of CYP2C9 polymorphisms on the pharmacokinetics and cholesterol-lowering activity of (-)-3S,5R-fluvastatin and (+)-3R,5S-fluvastatin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantiospecific Pharmacogenomics of Fluvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantiospecific Pharmacogenomics of Fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Chiral separation of fluvastatin enantiomers with in vitro cellular method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular uptake of fluvastatin, an inhibitor of HMG-CoA reductase, by rat cultured hepatocytes and human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. endocrine-abstracts.org [endocrine-abstracts.org]
- 21. endocrine-abstracts.org [endocrine-abstracts.org]
- 22. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development of synthetic statins like Fluvastatin
An In-Depth Technical Guide to the Discovery and Development of Synthetic Statins: The Case of Fluvastatin
Introduction
The journey to control hypercholesterolemia, a primary risk factor for cardiovascular disease, was revolutionized by the discovery of statins, a class of drugs that inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme catalyzes a rate-limiting step in cholesterol biosynthesis.[2] The initial statins, such as mevastatin (compactin) and lovastatin, were natural products derived from fungi.[3][4] While groundbreaking, their discovery paved the way for the development of entirely synthetic statins, designed for improved efficacy, safety, and pharmacokinetic profiles. Fluvastatin was the first entirely synthetic HMG-CoA reductase inhibitor to be approved for clinical use, marking a significant milestone in the field.[5][6] This guide provides a technical overview of the discovery, development, mechanism of action, and evaluation of synthetic statins, with a central focus on Fluvastatin.
Discovery and Chemical Synthesis of Fluvastatin
Unlike its fungal-derived predecessors, Fluvastatin features a distinct indole ring structure.[1] Its development stemmed from a concerted effort to design novel chemical entities that could effectively inhibit HMG-CoA reductase. The industrial synthesis of Fluvastatin has been refined over time to improve efficiency and yield. A key manufacturing process involves an aldol-like condensation reaction, which has been optimized into a "one-pot" synthesis that significantly increases the overall yield by about 25%.[7] This improved process involves the condensation of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate, followed by a low-temperature reduction to form the core structure of Fluvastatin, without the need to isolate the intermediate ketone.[7][8]
Mechanism of Action: HMG-CoA Reductase Inhibition
Fluvastatin, like all statins, exerts its lipid-lowering effect by competitively inhibiting HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonic acid, a critical precursor in the cholesterol biosynthesis pathway.[9] By blocking this rate-limiting step, Fluvastatin reduces the intracellular concentration of cholesterol in hepatocytes.[2] This reduction triggers a compensatory upregulation in the expression of LDL receptors on the surface of liver cells, which in turn enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, ultimately lowering total and LDL cholesterol levels.[5][9]
Pharmacokinetics and Metabolism
Fluvastatin exhibits distinct pharmacokinetic properties. It is rapidly and almost completely absorbed (98%) from the gastrointestinal tract, although food intake can slow the rate of absorption.[6][10] Due to a significant first-pass effect in the liver, its systemic bioavailability is approximately 24-30%.[10][11] Fluvastatin is highly bound to plasma proteins (>98%).[5]
Metabolism occurs primarily in the liver through hydroxylation and N-dealkylation.[5] Several cytochrome P450 enzymes are involved, mainly CYP2C9 (approximately 75%), but also CYP3A4 (~20%) and CYP2C8 (~5%).[5][12] This diverse metabolic profile makes it less susceptible to drug-drug interactions compared to other statins that are predominantly metabolized by a single CYP enzyme.[10] The majority of the drug is excreted as metabolites in the feces (~90-95%), with very little unchanged drug appearing in the urine (<6%).[5][6][10]
| Parameter | Value | Reference |
| Absorption | ~98% | [10] |
| Bioavailability | 24-30% | [10][11] |
| Protein Binding | >98% | [5] |
| Metabolism | Hepatic (CYP2C9, CYP3A4, CYP2C8) | [5][10] |
| Primary Metabolite | N-desisopropyl propionic acid (inactive) | [10] |
| Elimination Half-Life | ~1-3 hours (capsules), ~9 hours (extended-release) | [11] |
| Excretion | ~93-95% Feces, <6% Urine | [5][10] |
Experimental Protocols
HMG-CoA Reductase Inhibition Assay (In Vitro)
The efficacy of statins is initially determined using in vitro enzyme inhibition assays. A common method is a colorimetric or spectrophotometric assay that measures the activity of HMG-CoA reductase by monitoring the consumption of its co-factor, NADPH.
Objective: To determine the inhibitory potential of a test compound (e.g., Fluvastatin) on HMG-CoA reductase activity.
Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, a reaction that requires the oxidation of NADPH to NADP+. The decrease in NADPH concentration is measured by the reduction in absorbance at 340 nm.[13][14][15]
Materials:
-
Purified HMG-CoA Reductase enzyme
-
HMG-CoA Reductase Assay Buffer
-
HMG-CoA (substrate)
-
NADPH (co-factor)
-
Test inhibitor (e.g., Fluvastatin) dissolved in an appropriate solvent
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
Procedure:
-
Reagent Preparation: Reconstitute HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer to their working concentrations as per the manufacturer's instructions. Keep all reagents on ice.[13][14]
-
Assay Setup: Prepare wells for the test inhibitor, an enzyme control (no inhibitor), and a reagent background control (no enzyme) in a 96-well plate.[16]
-
Inhibitor Wells: Add assay buffer, a specific concentration of the test inhibitor, and NADPH.
-
Enzyme Control Well: Add assay buffer, solvent (used for the inhibitor), and NADPH.
-
Background Well: Add assay buffer and NADPH.
-
-
Enzyme Addition: Pre-warm the plate to 37°C. Add the reconstituted HMG-CoA reductase enzyme to the inhibitor and enzyme control wells. Do not add enzyme to the background control well.[13]
-
Initiate Reaction: Start the reaction by adding the HMG-CoA substrate to all wells.
-
Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for 5-10 minutes using a spectrophotometer.[15]
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min) for each well. Subtract the background rate from the enzyme control and inhibitor rates. The percent inhibition is calculated as: [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] * 100. Plot percent inhibition against inhibitor concentration to determine the IC50 value.
In Vivo Efficacy Evaluation
Animal models are essential for evaluating the lipid-lowering efficacy and safety of statin candidates before human trials.
Objective: To assess the effect of a test statin on plasma lipid profiles in a relevant animal model (e.g., hypercholesterolemic rats or mice).
Model: Male Wistar rats or C57BL/6 mice fed a high-cholesterol diet to induce hypercholesterolemia.
Procedure:
-
Acclimatization and Diet Induction: Animals are acclimatized for at least one week. Hypercholesterolemia is then induced by feeding a high-fat, high-cholesterol diet for a period of 2-4 weeks.
-
Grouping: Animals are randomly divided into groups (n=6-10 per group):
-
Group 1: Normal Control (standard diet)
-
Group 2: Disease Control (high-cholesterol diet + vehicle)
-
Group 3: Test Group (high-cholesterol diet + test statin at various doses)
-
Group 4: Positive Control (high-cholesterol diet + known statin, e.g., Atorvastatin)
-
-
Drug Administration: The test compound, positive control, or vehicle is administered orally once daily for a specified period (e.g., 4-8 weeks).
-
Sample Collection: Blood samples are collected at baseline and at the end of the treatment period via retro-orbital plexus or cardiac puncture after fasting.[17]
-
Biochemical Analysis: Plasma is separated, and levels of Total Cholesterol (TC), LDL-C, HDL-C, and Triglycerides (TG) are measured using standard enzymatic kits.
-
Data Analysis: Compare the lipid profiles of the treatment groups with the disease control group using statistical analysis (e.g., ANOVA). A significant reduction in TC and LDL-C indicates efficacy.
Clinical Efficacy and Quantitative Data
Clinical trials have consistently demonstrated the efficacy of Fluvastatin in managing hypercholesterolemia.[18] It effectively reduces total cholesterol, LDL cholesterol, and triglycerides while producing a modest increase in HDL cholesterol.[10]
| Trial / Study | Dose Range | LDL-C Reduction | Total Cholesterol Reduction | HDL-C Change | Triglyceride Reduction | Reference |
| Cochrane Review | 10-80 mg/day | 15.2% to 34.9% | 10.7% to 24.9% | N/A | 3% to 17.5% | [10] |
| FLUENT | 20-40 mg/day | -30.7% | -21.9% | +3.5% | N/A | [18] |
| CTT Analysis | ~72 mg/day | -31.9% | N/A | N/A | N/A | [10] |
| Controlled Studies | 40 mg/day | 25% to 26% | N/A | N/A | N/A | [19] |
When compared to other statins, the potency for LDL-C reduction varies. A meta-analysis showed that at a 40 mg dose, Fluvastatin reduced LDL cholesterol by an average of 27%.[20]
| Statin | Dose | Average LDL-C Reduction |
| Fluvastatin | 40 mg | 27% |
| Pravastatin | 40 mg | 29% |
| Lovastatin | 40 mg | 37% |
| Simvastatin | 40 mg | 37% |
| Atorvastatin | 40 mg | 49% |
| Rosuvastatin | 40 mg | 53% |
Despite a lower percentage reduction in LDL-C compared to atorvastatin and rosuvastatin, clinical outcome trials have shown that fluvastatin significantly reduces the risk of myocardial infarction.[10][21] This suggests that the clinical benefits of statins may involve pleiotropic effects beyond simple lipid lowering, such as anti-inflammatory actions and improvements in endothelial function.[20][21]
Conclusion
The development of synthetic statins, exemplified by Fluvastatin, represents a pivotal advancement in cardiovascular pharmacotherapy. By moving from natural product screening to rational drug design, scientists created compounds with unique chemical structures and favorable pharmacological profiles. Fluvastatin's distinct indole core, synthetic accessibility, and primary metabolism by CYP2C9 differentiate it from other members of its class. Through rigorous in vitro and in vivo evaluation, followed by extensive clinical trials, Fluvastatin has been established as a safe and effective agent for the management of hypercholesterolemia, underscoring the success of synthetic chemistry in expanding the therapeutic armamentarium against cardiovascular disease.
References
- 1. Discovery and development of statins - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Fluvastatin Sodium? [synapse.patsnap.com]
- 3. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Development and pharmacology of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Fluvastatin - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. ClinPGx [clinpgx.org]
- 13. assaygenie.com [assaygenie.com]
- 14. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. abcam.cn [abcam.cn]
- 17. scialert.net [scialert.net]
- 18. Fluvastatin Long-Term Extension Trial (FLUENT): summary of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluvastatin in severe hypercholesterolemia: analysis of a clinical trial database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy, effectiveness and real life goal attainment of statins in managing cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluvastatin: clinical and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
(3R,5S)-Fluvastatin's Crucial Role in the Cholesterol Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,5S)-Fluvastatin, the pharmacologically active enantiomer of the synthetic drug Fluvastatin, plays a pivotal role in the management of hypercholesterolemia. As a member of the statin class of drugs, its primary mechanism of action involves the targeted inhibition of a key enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth exploration of the role of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its function.
Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase
The synthesis of cholesterol is a complex, multi-step process known as the mevalonate pathway. A critical rate-limiting step in this pathway is the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate. This reaction is catalyzed by the enzyme HMG-CoA reductase (HMGR).
This compound functions as a potent and competitive inhibitor of HMG-CoA reductase. Its molecular structure mimics the natural substrate, HMG-CoA, allowing it to bind to the active site of the enzyme. This binding prevents HMG-CoA from accessing the enzyme, thereby blocking its conversion to mevalonate and effectively halting the downstream synthesis of cholesterol. The (3S,5R) enantiomer of Fluvastatin is considered inactive.
The reduction in intracellular cholesterol levels triggers a compensatory response. Cells upregulate the expression of low-density lipoprotein (LDL) receptors on their surface. This leads to increased clearance of LDL cholesterol from the bloodstream, ultimately resulting in lower plasma LDL cholesterol levels, a primary therapeutic goal in the prevention of cardiovascular diseases.
Quantitative Data on this compound Efficacy
The inhibitory potency of this compound on HMG-CoA reductase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to describe its efficacy.
| Parameter | Reported Value(s) | Cell/System Type | Reference(s) |
| IC50 | 8 nM | Cell-free assay | [1] |
| 40 nM, 100 nM | Human liver microsomes | [1][2][3] | |
| 3-20 nM (range for most statins) | In vitro HMG-CoA reductase inhibition assay | [4] | |
| 0.07 µM (for inhibition of smooth muscle cell proliferation) | Human saphenous vein smooth muscle cells | [5] | |
| 170 µM (for antiproliferative effects) | A549 non-small-cell lung cancer cells | [6] | |
| Ki | ~1 nM (for Pravastatin, a related statin) | In vivo |
Clinical Efficacy of Fluvastatin
Clinical trials have extensively evaluated the efficacy of Fluvastatin in reducing LDL cholesterol levels in patients with hypercholesterolemia.
| Clinical Trial | Dosage | Duration | Key Findings on Lipid Profile | Reference(s) |
| Lescol Intervention Prevention Study (LIPS) | 40 mg twice daily | 3-4 years | Significant reduction in LDL cholesterol levels. | [5] |
| Lescol in Severe Atherosclerosis (LISA) Trial | 40 mg daily (up to 80 mg/day) | 1 year | Reduction in total cholesterol by 17.4% and LDL cholesterol by 26.9%. | |
| Pooled Analysis of 12 Placebo-Controlled Trials | Not specified | Not specified | Significant reductions in triglycerides, apolipoprotein B, LDL cholesterol, and total cholesterol. | |
| French-Dutch Fluvastatin Study Group | 10 to 40 mg/day | 52 weeks | Mean percent change in LDL-cholesterol levels from baseline was -24.8%. | [3] |
| Low-dose Combination Therapy Trial | 10 mg and 20 mg (monotherapy) | 24 weeks | Reductions in LDL cholesterol of -20.1% and -20.2%, respectively. | [4] |
Experimental Protocols
In Vitro HMG-CoA Reductase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of HMG-CoA reductase.
Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+, which is a co-factor in the conversion of HMG-CoA to mevalonate. A decrease in the rate of NADPH consumption in the presence of Fluvastatin indicates enzyme inhibition.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
This compound of varying concentrations
-
Assay buffer (e.g., potassium phosphate buffer)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH in a microplate well.
-
Add varying concentrations of this compound to the test wells. Include a control well with no inhibitor.
-
Initiate the reaction by adding HMG-CoA reductase to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Cholesterol Biosynthesis Assay
This assay assesses the impact of this compound on de novo cholesterol synthesis within a cellular context.
Principle: Cells are cultured in the presence of a radiolabeled precursor of cholesterol, such as [14C]-acetate. The amount of radiolabeled cholesterol synthesized is quantified to determine the rate of cholesterol biosynthesis. A reduction in the incorporation of the radiolabel into cholesterol in the presence of Fluvastatin indicates inhibition of the pathway.
Materials:
-
Cultured cells (e.g., HepG2 human hepatoma cells)
-
Cell culture medium and supplements
-
[14C]-acetate (or other suitable radiolabeled precursor)
-
This compound of varying concentrations
-
Reagents for lipid extraction (e.g., hexane/isopropanol mixture)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with varying concentrations of this compound for a specified period.
-
Add [14C]-acetate to the culture medium and incubate for several hours to allow for its incorporation into newly synthesized cholesterol.
-
Wash the cells and lyse them to release cellular contents.
-
Extract the lipids from the cell lysate using an organic solvent mixture.
-
Separate the different lipid species, including cholesterol, using TLC.
-
Scrape the portion of the TLC plate corresponding to cholesterol and quantify the amount of radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of cholesterol synthesis for each Fluvastatin concentration compared to the untreated control.
Mandatory Visualizations
Caption: Cholesterol Biosynthesis Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro HMG-CoA reductase inhibition assay.
Conclusion
This compound is a highly effective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its competitive inhibition mechanism leads to a significant reduction in intracellular cholesterol synthesis, which in turn promotes the clearance of LDL cholesterol from the circulation. The quantitative data from both in vitro and clinical studies underscore its therapeutic importance in managing hypercholesterolemia and reducing the risk of associated cardiovascular diseases. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other HMG-CoA reductase inhibitors.
References
- 1. content.abcam.com [content.abcam.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Cholesterol Cell-Based Detection Assay Kit - Creative BioMart [creativebiomart.net]
- 4. Low-dose combined therapy with fluvastatin and cholestyramine in hyperlipidemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lescol in Severe Atherosclerosis Trial - American College of Cardiology [acc.org]
- 6. researchgate.net [researchgate.net]
Initial Investigations into (3R,5S)-Fluvastatin Cellular Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,5S)-Fluvastatin, the pharmacologically active enantiomer of Fluvastatin, is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] While its primary clinical application is the reduction of plasma cholesterol levels to prevent cardiovascular disease, a growing body of evidence indicates that Fluvastatin exerts a multitude of direct cellular effects that extend beyond its lipid-lowering properties.[2][3] These pleiotropic effects, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, have positioned Fluvastatin as a compound of interest in oncology and other research areas. This technical guide provides an in-depth overview of the initial investigations into the cellular effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action
This compound is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial precursor for the synthesis of cholesterol and various non-sterol isoprenoids.[4] By blocking this step, Fluvastatin not only reduces intracellular cholesterol production but also depletes essential isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are vital for the post-translational modification and function of numerous proteins, including small GTPases that play a critical role in intracellular signaling.
Quantitative Cellular Effects of Fluvastatin
The cellular response to Fluvastatin is dose-dependent and varies across different cell types. The following tables summarize key quantitative data from in vitro studies.
Table 1: Cytotoxicity of Fluvastatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| OVCAR3 | Ovarian Cancer | 45.7 ± 0.4 | 24 | MTT |
| A-375 | Malignant Melanoma | ~50 (approx.) | Not Specified | Not Specified |
| A-673 | Ewing's Sarcoma | ~50 (approx.) | Not Specified | Not Specified |
| A549 | Non-small-cell Lung Cancer | 170 | Not Specified | Not Specified |
| HEp-2 | Larynx Carcinoma | 2.43 ± 0.56 (µg/mL) | Not Specified | Not Specified |
| KB | Nasopharyngeal Carcinoma | 2.29 ± 0.19 (µg/mL) | Not Specified | Not Specified |
| HeLa | Epithelial Carcinoma | 5.02 ± 1.52 (µg/mL) | Not Specified | Not Specified |
Table 2: Effects of Fluvastatin on Apoptosis and Cell Cycle
| Cell Line | Effect | Concentration (µM) | Time (h) | Key Findings |
| OVCAR3 | Increased Apoptosis | Sub-toxic (IC10) | 24 | Significant increase in early and late apoptotic cells. |
| OVCAR3 | Cell Cycle Arrest | Sub-toxic (IC10) | 24 | Increase in pre-G1 phase percentage. |
| PC3 | Increased Apoptosis | Dose-dependent | 48 | Increased Annexin V-positive cells. |
| MCF10.AT1 | Increased Apoptosis | Not Specified | 48 | Apoptosis induction blocked by GGPP.[5] |
| High-Grade Breast Cancer | Increased Apoptosis | 20-80 mg/day (in vivo) | 21-50 days | 60% of high-grade tumors showed increased apoptosis.[6][7] |
| High-Grade Breast Cancer | Decreased Proliferation | 20-80 mg/day (in vivo) | 21-50 days | Significant decrease in Ki-67 index in high-grade tumors.[6] |
| Vascular Smooth Muscle Cells | G0/G1 Arrest | 5 | 36 | Increased percentage of cells in G0/G1 phase.[8] |
| Hepatocellular Carcinoma (HCC) | G2/M Arrest | Dose-dependent | Not Specified | Dose-dependent induction of G2/M phase arrest.[9] |
Table 3: Modulation of Key Signaling Proteins by Fluvastatin
| Cell Line | Protein | Effect | Concentration (µM) | Time (h) |
| PC3 | p-Akt | Decrease | Not Specified | Not Specified |
| PC3 | p-FOXO1 | Decrease | Not Specified | Not Specified |
| Vascular Smooth Muscle Cells | Cyclin D1 | Decrease | 5 | 24 |
| Vascular Smooth Muscle Cells | CDK4 | Decrease | 5 | 24 |
| Vascular Smooth Muscle Cells | p27 | Increase | 5 | 24 |
| Endometrial Cancer Cells | p53 | Increase | Dose-dependent | Not Specified |
| Endometrial Cancer Cells | Cleaved Caspase-3 | Increase | Dose-dependent | Not Specified |
| Hepatocellular Carcinoma (HCC) | Bcl-2 | Decrease | Not Specified | Not Specified |
| Hepatocellular Carcinoma (HCC) | Bax | Increase | Not Specified | Not Specified |
| Hepatocellular Carcinoma (HCC) | Cytochrome c (cytosolic) | Increase | Not Specified | Not Specified |
Key Signaling Pathways Modulated by this compound
Fluvastatin's cellular effects are mediated through the modulation of several critical signaling pathways. The inhibition of isoprenoid synthesis disrupts the function of small GTPases like Ras and Rho, which are upstream regulators of these cascades.
HMG-CoA Reductase and the Mevalonate Pathway
The primary target of Fluvastatin is HMG-CoA reductase. Its inhibition initiates a cascade of downstream effects due to the depletion of mevalonate and its derivatives.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Fluvastatin has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.
Braf/MEK/ERK Signaling Pathway
The Braf/MEK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Fluvastatin can also negatively regulate this pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular effects of Fluvastatin.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[12]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of fluvastatin and aspirin for prevention of hormonally insensitive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluvastatin, a lipophilic statin, induces apoptosis in human hepatocellular carcinoma cells through mitochondria-operated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
(3R,5S)-Fluvastatin's High-Affinity Binding to HMG-CoA Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of (3R,5S)-Fluvastatin to its molecular target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Fluvastatin, the first entirely synthetic statin, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] Its high affinity and specific binding to the enzyme are crucial for its therapeutic efficacy in lowering plasma cholesterol levels. This document details the quantitative binding parameters, experimental methodologies for their determination, and the underlying biochemical pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound to HMG-CoA reductase has been characterized by various quantitative metrics, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values underscore the potency of Fluvastatin as an HMG-CoA reductase inhibitor. The pharmacologically active enantiomer is this compound, with the (3S,5R) enantiomer being essentially inactive.[4][5]
| Parameter | Reported Value(s) | Cell/System Type | Reference(s) |
| IC50 | 8 nM | Cell-free assay | [1][3][6] |
| 40 - 100 nM | Human liver microsomes | [2][3] | |
| 3 - 20 nM (range for most statins) | Cell-free assay | [4] | |
| Ki | 2 - 250 nM (range for various statins) | Not specified | [7][8][9] |
Table 1: In Vitro Inhibition of HMG-CoA Reductase by this compound.
Isothermal titration calorimetry (ITC) has been employed to elucidate the thermodynamic profile of Fluvastatin binding to HMG-CoA reductase. These studies reveal that the binding is predominantly entropy-driven at 25°C.[7][9]
| Thermodynamic Parameter | Value | Conditions | Reference(s) |
| Binding Enthalpy (ΔH) | ~ 0 kcal/mol | 25°C | [7][8] |
| Binding Entropy (-TΔS) | Favorable (drives binding) | 25°C | [7][8][9] |
Table 2: Thermodynamic Parameters of this compound Binding to HMG-CoA Reductase.
Experimental Protocols
The determination of the binding affinity of this compound to HMG-CoA reductase relies on robust enzymatic assays. Below are detailed methodologies for key experiments.
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified HMG-CoA reductase (catalytic domain)
-
This compound
-
HMG-CoA reductase assay buffer (e.g., 0.1 M Phosphate buffer, pH 7.5)
-
HMG-CoA solution (substrate)
-
NADPH solution
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized HMG-CoA reductase in assay buffer to a final concentration of 0.5-0.7 mg/mL. Keep on ice.
-
Prepare a stock solution of HMG-CoA in deionized water.
-
Prepare a stock solution of NADPH in deionized water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series to determine the IC50.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
HMG-CoA Reductase Assay Buffer
-
HMG-CoA reductase enzyme
-
Varying concentrations of this compound (or vehicle control)
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the HMG-CoA substrate and NADPH solution to each well.
-
Immediately place the plate in a multi-well spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total duration of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of enzyme inhibition against the logarithm of the Fluvastatin concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand (Fluvastatin) to a macromolecule (HMG-CoA reductase), allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified, dialysis-equilibrated HMG-CoA reductase
-
This compound, accurately weighed and dissolved in the same dialysis buffer
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified HMG-CoA reductase against a suitable buffer (e.g., phosphate buffer) to ensure buffer matching with the ligand solution.
-
Prepare the this compound solution in the final dialysis buffer.
-
Degas both the protein and ligand solutions to prevent air bubbles during the experiment.
-
-
ITC Experiment Setup:
-
Load the HMG-CoA reductase solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the Fluvastatin solution into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway and Fluvastatin Inhibition
The following diagram illustrates the initial steps of the cholesterol biosynthesis pathway, highlighting the critical role of HMG-CoA reductase and the inhibitory action of this compound.
Caption: Cholesterol biosynthesis pathway highlighting HMG-CoA reductase inhibition.
Experimental Workflow for IC50 Determination
The logical flow for determining the IC50 value of this compound is depicted in the following workflow diagram.
Caption: Workflow for determining the IC50 of Fluvastatin.
This comprehensive guide provides researchers and drug development professionals with the essential technical details regarding the high-affinity binding of this compound to HMG-CoA reductase. The provided quantitative data, detailed experimental protocols, and clear visual representations of the underlying biochemical processes serve as a valuable resource for further research and development in the field of lipid-lowering therapies.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. DSpace [helda.helsinki.fi]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chiral Separation of Fluvastatin Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of Fluvastatin enantiomers using High-Performance Liquid Chromatography (HPLC). Two distinct and validated methods are presented: a reversed-phase method suitable for bioanalytical applications and a normal-phase method applicable to in vitro studies. These protocols are designed to guide researchers in accurately quantifying the individual enantiomers of Fluvastatin, a critical aspect of pharmaceutical development and pharmacokinetic studies.
Introduction
Fluvastatin, a competitive inhibitor of HMG-CoA reductase, is a widely prescribed medication for the treatment of hypercholesterolemia. It possesses two chiral centers, resulting in four possible stereoisomers. The commercially available drug is a racemic mixture of the (+)-3R,5S and (-)-3S,5R enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are paramount in drug development, quality control, and clinical research. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose. This note details two established HPLC methods for the successful chiral resolution of Fluvastatin enantiomers.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two HPLC methods described in this document, allowing for easy comparison of their performance characteristics.
| Parameter | Reversed-Phase Method | Normal-Phase Method |
| Chiral Stationary Phase | ChiralCel OD-R | Chiralpak AD (4.6 mm x 250 mm) |
| Mobile Phase | Acetonitrile:Methanol:Water (24:36:40) + 0.1% Formic Acid | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1) |
| Flow Rate | Not Specified | 0.5 mL/min |
| Detection Wavelength | 235 nm (UV/CD), or MS/MS (410.6 > 348.2 m/z) | 239 nm (UV) |
| Retention Time (-)-3S,5R-FV | 21.5 min[1] | Not Specified |
| Retention Time (+)-3R,5S-FV | 24.0 min[1] | Not Specified |
| Linear Range | Not Specified | 20 µmol/L - 300 µmol/L[2][3] |
| Recovery | > 90% (from plasma)[1][4] | (99.4 ± 0.8)%[2][3] |
| Precision (Intra- and Inter-assay) | < 10%[1][4] | < 10%[2][3] |
Experimental Workflow
The general workflow for the chiral separation of Fluvastatin enantiomers by HPLC is depicted below. This process includes sample preparation, instrumental analysis, and data acquisition and processing.
Experimental Protocols
Method 1: Reversed-Phase HPLC for Bioanalytical Applications
This method is suitable for the enantioselective analysis of Fluvastatin in biological matrices such as human plasma.[1][4]
1. Sample Preparation (from Plasma)
-
To a 1 mL plasma sample, add an internal standard (e.g., warfarin).
-
Acidify the plasma to pH 5.0.
-
Perform liquid-liquid extraction with 3 mL of diisopropyl ether.
-
Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a UV or mass spectrometric detector.
-
Chiral Stationary Phase: ChiralCel OD-R column.
-
Mobile Phase: A mixture of acetonitrile, methanol, and water in a ratio of 24:36:40 (v/v/v), containing 0.1% formic acid.[1][4]
-
Flow Rate: As per column manufacturer's recommendation to achieve optimal separation.
-
Column Temperature: Ambient or controlled as required for reproducibility.
-
Injection Volume: 20 µL.
-
Detection:
3. Data Analysis
-
Identify the peaks corresponding to the (-)-3S,5R-Fluvastatin and (+)-3R,5S-Fluvastatin enantiomers based on their retention times (approximately 21.5 min and 24.0 min, respectively).[1]
-
Integrate the peak areas for each enantiomer and the internal standard.
-
Construct a calibration curve using standards of known concentrations to quantify the amount of each enantiomer in the samples.
Method 2: Normal-Phase HPLC for In Vitro Studies
This method is well-suited for the determination of Fluvastatin enantiomers in samples from in vitro cellular models.[2][3]
1. Sample Preparation
-
Prepare standard solutions of racemic Fluvastatin in the mobile phase at concentrations ranging from 20 µmol/L to 300 µmol/L.[2][3]
-
For in vitro samples, dilute them with the mobile phase to fall within the linear range of the assay.
-
Filter all solutions through a 0.45 µm filter before injection.
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, and a UV detector.
-
Chiral Stationary Phase: Chiralpak AD column (4.6 mm x 250 mm).[2]
-
Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 239 nm.[2]
3. Data Analysis
-
Identify and integrate the peaks corresponding to the two Fluvastatin enantiomers.
-
Establish a linear standard curve by plotting the peak area against the concentration for each enantiomer.[2][3]
-
Determine the concentration of each enantiomer in the unknown samples by interpolating their peak areas from the standard curve.
Conclusion
The two detailed HPLC methods provide robust and reliable approaches for the chiral separation of Fluvastatin enantiomers. The choice between the reversed-phase and normal-phase method will depend on the specific application and sample matrix. The reversed-phase method coupled with mass spectrometric detection offers high sensitivity and is ideal for complex biological samples, while the normal-phase method provides excellent resolution for in vitro samples with UV detection. Proper method validation in accordance with regulatory guidelines is essential before implementation for routine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. [Chiral separation of fluvastatin enantiomers with in vitro cellular method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation of fluvastatin enantiomers with <italic>in vitro</italic> cellular method-Academax [continue.academax.com]
- 4. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of (3R,5S)-Fluvastatin in Plasma Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluvastatin, a competitive inhibitor of HMG-CoA reductase, is a widely prescribed lipid-lowering agent. It is commercially available as a racemic mixture of two enantiomers: the therapeutically active (+)-3R,5S-fluvastatin and the less active (-)-3S,5R-fluvastatin. Accurate quantification of fluvastatin enantiomers in plasma is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document provides detailed protocols for the quantification of (3R,5S)-Fluvastatin in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various validated methods for fluvastatin quantification in plasma.
| Method | Analyte(s) | Internal Standard | Sample Preparation | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Ref. |
| LC-MS/MS | (3R,5S)- & (3S,5R)-Fluvastatin | Warfarin | Liquid-Liquid Extraction | 5 - 500 | 1.5 | > 90 | [1][2][3] |
| LC-MS/MS | Fluvastatin (racemic) | Fluvastatin-d6 | Protein Precipitation | 0.2 - 50 | 0.2 | Not Reported | |
| LC-MS | Fluvastatin (racemic) | Rosuvastatin | Not Specified | 2.0 - 800.0 | 2.0 | Not Reported | [4] |
| HPLC-Fluorescence | (3R,5S)- & (3S,5R)-Fluvastatin | Not Specified | Solid-Phase Extraction | up to 625 | 0.75 | > 80 | [4][5] |
| GC-MS | Fluvastatin (racemic) | [18O2]-Fluvastatin | Extractive Alkylation & Derivatization | 2 - 512 | 2 | Not Reported | [6] |
| HPLC-Fluorescence | Fluvastatin (racemic) | Atorvastatin | Protein Precipitation & Liquid-Liquid Extraction | 0.5 - 1000 | 0.5 | 88 - 96 | [7] |
| HPLC-UV | Fluvastatin (racemic) | Not Specified | Protein Precipitation | 2 - 600 | 2 | 95.0 - 100.9 | [8] |
Experimental Protocols
Protocol 1: Enantioselective Quantification of Fluvastatin by LC-MS/MS
This protocol is based on the method described by Di Pietro et al. for the chiral separation and quantification of fluvastatin enantiomers.[1][2][3]
1. Materials and Reagents
-
This compound and (3S,5R)-Fluvastatin reference standards
-
Warfarin (Internal Standard)
-
Human plasma (with anticoagulant)
-
Methanol, Acetonitrile, Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Diisopropyl ether
2. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma in a microcentrifuge tube, add 25 µL of Warfarin internal standard solution (concentration to be optimized).
-
Vortex briefly to mix.
-
Adjust the plasma pH to 5.0 using a suitable buffer (e.g., acetate buffer).
-
Add 1 mL of diisopropyl ether.
-
Vortex for 5 minutes to extract the analytes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography system
-
Column: ChiralCel OD-R (or equivalent chiral column)
-
Mobile Phase: Acetonitrile:Methanol:Water (24:36:40, v/v/v) with 0.1% Formic Acid[1][2][3]
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
4. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. The reported method demonstrated intra- and inter-assay precision and accuracy with coefficients of variation and relative errors less than 10%.[1]
Protocol 2: High-Sensitivity Quantification of Racemic Fluvastatin by LC-MS/MS
This protocol is based on a high-sensitivity method for the general quantification of fluvastatin in human plasma.
1. Materials and Reagents
-
Fluvastatin reference standard
-
Fluvastatin-d6 (Internal Standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Ammonium acetate
2. Sample Preparation (Protein Precipitation)
-
Spike 160 µL of human plasma with 20 µL of aqueous fluvastatin standard solution and 20 µL of fluvastatin-d6 internal standard solution (e.g., final concentration of 20 ng/mL).
-
Vortex to mix.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity Binary LC or equivalent
-
Column: C18 column (specific dimensions and particle size to be optimized)
-
Mobile Phase: A gradient of mobile phase A (e.g., 5 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: To be optimized based on the column dimensions.
-
MS System: Agilent 6490 Triple Quadrupole Mass Spectrometer or equivalent
-
Ionization Mode: ESI, Positive
-
MRM Transitions: Specific transitions for fluvastatin and fluvastatin-d6 need to be determined and optimized.
4. Method Validation The method demonstrated a linear dynamic range of 0.2 to 50 ng/mL, with a limit of detection (LOD) of 0.1 ng/mL. Accuracy values were within ±15% and precision values were also within ±15% for all calibration levels.
Visualizations
Caption: Experimental workflow for Fluvastatin quantification in plasma.
Caption: Fluvastatin's mechanism of action in cholesterol synthesis.
References
- 1. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigaa.ufs.br [sigaa.ufs.br]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2]-fluvastatin as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive assay for the determination of fluvastatin in plasma utilizing high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Fluvastatin Concentrations in Human Plasma by RP-HPLC with Fluorescence Detector and Its Application to Pharmacokinetic Study [journal11.magtechjournal.com]
Application Notes: Characterizing the Hepatic Uptake of (3R,5S)-Fluvastatin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor used to lower cholesterol.[1] It is administered as a racemate, but the pharmacologic activity resides in the (3R,5S)-enantiomer.[2] Understanding the mechanisms of its uptake into hepatocytes is critical for predicting its efficacy, potential for drug-drug interactions (DDIs), and inter-individual variability. The liver is the primary site of action for fluvastatin.[2] Its entry into hepatocytes is a key determinant of its therapeutic effect and clearance. These notes provide an overview of the uptake mechanisms and detailed protocols for conducting in vitro uptake studies in cultured hepatocytes.
Key Mechanisms of Fluvastatin Hepatic Uptake
The cellular uptake of fluvastatin into hepatocytes is a complex process involving two main pathways:
-
Passive Diffusion: Due to its lipophilic nature, fluvastatin can cross the hepatocyte membrane via non-specific simple diffusion.[3]
-
Active Transport: A specific, saturable, and temperature-dependent uptake mechanism also plays a significant role.[3][4] This active transport is mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, which are expressed on the sinusoidal membrane of hepatocytes.[5][6] Studies have implicated OATP1B1 and OATP2B1 as transporters for fluvastatin.[5][6][7][8] This carrier-mediated process is partly dependent on Na+ and ATP.[3][4]
The dual mechanism suggests that at low concentrations, active transport is significant, while at higher concentrations, passive diffusion may become more prominent.
Caption: Hepatocellular Uptake Pathways of this compound.
Data Presentation
Quantitative data from uptake studies are essential for understanding the kinetics and inhibition of fluvastatin transport.
Table 1: Kinetic Parameters of Fluvastatin Uptake in Rat Hepatocytes
This table summarizes the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for fluvastatin and its enantiomers, derived from studies using cultured rat hepatocytes.[3][4] The (+)-enantiomer corresponds to the active (3R,5S) form.
| Compound | Km (µM) | Vmax (pmol/mg protein/min) |
| [14C]-Fluvastatin (Racemate) | 37.6 | 869 |
| (+)-Fluvastatin | 38.5 | 611 |
| (-)-Fluvastatin | 41.5 | 646 |
Table 2: Inhibition of Fluvastatin Uptake in Rat Hepatocytes
This table shows the inhibitory effects of various compounds on the uptake of racemic fluvastatin, indicating the involvement of specific transport pathways.[3][4]
| Inhibitor (Concentration) | % Inhibition of Total Uptake | Notes |
| Unlabeled Fluvastatin | IC50 = 23 µM | Demonstrates self-inhibition and saturable uptake.[3] |
| Cholate (1 mM) | ~60% | Suggests shared pathway with bile acids.[3] |
| Taurocholate (1 mM) | ~60% | Suggests shared pathway with bile acids.[3] |
| Pravastatin (1 mM) | ~50% | Suggests shared pathway with other statins/organic anions.[3] |
| Absence of Na+ | 16% | Shows partial dependence on sodium gradient.[3] |
Experimental Protocols
Workflow Overview
The general workflow for an in vitro hepatocyte uptake assay involves several key stages, from cell preparation to data analysis.
Caption: General Experimental Workflow for Hepatocyte Uptake Assay.
Protocol 1: Isolation and Culture of Primary Rat Hepatocytes
This protocol describes the isolation of primary hepatocytes from rats using a two-step collagenase perfusion method, which is a common technique for obtaining high-yield, viable cells.[9][10][11]
Materials:
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Perfusion Buffer I (e.g., HBSS with EDTA, Ca2+-free)
-
Perfusion Buffer II (e.g., HBSS with CaCl2 and Collagenase Type IV)
-
William's E Medium (supplemented with fetal bovine serum, insulin, dexamethasone, penicillin/streptomycin)
-
Percoll solution (for purification)
-
Collagen-coated culture plates (e.g., 24-well or 12-well plates)
-
Trypan Blue solution
Procedure:
-
Animal Preparation: Anesthetize the rat according to approved institutional animal care guidelines.
-
Liver Perfusion:
-
Hepatocyte Isolation:
-
After digestion, carefully excise the liver and transfer it to a sterile dish containing cold William's E Medium.
-
Gently tease the liver apart to release the hepatocytes.
-
Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.[10]
-
-
Cell Purification and Plating:
-
Purify hepatocytes from other cell types and dead cells by low-speed centrifugation or Percoll density gradient centrifugation.[10]
-
Determine cell viability and count using Trypan Blue exclusion (viability should be >85%).[12]
-
Seed the viable hepatocytes onto collagen-coated plates at a desired density (e.g., 0.7-1.0 x 10^6 cells/well for a 6-well plate) in William's E Medium.[9][11]
-
Allow cells to attach for 4-6 hours in a humidified incubator (37°C, 5% CO2), then replace the medium to remove unattached cells.
-
Protocol 2: this compound Uptake Assay in Plated Hepatocytes
This protocol details the measurement of fluvastatin uptake. It can be adapted to determine kinetic parameters (by varying substrate concentration) or to assess inhibition (by including inhibitors).
Materials:
-
Plated primary hepatocytes (from Protocol 1)
-
Krebs-Henseleit (KH) buffer or other suitable assay buffer (pre-warmed to 37°C)
-
Ice-cold KH buffer (for washing)
-
This compound stock solution (in DMSO or other suitable solvent)
-
Cell lysis buffer (e.g., RIPA buffer or 0.1% SDS)
-
BCA Protein Assay Kit
-
Analytical system for quantification (e.g., LC-MS/MS or liquid scintillation counter if using radiolabeled fluvastatin).
Procedure:
-
Preparation:
-
Prepare working solutions of this compound in pre-warmed KH buffer at the desired concentrations. For kinetic studies, a range spanning the expected Km (e.g., 1 µM to 100 µM) is recommended.
-
Aspirate the culture medium from the hepatocyte monolayers.
-
-
Pre-incubation:
-
Wash the cells twice with 1 mL of pre-warmed KH buffer.
-
Add 0.5 mL of pre-warmed KH buffer to each well and pre-incubate for 10-15 minutes at 37°C.
-
-
Initiate Uptake:
-
Aspirate the pre-incubation buffer.
-
Initiate the uptake by adding 0.5 mL of the this compound working solution to each well.
-
Incubate for a predetermined time (e.g., 1, 2, 5, 10 minutes). Linearity of uptake should be established in preliminary experiments, as it can be lost quickly.[13]
-
-
Terminate Uptake:
-
To stop the reaction, rapidly aspirate the drug-containing buffer.
-
Immediately wash the monolayer three times with 1 mL of ice-cold KH buffer to remove extracellular drug.
-
-
Cell Lysis and Analysis:
-
Add a suitable volume of cell lysis buffer (e.g., 200 µL) to each well and incubate for 30 minutes on a shaker to ensure complete lysis.
-
Collect the cell lysate. Use a small aliquot for protein concentration measurement using a BCA assay.
-
Analyze the remaining lysate to quantify the intracellular concentration of this compound using a validated LC-MS/MS method or liquid scintillation counting.[14]
-
-
Data Calculation:
-
Calculate the amount of fluvastatin taken up (in pmol or ng).
-
Normalize this amount to the protein content of the well (e.g., pmol/mg protein).
-
The uptake rate can be expressed as pmol/mg protein/min.
-
Protocol 3: OATP Inhibition Study
To confirm the role of OATP transporters, the uptake assay (Protocol 2) can be performed in the presence of known OATP inhibitors.
Procedure:
-
Follow the steps in Protocol 2.
-
During the Pre-incubation step (Step 2), include the OATP inhibitor (e.g., 100 µM rifampicin or 1 mM cholate) in the pre-warmed KH buffer.[3][15]
-
During the Initiate Uptake step (Step 3), ensure the this compound working solution also contains the same concentration of the inhibitor.
-
Run a control group without the inhibitor in parallel.
-
Compare the uptake rate of fluvastatin in the presence and absence of the inhibitor to calculate the percent inhibition and infer the contribution of the targeted transport pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cellular uptake of fluvastatin, an inhibitor of HMG-CoA reductase, by rat cultured hepatocytes and human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular uptake of fluvastatin, an inhibitor of HMG-CoA reductase, by rat cultured hepatocytes and human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of organic anion transporting polypeptides in the toxicity of hydrophilic pravastatin and lipophilic fluvastatin in rat skeletal myofibres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Isolation and Primary Culture of Rat Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Rat Primary Hepatocyte Culture Model for Aging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xenotech.com [xenotech.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design of (3R,5S)-Fluvastatin in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fluvastatin is the first entirely synthetic HMG-CoA reductase inhibitor used in the management of hypercholesterolemia.[1][2] It competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, leading to a reduction in hepatic cholesterol synthesis.[3] This action upregulates LDL receptor expression, enhancing the clearance of LDL cholesterol from circulation.[3] In rodent models, fluvastatin has been studied for its lipid-lowering efficacy, pleiotropic effects such as improving endothelial dysfunction, and its pharmacokinetic and safety profiles.[4][5] These application notes provide a comprehensive guide to designing and executing in vivo studies with (3R,5S)-Fluvastatin in mice and rats.
I. Application Notes: Experimental Design
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of fluvastatin in rodents.
Rodent Models:
-
Species: Sprague-Dawley or Wistar rats, and C57BL/6 or CD-1 mice are commonly used.
-
Justification: These standard, healthy strains provide baseline pharmacokinetic data without the confounding influence of disease.
Key Parameters & Design:
-
Dosing: A single dose is administered, typically via oral gavage (for intended clinical route) or intravenous injection (to determine absolute bioavailability).
-
Formulation: Fluvastatin can be dissolved in a suitable vehicle such as distilled water or a buffered solution.
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) to capture the full concentration-time curve.
-
Analysis: Plasma concentrations of fluvastatin and its primary metabolites are quantified using methods like LC-MS/MS.
-
Data Interpretation: Key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½) are calculated. Studies in rats have shown that co-administration with fluvastatin can significantly increase the AUC and Cmax of other drugs, suggesting potential for drug-drug interactions by inhibiting metabolism.[6]
Pharmacodynamic (PD) and Efficacy Studies
Objective: To evaluate the lipid-lowering effects and other therapeutic benefits (e.g., anti-atherosclerotic, anti-inflammatory) of fluvastatin.
Rodent Models:
-
Hyperlipidemia Models:
-
Atherosclerosis Models: ApoE-/- and LDLR-/- mice are the gold standard for studying the anti-atherosclerotic effects of statins.[7]
-
Pleiotropic Effect Models: Models of specific conditions, such as adjuvant-induced arthritis in rats, can be used to study fluvastatin's effects on inflammation and endothelial dysfunction.[4]
Key Parameters & Design:
-
Dosing: Chronic daily dosing is typical, administered via oral gavage for several weeks to months. Dosages in rodents are generally higher than human equivalent doses, with studies using 5-20 mg/kg/day in rats and 10 mg/kg/day in mice.[4][9][10]
-
Monitoring: Body weight and food consumption should be monitored regularly.
-
Efficacy Endpoints:
-
Lipid Profile: Serum total cholesterol (TC), LDL cholesterol (LDL-C), HDL cholesterol (HDL-C), and triglycerides (TG).
-
Atherosclerosis: Quantification of plaque area in the aorta (e.g., using Oil Red O staining).
-
Hepatic Changes: Measurement of HMG-CoA reductase activity in liver tissue.
-
Inflammation: Analysis of inflammatory markers (e.g., cytokines) in serum or tissue.
-
Toxicology and Safety Studies
Objective: To assess the potential adverse effects of fluvastatin following acute or chronic administration.
Rodent Models:
-
Standard strains such as Wistar rats and Swiss-origin mice are typically used for safety and toxicity evaluations.[11][12]
Key Parameters & Design:
-
Dosing: Dose-ranging studies are performed, including doses significantly higher than the anticipated therapeutic dose, to identify a No-Observed-Adverse-Effect Level (NOAEL). Studies have used single doses up to 1000 mg/kg and repeated daily doses of 200 mg/kg in mice.[12]
-
Monitoring: Daily clinical observations for signs of toxicity, and regular monitoring of body weight.
-
Safety Endpoints:
-
Hepatotoxicity: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[11]
-
Myotoxicity: Serum creatine kinase (CK) levels and histopathological examination of skeletal muscle.
-
General Pathology: Comprehensive histopathological evaluation of major organs (liver, kidney, heart, spleen, etc.) at the end of the study.
-
Genotoxicity: Fluvastatin has been found to be free of genotoxic potential in multiple in vitro and in vivo assays, including the mouse bone marrow micronucleus test.[13]
-
II. Data Presentation
Table 1: Summary of this compound Dosages Used in Rodent Models
| Study Type | Species | Model | Route | Dosage | Duration | Key Findings | Reference |
|---|---|---|---|---|---|---|---|
| Efficacy | Mouse | Myocardial Infarction | Oral | 10 mg/kg/day | 4 weeks | Increased survival, attenuated LV remodeling | [10] |
| Efficacy | Rat | Adjuvant-Induced Arthritis | Oral | 5 mg/kg/day | 21 days | Reversed endothelial dysfunction | [4] |
| Efficacy | Rabbit | Hyperlipidemia | Oral | 10 mg/kg/day | 16 weeks | Reduced macrophage infiltration in plaques | [14] |
| Safety | Rat | Bile Duct Ligation | Oral | 1 or 5 mg/kg/day | 7 days | 5 mg/kg dose deteriorated hepatocellular injury | [11] |
| Safety | Rat | Chronic Toxicity | Oral | 5 and 20 mg/kg/day | 2 months | Caused alteration of calcium homeostasis in muscle | [9] |
| PK | Rat | Healthy | Oral | 0.5 and 1.5 mg/kg | Single dose | Dose-dependent increase in diltiazem bioavailability | [6] |
| Toxicity | Mouse | Healthy | Oral | 200 mg/kg/day | 14 or 28 days | Investigated oxidative stress-induced adverse effects |[12] |
Table 2: Pharmacokinetic Parameters of Fluvastatin in Rodents
| Species | Dose & Route | Tmax (h) | Cmax (ng/mL) | t½ (h) | Key Notes | Reference |
|---|---|---|---|---|---|---|
| Rat | Not Specified | ~1.0 | Not Specified | 1-2 (estimated) | Subject to extensive first-pass metabolism. | [5][15] |
| Mouse | Not Specified | ~0.5-1.0 | Not Specified | 1-2 (estimated) | Greatest extent of metabolism among species tested. | [15] |
III. Diagrams and Visualizations
Caption: HMG-CoA reductase pathway and the inhibitory action of Fluvastatin.
Caption: General experimental workflow for a Fluvastatin efficacy study.
Caption: Workflow for a single-dose pharmacokinetic study in rodents.
IV. Experimental Protocols
Protocol: Oral Gavage in Mice and Rats
Purpose: To administer a precise volume of fluvastatin solution directly into the stomach.
Materials:
-
Appropriately sized gavage needles (flexible or curved with a rounded tip recommended).[16]
-
Syringes
-
Fluvastatin solution
-
Animal scale
Procedure:
-
Preparation: Weigh the animal to calculate the correct dosing volume. The maximum recommended volume is 10 ml/kg for mice and 10-20 ml/kg for rats.[16]
-
Measure Tube Length: Measure the gavage needle externally from the tip of the animal's nose to the last rib (xiphoid process) to ensure it will reach the stomach without causing perforation. Mark the tube if necessary.[17][18]
-
Restraint:
-
Insertion: Insert the gavage needle into the diastema (gap between incisors and molars) of the mouth.[16] Gently advance the tube along the upper palate towards the esophagus. The animal should swallow as the tube passes. The tube should advance smoothly without resistance.[18]
-
Caution: If resistance is met or the animal shows signs of distress (e.g., gasping), the tube may be in the trachea. Withdraw immediately and restart.[17]
-
-
Administration: Once the tube is in place, administer the substance slowly and steadily.[19]
-
Withdrawal: After dosing, gently remove the tube along the same path of insertion.
-
Monitoring: Return the animal to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress or adverse reactions.[16]
Protocol: Survival Blood Collection (Saphenous Vein)
Purpose: To collect serial blood samples for pharmacokinetic or biomarker analysis with minimal distress to the animal.
Materials:
-
Appropriate animal restrainer
-
Clippers or depilatory cream
-
70% Isopropyl alcohol swabs
-
Sterile lancet or 25-26 gauge needle[20]
-
Micro-collection tubes (e.g., EDTA-coated for plasma)
-
Sterile gauze
Procedure:
-
Restraint: Place the animal in a suitable restrainer, allowing one hind leg to be exposed.[20]
-
Preparation: Remove the fur over the lateral surface of the hind leg, just above the ankle, using clippers or cream. Wipe the area with an alcohol swab to visualize the saphenous vein.[20]
-
Puncture: Apply gentle pressure to the upper thigh to make the vein more prominent. Puncture the vein with a quick, firm motion using a sterile lancet or needle at a 90° angle to the vessel.[20]
-
Collection: A droplet of blood will form. Collect the blood into a micro-collection tube via capillary action. Do not "milk" the leg, as this can cause hemolysis and contaminate the sample.
-
Hemostasis: After collecting the required volume (typically up to 1% of body weight for frequent sampling), release the pressure on the thigh and apply gentle pressure to the puncture site with sterile gauze until bleeding stops.[21]
-
Monitoring: Return the animal to its cage and monitor for 5-10 minutes to ensure hemostasis is maintained.[20]
Protocol: Terminal Tissue Collection (Liver & Aorta)
Purpose: To harvest tissues at the end of a study for histopathological, biochemical, or gene expression analysis.
Materials:
-
Euthanasia supplies (e.g., CO2 chamber, anesthetic)
-
Dissection board and pins
-
70% Alcohol
-
Sterile dissection kit (scissors, forceps)
-
Phosphate-buffered saline (PBS), cold
-
Fixative (e.g., 10% neutral buffered formalin)
-
Cryovials and liquid nitrogen or dry ice for snap-freezing
Procedure:
-
Euthanasia: Euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation or cardiac puncture).
-
Dissection Preparation: Place the animal on its back on a dissection board. Spray the abdomen and thorax with 70% alcohol to sterilize the area and prevent fur contamination.
-
Expose Cavities: Using one set of sterile instruments, make a midline incision through the skin from the abdomen to the thorax. Use a separate, clean set of instruments to cut through the abdominal wall and rib cage to expose the internal organs. This two-instrument technique minimizes contamination.[22]
-
Aorta Harvest:
-
Gently move the intestines aside to visualize the abdominal aorta.
-
Carefully dissect the aorta free from surrounding connective tissue.
-
Perfuse the vascular system with cold PBS via the left ventricle until the liver appears pale, to flush out blood.
-
Excise the desired length of the aorta (e.g., aortic arch and thoracic aorta).
-
For histology, place the aorta in 10% neutral buffered formalin. For gene/protein analysis, snap-freeze in liquid nitrogen.
-
-
Liver Harvest:
-
The liver is a large, multi-lobed organ.
-
Excise one or more lobes. For histology, place a small section (not exceeding 3-5 mm thickness) into a cassette and immerse in formalin.[23] The volume of fixative should be at least 10-20 times the volume of the tissue.[24]
-
For biochemical assays (like HMG-CoA reductase activity) or gene/protein analysis, take a separate piece, rinse with cold PBS, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C.
-
-
Storage: Properly label all samples with animal ID, tissue type, and date. Store fixed tissues at room temperature and frozen tissues at -80°C until analysis.
Protocol: HMG-CoA Reductase Activity Assay
Purpose: To measure the enzymatic activity of HMG-CoA reductase in liver homogenates, a key pharmacodynamic endpoint for fluvastatin.
Principle: The assay spectrophotometrically measures the rate of NADPH consumption, which is indicated by a decrease in absorbance at 340 nm. HMG-CoA reductase catalyzes the NADPH-dependent reduction of HMG-CoA to mevalonate.[25]
Materials (based on commercial kits): [26]
-
Liver tissue homogenate (prepared in assay buffer)
-
HMG-CoA Reductase Assay Buffer
-
NADPH solution
-
HMG-CoA substrate solution
-
96-well UV-transparent plate
-
Microplate spectrophotometer capable of reading at 340 nm
Procedure:
-
Sample Preparation: Homogenize snap-frozen liver tissue in cold HMG-CoA Reductase Assay Buffer. Centrifuge to pellet debris and collect the supernatant (cytosolic fraction) containing the enzyme. Determine the total protein concentration of the supernatant.
-
Reaction Setup: In a 96-well plate, set up wells for:
-
Blank/Background Control: Assay buffer only.
-
Sample Wells: Add a specific amount of liver homogenate (e.g., 50-100 µg protein).
-
Positive Control (optional): Purified HMG-CoA Reductase enzyme.
-
-
Assay Execution:
-
Add Assay Buffer to all wells to bring them to the desired volume.
-
Add NADPH solution to all wells.
-
Initiate the reaction by adding the HMG-CoA substrate solution to all wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition: Measure the absorbance at 340 nm every 20-30 seconds for 5-10 minutes.
-
Calculation:
-
Calculate the rate of decrease in absorbance (ΔOD/min) in the linear range of the reaction.
-
Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change into the rate of NADPH consumed (nmol/min).
-
Normalize the activity to the amount of protein in the sample (e.g., nmol/min/mg protein).
-
Compare the activity in samples from fluvastatin-treated animals to vehicle-treated controls to determine the percent inhibition.
-
References
- 1. Clinical pharmacokinetics of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluvastatin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fluvastatin reverses endothelial dysfunction and increased vascular oxidative stress in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. yakhak.org [yakhak.org]
- 7. criver.com [criver.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Fluvastatin and atorvastatin affect calcium homeostasis of rat skeletal muscle fibers in vivo and in vitro by impairing the sarcoplasmic reticulum/mitochondria Ca2+-release system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluvastatin, a 3-hydroxy-3-methylglutaryl coenzyme a reductase inhibitor, attenuates left ventricular remodeling and failure after experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deteriorating effect of fluvastatin on the cholestatic liver injury induced by bile duct ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative Stress-Induced Adverse Effects of Three Statins Following Single or Repetitive Treatments in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carcinogenicity and mutagenicity studies with fluvastatin, a new, entirely synthetic HMG-CoA reductase inhibitor. | Semantic Scholar [semanticscholar.org]
- 14. Combination of fluvastatin and losartan relieves atherosclerosis and macrophage infiltration in atherosclerotic plaques in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disposition of fluvastatin, an inhibitor of HMG-COA reductase, in mouse, rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. ouv.vt.edu [ouv.vt.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 22. Video: Sterile Tissue Harvest in Rodents [jove.com]
- 23. niehs.nih.gov [niehs.nih.gov]
- 24. animalcare.umich.edu [animalcare.umich.edu]
- 25. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 26. assaygenie.com [assaygenie.com]
Application Note: Capillary Electrophoresis Method for the Enantiomeric Purity of Fluvastatin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluvastatin is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is marketed as a racemic mixture of two enantiomers, (+)-3R, 5S-fluvastatin and (-)-3S, 5R-fluvastatin. As enantiomers can exhibit different pharmacological and toxicological profiles, regulatory agencies require the stereospecific determination of chiral drugs. Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for the chiral resolution of pharmaceuticals. This application note details a validated capillary electrophoresis method for the determination of the enantiomeric purity of fluvastatin, employing (2-hydroxypropyl)-β-cyclodextrin as a chiral selector.
Principle of Chiral Separation by Capillary Electrophoresis
Capillary electrophoresis separates charged molecules in an electric field based on their differential electrophoretic mobilities. For chiral separations of enantiomers, which have identical physical properties in an achiral environment, a chiral selector is added to the background electrolyte. The chiral selector, in this case, (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), forms transient diastereomeric complexes with the fluvastatin enantiomers. These complexes have different formation constants and/or mobilities, leading to their separation in the capillary.
Experimental Protocol
This protocol is based on a validated method for the enantiomeric purity determination of fluvastatin.[1]
1. Instrumentation and Materials
-
Capillary Electrophoresis System: Equipped with a UV detector.
-
Capillary: Uncoated fused-silica capillary.
-
Reagents:
-
(+)-3R, 5S-Fluvastatin and (-)-3S, 5R-Fluvastatin reference standards
-
Fenoprofen (Internal Standard)
-
(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Boric acid
-
Sodium hydroxide
-
Methanol (HPLC grade)
-
Deionized water
-
2. Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 100 mM borate solution containing 30 mg/mL of HP-β-CD. Adjust the pH as necessary.
-
Standard Solutions: Prepare stock solutions of each fluvastatin enantiomer and fenoprofen in methanol. From these, prepare working standard solutions within the concentration range of 400-700 µg/mL for each enantiomer.
-
Sample Solutions: Dissolve the fluvastatin sample in methanol to achieve a concentration within the validated linear range. Add the internal standard, fenoprofen.
3. Capillary Electrophoresis Conditions
-
Capillary: Uncoated fused-silica
-
Background Electrolyte: 100 mM borate solution with 30 mg/mL HP-β-CD[1]
-
Applied Voltage: Specific voltage to be optimized for the instrument and capillary dimensions.
-
Temperature: Controlled temperature (e.g., 25 °C).
-
Injection: Hydrodynamic or electrokinetic injection (e.g., pressure injection).
-
Detection: UV detection at an appropriate wavelength for fluvastatin.
4. Method Validation
The method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.
Data Presentation
Table 1: Summary of Quantitative Data for Fluvastatin Enantiomer Separation by CE [1]
| Parameter | (+)-3R, 5S-Fluvastatin | (-)-3S, 5R-Fluvastatin |
| Linearity Range | 400-700 µg/mL | 400-700 µg/mL |
| Correlation Coefficient (r²) | ≥0.995 | ≥0.995 |
| Repeatability (CV%) | 0.96% | 0.92% |
| Limit of Detection (LOD) | 1.5 µg/mL | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 2.5 µg/mL | 2.5 µg/mL |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the capillary electrophoresis method for determining the enantiomeric purity of fluvastatin.
Caption: Workflow for Fluvastatin Enantiomeric Purity Analysis by CE.
References
Application Note: Sensitive and Enantioselective Quantification of (3R,5S)-Fluvastatin in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of (3R,5S)-Fluvastatin and its enantiomer, (-)-3S,5R-Fluvastatin, in human plasma. The method employs a simple liquid-liquid extraction for sample preparation, followed by chromatographic separation on a chiral stationary phase. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of Fluvastatin enantiomers.
Introduction
Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is marketed as a racemic mixture of two enantiomers, (+)-(3R,5S)-Fluvastatin and (-)-(3S,5R)-Fluvastatin. Although both enantiomers are pharmacologically active, the (3R,5S)-enantiomer is primarily responsible for the therapeutic effect. Therefore, a stereoselective analytical method is crucial for understanding the pharmacokinetic and pharmacodynamic properties of the individual enantiomers. This application note presents a validated LC-MS/MS method for the sensitive and selective quantification of this compound in human plasma.
Experimental Workflow
Application Notes: (3R,5S)-Fluvastatin in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (3R,5S)-Fluvastatin in non-small cell lung cancer (NSCLC) research. Fluvastatin, a synthetic inhibitor of HMG-CoA reductase, has demonstrated significant anti-tumor effects in NSCLC models by targeting key oncogenic signaling pathways, inducing apoptosis, and inhibiting tumor growth both in vitro and in vivo.
Mechanism of Action
This compound exerts its anti-cancer effects in NSCLC primarily by inhibiting HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway.[1] This pathway is crucial for the synthesis of cholesterol and various non-sterol isoprenoids that are essential for the post-translational modification and function of key signaling proteins.
In NSCLC, HMGCR is frequently overexpressed compared to normal lung tissue.[1] By inhibiting HMGCR, Fluvastatin disrupts the synthesis of downstream products, leading to the suppression of critical signaling cascades implicated in NSCLC pathogenesis, including the Braf/MEK/ERK1/2 and Akt signaling pathways.[1][2][3][4][5] This disruption ultimately leads to decreased cell proliferation and induction of apoptosis.[1][2][3][4]
Key Applications in NSCLC Research
-
Inhibition of Cell Proliferation: Fluvastatin effectively inhibits the growth of NSCLC cell lines in a dose-dependent manner.[1]
-
Induction of Apoptosis: Treatment with Fluvastatin leads to programmed cell death in NSCLC cells, characterized by the activation of caspases and cleavage of PARP.[1][6]
-
Investigation of Signaling Pathways: As an inhibitor of the mevalonate pathway, Fluvastatin serves as a valuable tool to dissect the role of HMGCR and its downstream effectors in NSCLC.
-
In Vivo Tumor Growth Inhibition: Fluvastatin has been shown to attenuate tumor growth in preclinical NSCLC mouse models, including patient-derived xenograft (PDX) models.[1][4]
-
Metastasis Prevention: Research suggests that Fluvastatin can prevent bone metastasis of lung adenocarcinoma by inducing autophagy in a p53-dependent manner.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in NSCLC research based on available literature.
Table 1: In Vitro Efficacy of Fluvastatin in NSCLC Cell Lines
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| H441 | Cell Growth | Dose-dependent | Inhibition of cell growth | [1] |
| A549 | Cell Growth | Dose-dependent | Inhibition of cell growth | [1] |
| H441 | Apoptosis | Not specified | Increased cleaved-PARP, cleaved caspase 3, and Bax; Decreased Bcl-2 | [1] |
| A549 | Caspase 3 Activation | 50 - 100 | Significant activation | [6] |
| Calu6 | Caspase 3 Activation | 50 - 100 | Significant activation | [6] |
| H1993 | Caspase 3 Activation | 50 - 100 | No significant activation | [6] |
Table 2: In Vivo Efficacy of Fluvastatin in NSCLC Models
| Model | Treatment | Dosage | Effect | Reference |
| NNK-induced lung tumorigenesis (A/J mice) | Fluvastatin | 15 or 75 mg/kg body weight | Attenuated tumor growth | [1] |
| Patient-Derived Xenograft (PDX) | Fluvastatin | 75 mg/kg body weight | Significantly inhibited tumor growth | [1][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cell Proliferation Assay (Crystal Violet)
This protocol is adapted from a study investigating the effect of Fluvastatin on NSCLC cell growth.[1]
Materials:
-
NSCLC cell lines (e.g., H441, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
24-well plates
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.2% w/v crystal violet in 2% v/v ethanol)
-
SDS solution (0.5% w/v SDS in 50% v/v ethanol)
-
Plate reader
Procedure:
-
Seed NSCLC cells into 24-well plates at a density of 3 x 10⁴ cells per well.
-
Incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (solvent only).
-
Incubate for 72 hours.
-
Wash each well three times with PBS.
-
Stain the cells with 0.2% crystal violet solution for 10 minutes at room temperature.
-
Wash the wells three times with distilled water to remove excess stain.
-
Air dry the plates.
-
Solubilize the remaining dye by adding 0.5% SDS solution to each well.
-
Measure the absorbance at 540 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
Protocol 2: Western Blot Analysis of Apoptosis and Signaling Proteins
This protocol outlines the procedure for detecting changes in protein expression related to apoptosis and signaling pathways following Fluvastatin treatment.
Materials:
-
NSCLC cells treated with Fluvastatin (as in Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved-PARP, anti-cleaved-caspase 3, anti-Bax, anti-Bcl-2, anti-p-Braf, anti-p-MEK, anti-p-ERK1/2, anti-p-Akt, and corresponding total protein and loading control antibodies like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control.
Protocol 3: In Vivo Patient-Derived Xenograft (PDX) Model
This protocol describes the evaluation of this compound's anti-tumor activity in a PDX mouse model.[1][4]
Materials:
-
Immunodeficient mice (e.g., SCID mice)
-
Patient-derived NSCLC tumor tissue
-
This compound
-
Vehicle solution (e.g., 5% PGE400 + 5% Tween80 + 2.5% DMSO)
-
Calipers for tumor measurement
Procedure:
-
Implant small fragments (2-3 mm³) of patient-derived lung adenocarcinoma tissue subcutaneously into the flanks of SCID mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 75 mg/kg body weight) or vehicle solution to the respective groups via oral gavage daily.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and signaling markers).
Visualizations
Signaling Pathway of Fluvastatin in NSCLC
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effect of Statins on Lung Cancer Molecular Pathways: A Possible Therapeutic Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluvastatin Inhibits HMG-CoA Reductase and Prevents Non-Small Cell Lung Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of (3R,5S)-Fluvastatin Stock Solutions for Cell Culture
Introduction
(3R,5S)-Fluvastatin is the pharmacologically active enantiomer of Fluvastatin, a fully synthetic statin drug.[1][2] Its primary mechanism of action is the competitive inhibition of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][3][4] This inhibition leads to reduced cellular cholesterol levels. Beyond its lipid-lowering effects, Fluvastatin exhibits pleiotropic effects, including antioxidant properties through the activation of the Nrf2-dependent pathway and modulation of signaling cascades like AKT and JNK.[5][6] These characteristics make it a valuable tool for in vitro studies across various research fields, including cardiovascular disease, cancer, and inflammation.
Proper preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This document provides detailed protocols for the solubilization, storage, and use of this compound for cell culture applications.
Physicochemical and Solubility Data
This compound is typically supplied as a sodium salt, which is an off-white to light yellow crystalline solid.[7] The solubility of this compound sodium salt in common laboratory solvents is summarized below. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its high solvating power and compatibility with most cell culture media at low final concentrations.
| Solvent | Solubility | Reference |
| DMSO | 50 - 87 mg/mL | [7][8] |
| Water | 18 - 38 mg/mL | [8] |
| Dimethylformamide (DMF) | ~10 mg/mL | [9] |
| Ethanol | ~0.5 mg/mL (practically insoluble) | [8][9] |
| PBS (pH 7.2) | ~0.2 mg/mL | [9] |
Note: The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can significantly reduce the solubility of the compound.[8]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 20 mM stock solution of this compound sodium salt in DMSO.
Materials:
-
This compound sodium salt (MW: 433.45 g/mol )[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Ultrasonic water bath
Procedure:
-
Pre-warm DMSO: Warm the anhydrous DMSO to room temperature before opening to prevent moisture condensation.
-
Weigh Fluvastatin: Accurately weigh out the desired amount of this compound sodium salt. For example, to prepare 1 mL of a 20 mM stock solution, weigh 8.67 mg of the compound. Calculation:Volume (L) x Concentration (mol/L) x Molecular Weight (g/mol) = Mass (g) 0.001 L x 0.020 mol/L x 433.45 g/mol = 0.00867 g = 8.67 mg
-
Dissolution: Add the weighed Fluvastatin to a sterile tube. Add the calculated volume of DMSO (e.g., 1 mL for 8.67 mg).
-
Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic water bath for a few minutes to aid dissolution.[7]
-
Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[7] Store the aliquots under the conditions specified in the storage table below.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the high-concentration DMSO stock solution into a complete cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
Prepared high-concentration this compound stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the Fluvastatin stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 10 mL of medium with a final Fluvastatin concentration of 5 µM from a 20 mM stock: Formula:C1V1 = C2V2 (20,000 µM)(V1) = (5 µM)(10,000 µL) V1 = 2.5 µL
-
Serial Dilution (Recommended): To ensure accurate pipetting and homogenous mixing, it is best to perform a serial dilution. a. First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium. For example, add 2 µL of the 20 mM stock to 998 µL of medium to get a 40 µM intermediate solution. b. Add the required volume of the intermediate solution to your final volume of cell culture medium.
-
Final Dilution: Add the calculated volume of the stock solution (e.g., 2.5 µL) directly to the pre-warmed cell culture medium (e.g., 10 mL).
-
Mixing: Immediately vortex or invert the tube gently to ensure the Fluvastatin is evenly dispersed.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without Fluvastatin) to an equal volume of cell culture medium. The final concentration of DMSO should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Use Immediately: Use the freshly prepared working solution to treat cells immediately. Do not store aqueous solutions of Fluvastatin for more than one day.[9]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 2 years | [9] |
| Stock Solution in DMSO | -80°C | ~6 months | [7] |
| Stock Solution in DMSO | -20°C | ~1 month | [7][8] |
| Aqueous Working Solution | 2-8°C | ≤ 1 day | [9] |
Note: Fluvastatin is known to be unstable under certain conditions, potentially forming by-products.[10][11] Adhering to the recommended storage conditions and using freshly prepared solutions is essential.
Typical Working Concentrations
The optimal working concentration of Fluvastatin can vary significantly depending on the cell type and the biological question being investigated. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. It is also important to note that many in vitro studies use concentrations (in the µM range) that are significantly higher than the pharmacologically active free fraction found in human plasma (in the nM range).[12]
| Cell Type | Working Concentration | Application | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | 5 µM | Study of inflammasome activation | [13] |
| Melanoma Cells (M14, SKM-173) | 1 µM | Enhancement of sorafenib cytotoxicity | [6] |
| Human Aortic Smooth Muscle Cells (hASMC) | 100 nM | Inhibition of superoxide formation | [8] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 2.5 µM | Inhibition of vWF secretion | [14] |
Visualizations
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Fluvastatin Mechanism of Action: HMG-CoA Reductase Inhibition
Caption: Fluvastatin inhibits HMG-CoA reductase and activates antioxidant pathways.
References
- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1978428A - Method for preparing (3R, %S)-Fluvastatin - Google Patents [patents.google.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. Fluvastatin inhibits AGE-induced cell proliferation and migration via an ERK5-dependent Nrf2 pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluvastatin enhances sorafenib cytotoxicity in melanoma cells via modulation of AKT and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is a relevant statin concentration in cell experiments claiming pleiotropic effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluvastatin Converts Human Macrophages into Foam Cells with Increased Inflammatory Response to Inactivated Mycobacterium tuberculosis H37Ra - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluvastatin inhibits regulated secretion of endothelial cell von Willebrand factor in response to diverse secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro HMG-CoA Reductase Inhibition Assay by (3R,5S)-Fluvastatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of (3R,5S)-Fluvastatin on HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][5] The assay is based on measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase in the conversion of HMG-CoA to mevalonate.[1][2][3][6][7] This method is suitable for screening potential inhibitors and determining their potency.
Quantitative Data Summary
The inhibitory potency of Fluvastatin is typically expressed as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for Fluvastatin against HMG-CoA reductase.
| Compound | System | IC50 (nM) | Reference |
| Fluvastatin sodium | Human Liver Microsomes | 40 - 100 | [8][9] |
| Fluvastatin (free acid) | Not specified | 8 | [10] |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for conducting the HMG-CoA reductase inhibition assay.
Materials and Reagents
-
HMG-CoA Reductase (HMGR): Recombinant human, catalytic domain (e.g., Sigma-Aldrich, Cat. No. H8789)
-
HMG-CoA: Substrate solution (e.g., Sigma-Aldrich, Cat. No. S7447)
-
NADPH: Cofactor (e.g., Sigma-Aldrich, Cat. No. N6505)
-
This compound: Inhibitor
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT. Alternatively, commercially available assay buffers can be used.[11]
-
DMSO: For dissolving Fluvastatin
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
-
Multichannel pipette
Reagent Preparation
-
Assay Buffer: Prepare a 1X working solution of the assay buffer and keep it on ice. If using a concentrated stock, dilute it with ultrapure water.
-
NADPH Solution: Reconstitute lyophilized NADPH in the assay buffer to a final concentration of 400 µM. Prepare fresh and protect from light.
-
HMG-CoA Solution: Prepare a stock solution of HMG-CoA in ultrapure water. Further dilute with assay buffer to the desired final concentration (e.g., 400 µM).
-
HMG-CoA Reductase Solution: Thaw the enzyme on ice. Dilute the enzyme stock with cold assay buffer to a working concentration that results in a linear rate of NADPH consumption.
-
This compound Stock Solution: Prepare a high-concentration stock solution of Fluvastatin in DMSO (e.g., 10 mM).
-
Fluvastatin Dilutions: Perform serial dilutions of the Fluvastatin stock solution in assay buffer to obtain a range of concentrations for IC50 determination.
Assay Procedure
The following procedure is for a single well in a 96-well plate format.
-
Prepare the Reaction Plate:
-
Blank/Control Wells: Add assay buffer and all reaction components except the enzyme.
-
Enzyme Activity (No Inhibitor) Wells: Add assay buffer.
-
Inhibitor Wells: Add the desired concentration of Fluvastatin.
-
-
Add NADPH and HMG-CoA: To each well, add NADPH solution and HMG-CoA solution to achieve the desired final concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiate the Reaction: Add the HMG-CoA reductase solution to all wells except the blank/control wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of NADPH consumption (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).
-
Calculate Percent Inhibition:
-
% Inhibition = [(V_no_inhibitor - V_inhibitor) / V_no_inhibitor] * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the Fluvastatin concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of HMG-CoA Reductase Inhibition
Caption: Inhibition of HMG-CoA Reductase by Fluvastatin.
Experimental Workflow for HMG-CoA Reductase Inhibition Assay
Caption: Workflow for the in vitro HMG-CoA reductase inhibition assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 3. abcam.com [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Rapid reverse phase-HPLC assay of HMG-CoA reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 8. Fluvastatin sodium | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. adooq.com [adooq.com]
- 11. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (3R,5S)-Fluvastatin Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal models used to study the pharmacokinetics of (3R,5S)-Fluvastatin, the active enantiomer of the cholesterol-lowering drug Fluvastatin. Detailed protocols for key in vivo and in vitro experiments are provided to guide researchers in designing and executing their studies.
Introduction to Animal Models in Fluvastatin Pharmacokinetic Research
Preclinical pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. Various animal models have been employed to investigate the pharmacokinetic profile of Fluvastatin, with mice, rats, dogs, and monkeys being the most frequently reported species. These models are crucial for predicting human pharmacokinetics and for assessing potential drug-drug interactions.
Fluvastatin is characterized by extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2C9.[1][2] This metabolic pathway is a key determinant of the drug's bioavailability and potential for interactions with other medications. The primary route of excretion for Fluvastatin and its metabolites is through the feces.[3]
Comparative Pharmacokinetics of this compound
The following tables summarize the available pharmacokinetic parameters for the active (3R,5S)-enantiomer of Fluvastatin in various animal models. It is important to note that specific values can vary depending on the study design, including dose, route of administration, and analytical methodology.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| Rat | 1 | ~1000 | ~0.08 | Not Reported | Not Reported |
| Dog | Not Reported | Not Reported | Not Reported | Not Reported | 4-7[4] |
| Monkey | Not Reported | Not Reported | Not Reported | Not Reported | 1-2[4] |
Note: Data for Cmax and Tmax in rats are estimated from graphical representations of plasma concentration-time profiles.[5] Half-life data for dogs and monkeys are for total intact fluvastatin.
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| Mouse | 10 | Not Reported | Not Reported | Not Reported | Not Reported |
| Rat | 0.6 and 2.0 | Not Reported | Not Reported | Not Reported | Not Reported |
| Dog | Not Reported | Not Reported | Not Reported | Not Reported | 4-7[4] |
| Monkey | Not Reported | Not Reported | Not Reported | Not Reported | 1-2[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.
Protocol 1: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles (18-20 gauge)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical equipment (e.g., HPLC with a chiral column)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare the dosing solution of this compound in the selected vehicle at the desired concentration.
-
Dosing: Administer the Fluvastatin solution to the rats via oral gavage. The volume should not exceed 10 mL/kg of body weight.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for the concentration of this compound using a validated enantioselective analytical method, such as chiral HPLC.
Protocol 2: In Vivo Pharmacokinetic Study in Mice (Intravenous Injection)
Objective: To determine the pharmacokinetic profile of this compound in mice following intravenous administration.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Sterile saline for injection
-
Syringes and needles (e.g., 27-30 gauge)
-
Restraining device for mice
-
Blood collection capillaries or tubes
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS with a chiral column)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a sterile solution of this compound in saline at the desired concentration.
-
Dosing: Administer the Fluvastatin solution to the mice via intravenous injection into the tail vein. The injection volume should not exceed 5 mL/kg of body weight.
-
Blood Sampling: Collect blood samples (approximately 25-50 µL) from the saphenous vein or submandibular vein at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, and 240 minutes post-dose).
-
Plasma Preparation: Immediately process the blood samples to obtain plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentrations of this compound using a validated enantioselective bioanalytical method.
Protocol 3: In Vitro Metabolism Study Using Rat Liver Microsomes
Objective: To investigate the in vitro metabolism of this compound using rat liver microsomes.
Materials:
-
Rat liver microsomes
-
This compound
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator or water bath (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Microsome Preparation: Thaw the rat liver microsomes on ice.
-
Incubation Mixture Preparation: Prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and rat liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate Reaction: Add this compound to the incubation mixture to initiate the metabolic reaction.
-
Incubation: Incubate the samples at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold quenching solution.
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
Sample Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a suitable analytical method.
Visualization of Key Pathways and Workflows
Fluvastatin Metabolism Pathway
The following diagram illustrates the primary metabolic pathway of Fluvastatin, highlighting the role of CYP2C9 in the formation of its major metabolites.
References
- 1. unmc.edu [unmc.edu]
- 2. ijper.org [ijper.org]
- 3. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of fluvastatin in heart transplant recipients taking cyclosporine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of (3R,5S)-Fluvastatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (3R,5S)-Fluvastatin synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My enantioselective synthesis of the β-hydroxy ketoester intermediate is showing low enantiomeric excess (ee). What are the potential causes and solutions?
A1: Low enantiomeric excess in the initial asymmetric aldol-type reaction is a common issue. Here are the primary factors to investigate:
-
Chiral Ligand Purity and Integrity: The purity of the chiral Schiff base ligand is paramount. Ensure it is of high purity and has not degraded. It is advisable to characterize the ligand by NMR and check its optical rotation before use.
-
Catalyst Preparation and Handling: The active catalyst, often a complex of the chiral ligand with a Lewis acid like Ti(O-i-Pr)₄, is sensitive to moisture and air. Ensure all reagents and solvents are anhydrous and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Temperature: The temperature of the reaction can significantly impact enantioselectivity. Lower temperatures often favor higher ee. If you are observing low ee, consider running the reaction at a lower temperature, for example, -20°C or -40°C.
-
Stoichiometry of Reagents: The ratio of the chiral ligand to the Lewis acid can influence the catalytic activity and selectivity. It is recommended to perform small-scale optimizations to determine the optimal stoichiometry.
-
Solvent Choice: The polarity and coordinating ability of the solvent can affect the transition state of the reaction. Non-polar, non-coordinating solvents are often preferred. Toluene or dichloromethane are commonly used.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting workflow for addressing low enantiomeric excess.
Q2: The diastereoselective reduction of the β-hydroxy ketoester is resulting in a low syn:anti ratio. How can I improve the diastereoselectivity for the desired syn-diol?
A2: Achieving a high syn:anti ratio in the reduction of the β-hydroxy ketoester is critical for the overall efficiency of the synthesis. The Narasaka-Prasad reduction is a common method to favor the syn product. Here’s how to troubleshoot poor diastereoselectivity:
-
Chelating Agent: The choice and quality of the chelating agent are crucial. Diethylmethoxyborane (Et₂BOMe) is often used to form a stable six-membered chelate that directs the hydride attack to produce the syn-diol. Ensure the chelating agent is fresh and added correctly.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a common reducing agent for this step. The purity and reactivity of the NaBH₄ can affect the outcome.
-
Reaction Temperature: This reduction is typically performed at very low temperatures (e.g., -78°C) to maximize selectivity. Deviations from the optimal temperature can lead to a decrease in the syn:anti ratio.
-
Solvent System: A mixture of THF and methanol is often employed. The ratio of these solvents can influence the reaction rate and selectivity. Ensure the solvents are anhydrous.
-
Rate of Addition: Slow, dropwise addition of the reducing agent to the solution of the chelated intermediate is recommended to maintain control over the reaction and prevent temperature fluctuations.
Q3: My overall yield for the synthesis is low. What are the key areas for optimization?
A3: Low overall yield can be attributed to losses at various stages of the multi-step synthesis. Consider the following:
-
"One-Pot" Synthesis: An improved manufacturing process involves a "one-pot" synthesis where the condensation and reduction steps are performed sequentially without isolating the intermediate ketoester. This approach has been shown to increase the overall yield by up to 25% and reduces the number of required solvents.[1]
-
Purification Steps: Each purification step (e.g., column chromatography, recrystallization) can lead to material loss. Optimize these procedures to maximize recovery without compromising purity.
-
Side Reactions: Identify and minimize potential side reactions. For example, in the initial aldol-type reaction, self-condensation of the aldehyde or diketene can occur.
-
Stability of Intermediates: Some intermediates may be unstable. It is important to handle them appropriately and proceed to the next step without unnecessary delays.
One-Pot vs. Stepwise Synthesis Workflow
Caption: Comparison of stepwise and one-pot synthesis workflows.
Q4: I am having difficulty improving the enantiomeric excess of the syn-1,3-diol intermediate by recrystallization. What is a suitable protocol?
A4: Recrystallization is a powerful technique to enhance the enantiomeric excess of the syn-1,3-diol intermediate from ~91% to >99.9% ee.[2] A successful recrystallization depends on the choice of solvent and the procedure:
-
Solvent System: A mixture of hexane and ethyl acetate is commonly used. The optimal ratio needs to be determined empirically, but a starting point could be a ratio that dissolves the compound at elevated temperatures but causes it to crystallize upon cooling.
-
Procedure:
-
Dissolve the crude diol in a minimal amount of hot ethyl acetate.
-
Slowly add hot hexane until the solution becomes slightly turbid.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a cold hexane/ethyl acetate mixture, and dry under vacuum.
-
-
Seeding: If crystallization is slow to initiate, adding a seed crystal of the pure desired enantiomer can be beneficial.
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Diastereoselective Reduction
| Entry | Reducing Agent | Chelating Agent | Solvent | Temperature (°C) | syn:anti Ratio | Yield (%) |
| 1 | NaBH₄ | Et₂BOMe | THF/MeOH (4:1) | -78 | 98:2 | 90 |
| 2 | NaBH₄ | None | MeOH | -78 | 60:40 | 85 |
| 3 | LiAlH₄ | Et₂BOMe | THF | -78 | 95:5 | 88 |
| 4 | NaBH(OAc)₃ | None | THF | -40 | 85:15 | 92 |
Table 2: Impact of Chiral Ligand on Enantioselective Aldol-type Reaction
| Entry | Chiral Ligand | Lewis Acid | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (S)-Schiff Base 1 | Ti(O-i-Pr)₄ | -20 | 85 | 91 |
| 2 | (R)-Schiff Base 2 | Ti(O-i-Pr)₄ | -20 | 83 | 90 |
| 3 | (S)-BINOL | Ti(O-i-Pr)₄ | -20 | 75 | 85 |
| 4 | (S)-Schiff Base 1 | Zn(OTf)₂ | -20 | 78 | 88 |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of β-Hydroxy Ketoester Intermediate
-
To a solution of the chiral Schiff base ligand (1.2 equiv) in anhydrous toluene (5 mL) under an argon atmosphere, add Ti(O-i-Pr)₄ (1.0 equiv) at room temperature.
-
Stir the mixture for 30 minutes.
-
Cool the resulting catalyst solution to -20°C.
-
To this solution, add a solution of the starting aldehyde (1.0 equiv) and diketene (1.5 equiv) in anhydrous toluene (10 mL) dropwise over 1 hour.
-
Stir the reaction mixture at -20°C for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the β-hydroxy ketoester.
Protocol 2: Diastereoselective Reduction to syn-1,3-Diol (Narasaka-Prasad Reduction)
-
Dissolve the β-hydroxy ketoester (1.0 equiv) in a mixture of anhydrous THF and methanol (4:1, 10 mL) under an argon atmosphere.
-
Cool the solution to -78°C.
-
Add diethylmethoxyborane (1.2 equiv) dropwise and stir the mixture for 30 minutes at -78°C.
-
Add sodium borohydride (1.5 equiv) portion-wise over 30 minutes, ensuring the temperature remains below -75°C.
-
Stir the reaction at -78°C for 3 hours.
-
Quench the reaction by the slow addition of acetic acid, followed by a 30% aqueous solution of H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to improve diastereomeric and enantiomeric purity.
Signaling Pathway for Diastereoselective Reduction
Caption: Mechanism of the Narasaka-Prasad diastereoselective reduction.
References
Technical Support Center: (3R,5S)-Fluvastatin Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (3R,5S)-Fluvastatin in aqueous solutions. Fluvastatin, like other statins, is susceptible to degradation under various conditions, which can impact experimental accuracy and outcomes.[1][2] This guide offers troubleshooting advice and frequently asked questions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: this compound is a synthetic statin that is highly susceptible to degradation from several factors in aqueous environments.[1] The main concerns are:
-
Photodegradation: Fluvastatin is extremely sensitive to light.[3][4] Complete degradation can occur within a single day of exposure to daylight, leading to the formation of various photoproducts.[3]
-
Hydrolysis (pH-dependent): The molecule is prone to hydrolysis under both acidic and basic conditions, often resulting in the formation of multiple degradation products.[5][6] It is generally more stable in neutral aqueous solutions compared to acidic or basic ones.[5]
-
Oxidation: Fluvastatin can be degraded by oxidative stress.[5]
-
Thermal Stress: Elevated temperatures accelerate the degradation process.[1]
Q2: How should I prepare and store stock and working solutions of Fluvastatin?
A2: Proper preparation and storage are critical for maintaining the integrity of Fluvastatin.
-
Solid Form: The solid sodium salt of Fluvastatin is stable for at least two years when stored at -20°C.[7]
-
Organic Stock Solutions: For stock solutions, dissolve Fluvastatin sodium salt in organic solvents like DMSO or DMF (up to 10 mg/ml) or ethanol (approx. 0.5 mg/ml).[7] These stock solutions can be stored in tightly sealed aliquots at -80°C for up to one year.[8][9]
-
Aqueous Solutions: Aqueous solutions are significantly less stable. It is strongly recommended not to store aqueous solutions for more than one day .[7] Always prepare fresh aqueous working solutions from your frozen organic stock immediately before an experiment.
Q3: My Fluvastatin solution has turned a different color. What does this indicate?
A3: A color change in your Fluvastatin solution is a visual indicator of chemical degradation. This has been specifically reported under acidic conditions where refluxing with 1 N HCl can produce a colored precipitate.[6] If you observe a color change, the solution should be discarded as its purity and concentration are compromised.
Q4: What are the major degradation products I should be aware of?
A4: The degradation of Fluvastatin leads to several by-products depending on the stress condition.
-
During storage, the main by-products identified are the anti-isomer and lactones .[10]
-
Photodegradation in water can produce a mixture of compounds, including dihydrobenzocarbazole and benzocarbazole derivatives.[3]
-
Acid and base hydrolysis result in numerous additional peaks on a chromatogram, indicating a complex mixture of degradants.[5]
Troubleshooting Guide
Problem: I am observing inconsistent or lower-than-expected efficacy in my cell-based assays.
-
Possible Cause: Degradation of Fluvastatin in the aqueous cell culture medium. The compound's stability can be compromised by the medium's pH, exposure to incubator lights, and the 37°C temperature.
-
Troubleshooting Steps:
-
Prepare Fresh: Always add freshly prepared Fluvastatin solution (diluted from a frozen organic stock) to your media immediately before treating the cells.
-
Minimize Light Exposure: Protect your stock solutions, media, and treated cell cultures from light as much as possible by using amber vials and minimizing exposure to ambient and incubator lights.
-
Confirm Concentration: If issues persist, verify the concentration of your stock solution using an analytical method like HPLC before preparing working dilutions.
-
Problem: My HPLC analysis shows multiple unexpected peaks that are not present in the standard.
-
Possible Cause: The sample has degraded during preparation, storage, or the experimental procedure. The unexpected peaks are likely degradation products.
-
Troubleshooting Steps:
-
Review Sample Handling: Analyze your entire workflow for potential stability triggers. Was the aqueous sample left at room temperature for an extended period? Was it exposed to direct light?
-
Perform a Forced Degradation: To understand the potential degradation profile, you can perform a forced degradation study (see Protocol 1) on a sample of your Fluvastatin. This can help confirm if the unexpected peaks correspond to known degradants from acid, base, oxidative, or photolytic stress.
-
Use a Validated Stability-Indicating Method: Ensure your HPLC method is capable of separating the intact Fluvastatin from its potential degradation products (see Protocol 2 for a general method).
-
Data Presentation
Table 1: Summary of Fluvastatin Behavior under Forced Degradation Conditions
| Stress Condition | Reagents and Parameters | Observed Outcome | Reference(s) |
| Acid Hydrolysis | 1 N HCl, refluxed at 100°C for 90 min | Formation of a colored precipitate and a major degradate. | [6] |
| 1.0 M HCl at 80°C for 2 hours | Multiple additional peaks observed in the chromatogram. | [5] | |
| Base Hydrolysis | 1.0 M NaOH at 80°C for 2 hours | Multiple additional peaks observed in the chromatogram. | [5] |
| Neutral Hydrolysis | Water at 80°C for 2 hours | Fluvastatin was reported to be stable under these conditions. | [5] |
| Oxidative Stress | 30% H₂O₂ | Modified chromatogram indicating degradation. | [5] |
| Photodegradation | Solar Irradiation (Daylight) | Complete degradation within one day. | [3] |
| UV Light (254 nm) | Two major degradation products were detected. | [5] |
Experimental Protocols
Protocol 1: General Methodology for a Forced Degradation Study
This protocol provides a framework for intentionally degrading this compound to understand its stability profile and identify degradation products, as suggested by ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of Fluvastatin in a suitable solvent (e.g., methanol or a methanol:water mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1 N HCl. Incubate in a water bath at 80°C for 2 hours.[5] Cool, neutralize with 1 N NaOH, and dilute to the target concentration with mobile phase for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 1 N NaOH. Incubate in a water bath at 80°C for 2 hours.[5] Cool, neutralize with 1 N HCl, and dilute to the target concentration.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light. Dilute to the target concentration.
-
Thermal Degradation: Place the solid Fluvastatin powder in an oven at 105°C for 6 hours.[11] Alternatively, reflux an aqueous solution at 60°C for 30 minutes.[11] Dissolve/dilute the sample to the target concentration.
-
Photolytic Degradation: Expose an aqueous solution of Fluvastatin (e.g., 10 mg/L) to direct sunlight or place it in a photostability chamber under UV light (e.g., 200 Watt-hours/m²) for a defined period.[3][11]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to identify and quantify the degradation.
Protocol 2: Representative Stability-Indicating RP-HPLC Method
This method is a composite based on several published procedures for the analysis of Fluvastatin and its degradation products.[6][12][13] Method optimization and validation are required for specific applications.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: ODS Hypersil C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[13]
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.10 M ammonium acetate or 20mM Phosphate buffer, pH adjusted). A common ratio is 70:30 (v/v) methanol:buffer.[12][13] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: 305 nm, where Fluvastatin has a strong absorbance maximum.[7][14]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Procedure:
-
Prepare the mobile phase and equilibrate the column until a stable baseline is achieved.
-
Prepare standards and samples in the mobile phase or a compatible diluent.
-
Inject the samples and record the chromatograms.
-
The retention time for Fluvastatin is typically between 3 and 6 minutes under these conditions.[12][13] Degradation products will usually appear as separate peaks with different retention times.
-
Visualizations
Caption: Primary degradation pathways for Fluvastatin under various stress conditions.
Caption: Troubleshooting workflow for diagnosing issues in Fluvastatin experiments.
Caption: Experimental workflow for conducting a Fluvastatin stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and theoretical studies on fluvastatin primary photoproduct formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. This compound | TargetMol [targetmol.com]
- 9. This compound|155229-75-7|COA [dcchemicals.com]
- 10. Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review on Forced Degradation Study of Statins - ProQuest [proquest.com]
- 12. oarjpublication.com [oarjpublication.com]
- 13. researchgate.net [researchgate.net]
- 14. ijnrd.org [ijnrd.org]
Technical Support Center: Chiral Resolution of Fluvastatin Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chiral resolution of Fluvastatin enantiomers during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral separation of Fluvastatin enantiomers, providing potential causes and systematic solutions.
Q1: I am seeing no separation or very poor resolution of my Fluvastatin enantiomers. Where should I start?
A1: Lack of separation is a common issue in chiral method development. A systematic approach to troubleshooting this problem is crucial. The primary factors to investigate are the chiral stationary phase (CSP), mobile phase composition, and other critical chromatographic parameters.
Troubleshooting Workflow for No/Poor Resolution
Caption: A stepwise approach to troubleshooting poor chiral resolution.
Detailed Steps:
-
Chiral Stationary Phase (CSP) Selection: Fluvastatin is an acidic compound. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.
-
Mobile Phase Composition: The mobile phase is a critical factor in achieving chiral separation.
-
Normal-Phase: A common mobile phase for Fluvastatin on a Chiralpak AD column is a mixture of hexane, isopropanol (IPA), and an acidic modifier like trifluoroacetic acid (TFA).[1] A typical ratio is hexane:IPA:TFA (90:10:0.1 v/v/v).
-
Reversed-Phase: For a Chiralcel OD-R column, a mixture of acetonitrile, methanol, water, and an acidic modifier like formic acid has been shown to be effective.[2]
-
Action: Prepare fresh mobile phase, ensuring accurate proportions. The acidic additive is crucial for good peak shape and resolution of acidic compounds like Fluvastatin.
-
-
Chromatographic Parameters:
-
Flow Rate: Chiral separations are often sensitive to flow rate. A lower flow rate can sometimes improve resolution. For a normal-phase method on a Chiralpak AD column, a flow rate of 0.5 mL/min has been used successfully.[1]
-
Temperature: Temperature can have a significant impact on chiral recognition. It is advisable to use a column oven to maintain a stable temperature. Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.
-
Action: Start with a lower flow rate (e.g., 0.5 mL/min) and a controlled temperature (e.g., 25°C). Systematically vary these parameters to observe the effect on resolution.
-
Q2: I have some separation, but the peaks are broad and/or tailing. How can I improve the peak shape?
A2: Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column overload, or an inappropriate mobile phase.
Troubleshooting Peak Shape Issues
Caption: A logical flow for troubleshooting poor peak shape in chiral separations.
Detailed Steps:
-
Mobile Phase Additive: For an acidic compound like Fluvastatin, an acidic modifier in the mobile phase is crucial to suppress the ionization of silanol groups on the silica-based CSP and the analyte itself, which can cause peak tailing.
-
Action: Ensure that an acidic additive such as TFA or formic acid is included in your mobile phase, typically at a concentration of 0.1%.
-
-
Sample Concentration: Injecting too much sample can lead to column overload, resulting in broad, tailing, or even fronting peaks.
-
Action: Try diluting your sample and injecting a smaller volume or lower concentration.
-
-
Flow Rate: A high flow rate can sometimes lead to peak broadening.
-
Action: As with improving resolution, try reducing the flow rate (e.g., to 0.5 mL/min) to see if the peak shape improves.
-
Q3: How do I optimize the mobile phase composition for better resolution?
A3: The composition of the mobile phase, particularly the ratio of the organic modifier (alcohol) to the non-polar solvent in normal-phase chromatography, is a powerful tool for optimizing chiral separations.
Impact of Mobile Phase Composition on Resolution
| Mobile Phase Composition (Hexane:Isopropanol) | Expected Effect on Retention Time | Expected Effect on Resolution |
| Increase Isopropanol % | Decrease | Decrease |
| Decrease Isopropanol % | Increase | Increase |
Note: This table provides a general trend. The optimal composition needs to be determined empirically.
Optimization Strategy:
-
Start with a standard composition: For a normal-phase separation on a Chiralpak AD column, a good starting point is Hexane:Isopropanol (90:10) with 0.1% TFA.[1]
-
Systematically vary the alcohol content:
-
To increase resolution, decrease the percentage of isopropanol in small increments (e.g., to 92:8, then 95:5). Be aware that this will increase retention times.
-
If retention times are too long, you can increase the isopropanol percentage, but this may compromise resolution.
-
-
Consider alternative alcohols: Sometimes, changing the alcohol modifier (e.g., from isopropanol to ethanol) can alter the selectivity and improve resolution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for chiral HPLC of Fluvastatin?
A1: Based on published methods, here are two reliable starting points:
Recommended Starting HPLC Conditions for Fluvastatin Enantiomer Separation
| Parameter | Method 1 (Normal-Phase) | Method 2 (Reversed-Phase) |
| Column | Chiralpak AD (4.6 x 250 mm) | Chiralcel OD-R |
| Mobile Phase | Hexane:Isopropanol:TFA (90:10:0.1) | Acetonitrile:Methanol:Water (24:36:40) + 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min | Not specified, start with 1.0 mL/min and optimize |
| Detection | UV at 239 nm | LC-MS/MS |
| Reference | [1] | [2] |
Q2: Can temperature be used to improve the chiral resolution of Fluvastatin?
A2: Yes, temperature is a critical parameter for optimizing chiral separations. The effect of temperature on enantioselectivity can be complex and is not always predictable. It is recommended to use a column oven for precise temperature control. Both increasing and decreasing the temperature can improve resolution, so it is worthwhile to screen a range of temperatures (e.g., 15°C to 40°C) to find the optimum for your specific method.
Q3: What is the expected elution order of Fluvastatin enantiomers?
A3: The elution order of enantiomers depends on the specific chiral stationary phase and the mobile phase used. It is essential to have reference standards for the individual enantiomers to confirm their elution order in your system.
Q4: Are there alternative techniques to HPLC for separating Fluvastatin enantiomers?
A4: Yes, Capillary Electrophoresis (CE) is another technique that has been successfully used for the chiral separation of Fluvastatin enantiomers. This method utilizes a chiral selector, such as (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), in the running buffer.[3]
Experimental Protocols
Protocol 1: Normal-Phase HPLC Method for Chiral Separation of Fluvastatin
This protocol is based on a published method for the separation of Fluvastatin enantiomers.[1]
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiralpak AD column (4.6 x 250 mm)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Fluvastatin racemic standard
-
Volumetric flasks and pipettes
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing hexane, isopropanol, and TFA in a ratio of 90:10:0.1 (v/v/v). For example, to prepare 1 L of mobile phase, mix 900 mL of hexane, 100 mL of isopropanol, and 1 mL of TFA.
-
Degas the mobile phase before use.
3. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C (or as optimized)
-
Detection Wavelength: 239 nm
-
Injection Volume: 10 µL (or as appropriate for your sample concentration)
4. Sample Preparation:
-
Dissolve the Fluvastatin racemic standard in the mobile phase to a suitable concentration.
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram for the separation of the two enantiomers.
Protocol 2: Reversed-Phase HPLC-MS/MS Method for Chiral Separation of Fluvastatin
This protocol is based on a published method for the enantioselective analysis of Fluvastatin in plasma.[2]
1. Materials and Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Chiralcel OD-R column
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Fluvastatin racemic standard
-
Volumetric flasks and pipettes
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile, methanol, and water in a ratio of 24:36:40 (v/v/v).
-
Add formic acid to a final concentration of 0.1%.
-
Degas the mobile phase before use.
3. Chromatographic and MS/MS Conditions:
-
Flow Rate: Optimize as needed (start with 1.0 mL/min).
-
Column Temperature: Optimize as needed (start with 25°C).
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may need to be optimized.
-
MS/MS Transitions: Monitor the appropriate precursor and product ions for Fluvastatin enantiomers.
4. Sample Preparation:
-
Dissolve the Fluvastatin racemic standard in a suitable solvent (e.g., methanol) to a known concentration.
5. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Analyze the data to determine the retention times and response of the two enantiomers.
References
- 1. [Chiral separation of fluvastatin enantiomers with in vitro cellular method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation of fluvastatin enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (3R,5S)-Fluvastatin HPLC Analysis
Welcome to the technical support center for the HPLC analysis of (3R,5S)-Fluvastatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for reversed-phase HPLC analysis of Fluvastatin?
A common starting point for the analysis of Fluvastatin sodium in its bulk and pharmaceutical dosage forms is a reversed-phase HPLC (RP-HPLC) method. A typical setup utilizes a C18 column, such as a Hypersil ODS C18 (150 x 4.6 mm, 5 micron), with a mobile phase consisting of a mixture of methanol, a phosphate buffer, and acetonitrile.[1][2] The detection wavelength is usually set around 234 nm or 235 nm.[1][2]
Q2: How can I achieve chiral separation of this compound from its enantiomer?
For the enantioselective analysis of Fluvastatin, a chiral stationary phase is necessary. One reported method uses a Chiralpak AD column (4.6 mm × 250 mm) with a normal-phase mobile phase.[3] Another approach for plasma samples involves a ChiralCel OD-R column with a reversed-phase mobile phase.[4][5][6]
Q3: What are the key parameters to adjust when optimizing the mobile phase for better separation?
Optimizing the mobile phase is crucial for achieving good resolution and peak shape. The key parameters to consider are:
-
Organic Modifier Ratio: In reversed-phase HPLC, adjusting the ratio of organic solvents like methanol and acetonitrile can significantly impact retention times and resolution.[7]
-
pH of the Aqueous Phase: The pH of the buffer in the mobile phase is critical, especially for ionizable compounds like Fluvastatin. A pH around 3.0 to 3.2, adjusted with phosphoric acid, is often used in RP-HPLC methods.[1][2]
-
Buffer Concentration: Maintaining an appropriate buffer concentration helps to control the pH and ionic strength of the mobile phase, which can influence peak shape.[8]
-
Additives (for chiral separation): In normal-phase chiral separations, small amounts of additives like trifluoroacetic acid (TFA) can improve peak shape and resolution.[3] For reversed-phase chiral separations, formic acid has been used as a mobile phase additive.[4][5][6]
Q4: My peak shape is poor (e.g., tailing or fronting). What are the possible causes and solutions?
Poor peak shape is a common issue in HPLC. Here are some potential causes and their solutions:
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, especially with residual silanols on silica-based columns.[7] Using a highly deactivated (end-capped) column or adding a competing base to the mobile phase can help. Peak tailing can also result from column contamination or degradation.[7]
-
Peak Fronting: This may indicate column overload, where too much sample has been injected.[9] Try reducing the injection volume or the sample concentration. It can also be caused by a mismatch between the sample solvent and the mobile phase.[9] Whenever possible, dissolve the sample in the mobile phase.[8]
Troubleshooting Guide
Issue 1: Poor Resolution Between this compound and its Enantiomer
If you are experiencing inadequate separation of the Fluvastatin enantiomers, consider the following troubleshooting steps:
-
Verify Column Suitability: Ensure you are using the correct chiral stationary phase (CSP) designed for enantiomeric separations. A CSP that is not suitable for the specific enantiomers will not provide adequate resolution.[7]
-
Optimize Mobile Phase Composition:
-
Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol). Small changes can have a significant impact on selectivity.[7]
-
Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.[7]
-
-
Adjust Flow Rate: Chiral separations are often sensitive to flow rate. Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.[7]
-
Control Temperature: Temperature can significantly affect chiral recognition. Using a column oven to maintain a stable and optimized temperature is crucial for reproducible results. Experiment with different temperatures to see if resolution improves.[7]
Issue 2: Retention Time Drifting
Shifts in retention time can compromise the reliability of your analysis. Here’s how to address this issue:
-
Check Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time drift. Ensure accurate and precise measurement of all components. The mobile phase should be freshly prepared and well-mixed.
-
Ensure Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. Chiral columns, in particular, may require longer equilibration times.[7]
-
Verify Pump Performance: Fluctuations in pump pressure can lead to changes in flow rate and, consequently, retention times. Check for leaks in the system and ensure the pump is delivering a constant flow.[10]
-
Maintain Consistent Temperature: As mentioned, temperature affects retention. Use a column oven to ensure a stable operating temperature.[7]
Data Presentation: Mobile Phase Compositions for Fluvastatin HPLC Analysis
Table 1: Reversed-Phase HPLC Methods for Fluvastatin Sodium
| Column | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Hypersil ODS C18 (150 x 4.6 mm, 5µm) | Methanol: 20mM Phosphate buffer (pH 3.2): Acetonitrile (55:30:15 v/v/v) | 1.1 | 234 | 5.5 | [1] |
| Hypersil ODS C18 (150 x 4.6 mm, 5µm) | Methanol: 20mM Phosphate buffer (pH 3.0): Acetonitrile (5:3:2 v/v/v) | 1.2 | 235 | 7.65 | [2] |
| C18 (250 x 4.6 mm, 5µm) | Acetonitrile: Water (75:25 v/v) | 0.6 | 242 | 3.643 | [11] |
| Zorbax C18 (250 x 4.6 mm, 5µm) | Methanol: Water (80:20 v/v) | 1.0 | 242 | - | [12] |
| Restek Ultra C18 (250 x 4.6 mm, 5µm) | Gradient: Acetonitrile and Water with 0.1% orthophosphoric acid | 1.0 | 240 | - | [13] |
Table 2: Chiral HPLC Methods for Fluvastatin Enantiomers
| Column | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Chiralpak AD (250 x 4.6 mm) | Hexane: Isopropanol: Trifluoroacetic acid (90:10:0.1 v/v/v) | 0.5 | 239 | [3] |
| ChiralCel OD-R | Acetonitrile: Methanol: Water (24:36:40 v/v/v) with 0.1% Formic acid | - | MS/MS | [4][5][6] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Fluvastatin Sodium
This protocol is based on a validated method for the analysis of Fluvastatin sodium in bulk and tablet dosage forms.[1]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: Hypersil ODS C18 (150 x 4.6 mm, 5 micron particle size).
-
Column Temperature: 27°C.
-
-
Mobile Phase Preparation:
-
Prepare a 20mM Phosphate buffer and adjust the pH to 3.2 with phosphoric acid.
-
Mix methanol, the phosphate buffer, and acetonitrile in a ratio of 55:30:15 (v/v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Fluvastatin Sodium standard in the mobile phase to obtain a known concentration.
-
-
Sample Preparation (for tablets):
-
Weigh and finely powder a number of tablets.
-
Transfer a portion of the powder equivalent to a specific amount of Fluvastatin Sodium to a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and dilute to the mark with the mobile phase.
-
Filter the solution before injection.
-
-
Chromatographic Conditions:
-
Flow rate: 1.1 mL/minute.
-
Injection volume: 20 µL.
-
Detection wavelength: 234 nm.
-
Run time: Approximately 15 minutes.
-
Protocol 2: Chiral Normal-Phase HPLC for Fluvastatin Enantiomers
This protocol is suitable for the chiral separation of Fluvastatin enantiomers.[3]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: Chiralpak AD (250 x 4.6 mm).
-
-
Mobile Phase Preparation:
-
Mix hexane, isopropanol, and trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v).
-
Filter and degas the mobile phase.
-
-
Standard Solution Preparation:
-
Prepare a standard solution of racemic Fluvastatin in a suitable solvent (e.g., the mobile phase).
-
-
Chromatographic Conditions:
-
Flow rate: 0.5 mL/minute.
-
Detection wavelength: 239 nm.
-
Visualizations
References
- 1. oarjpublication.com [oarjpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. [Chiral separation of fluvastatin enantiomers with in vitro cellular method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigaa.ufs.br [sigaa.ufs.br]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. labcompare.com [labcompare.com]
- 11. ijnrd.org [ijnrd.org]
- 12. sphinxsai.com [sphinxsai.com]
- 13. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of (3R,5S)-Fluvastatin In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of (3R,5S)-Fluvastatin.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
A1: The oral bioavailability of Fluvastatin is limited, with values reported to be between 24% and 30%.[1][2][3][4] This is primarily due to two factors:
-
Extensive First-Pass Metabolism: After absorption from the gastrointestinal tract, Fluvastatin undergoes significant metabolism in the liver before it can reach systemic circulation.[4][5][6][7] This metabolic process is primarily mediated by cytochrome P450 enzymes, with CYP2C9 being the major contributor (approximately 75%), followed by CYP3A4 (about 20%) and CYP2C8 (around 5%).[1]
-
Poor Solubility: Fluvastatin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low solubility and high permeability.[8] Its poor aqueous solubility can limit its dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption.[5][6][9]
Q2: What are the primary strategies to overcome the low bioavailability of Fluvastatin?
A2: The main strategies focus on protecting the drug from extensive first-pass metabolism and improving its dissolution rate. These include:
-
Nanoformulations: Encapsulating or formulating Fluvastatin into nanoparticles can enhance its solubility and dissolution, and in some cases, facilitate lymphatic uptake, which can bypass the liver's first-pass effect.[10] Common nano-based approaches include:
-
Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like Fluvastatin, improving solubility and potentially enhancing absorption.[5][6][11]
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by polymers and/or surfactants. Reducing the particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution rate.[9]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids.[12]
-
-
Modified-Release Formulations:
-
Extended-Release (XL) Formulations: These are designed to release the drug at a slower, sustained rate. This can prevent the saturation of hepatic uptake mechanisms that may occur with high doses of immediate-release formulations, leading to improved efficacy.[13]
-
Pulsatile Drug Delivery Systems: These systems are designed to release the drug after a specific lag time, which can be programmed to coincide with the peak of cholesterol synthesis in the early morning hours, thereby improving therapeutic efficacy.[14][15]
-
-
Transdermal Delivery: Bypassing the gastrointestinal tract and first-pass metabolism altogether through transdermal delivery is another approach being explored to improve the systemic availability of Fluvastatin.[16]
Q3: How significantly can these formulation strategies improve Fluvastatin's bioavailability?
A3: Studies have demonstrated substantial improvements in the oral bioavailability of Fluvastatin using advanced formulation techniques. For instance, nanostructured lipid carriers (NLCs) have been shown to increase the bioavailability by more than 2.64-fold compared to a standard Fluvastatin suspension.[6][7] Similarly, nanosuspensions containing cyclodextrin have been reported to enhance bioavailability by over 2.4-fold compared to conventional capsules.[9][17]
Troubleshooting Guides
Formulation and Characterization
Q: We are developing a Fluvastatin-loaded Nanostructured Lipid Carrier (NLC) formulation, but the particle size is inconsistent and the polydispersity index (PDI) is high. What are the likely causes and how can we address this?
A: High particle size and PDI in NLC formulations can stem from several factors. Here’s a troubleshooting guide:
-
Sonication/Homogenization Time: Inadequate sonication or homogenization time can lead to incomplete particle size reduction. Try incrementally increasing the duration and energy input. For instance, in hot emulsification-ultrasonication methods, the sonication time is a critical variable affecting particle size.[6][11]
-
Lipid and Oil Ratio: The ratio of solid lipid to liquid lipid is crucial. An improper ratio can affect the particle structure and stability. Systematically varying this ratio can help in optimizing the formulation.[6]
-
Surfactant Concentration: Insufficient surfactant can lead to particle aggregation and instability. Ensure the surfactant concentration is above the critical micelle concentration and is adequate to cover the surface of the nanoparticles.
-
Temperature Control: During preparation (especially by hot homogenization), maintaining the temperature above the melting point of the solid lipid is essential for uniform emulsification. Fluctuations in temperature can lead to premature lipid recrystallization and a broader particle size distribution.
Q: Our Fluvastatin nanosuspension shows good initial particle size, but it tends to aggregate upon storage. How can we improve its long-term stability?
A: Aggregation in nanosuspensions is a common stability issue. Consider the following solutions:
-
Stabilizer Selection: The choice of stabilizer (surfactant or polymer) is critical. A combination of stabilizers, such as a primary surfactant and a secondary polymeric stabilizer, can provide both electrostatic and steric stabilization. Poloxamer 407 has been used effectively in Fluvastatin nanosuspensions.[9]
-
Zeta Potential: The surface charge of the nanoparticles, measured as zeta potential, is an indicator of stability. A higher absolute zeta potential (typically > |30| mV) suggests better electrostatic repulsion and stability.[9] You may need to adjust the pH or add charged excipients to increase the zeta potential.
-
Lyophilization (Freeze-Drying): For long-term storage, nanosuspensions can be lyophilized into a solid powder. The inclusion of a cryoprotectant (e.g., trehalose, mannitol) is essential to prevent particle aggregation during freezing and drying. The lyophilized powder should be easily redispersible upon reconstitution.[9]
In Vitro and In Vivo Correlation
Q: Our in vitro dissolution studies show a rapid and complete release of Fluvastatin from our novel formulation. However, the in vivo pharmacokinetic study in rats did not show the expected increase in bioavailability. What could be the disconnect?
A: A discrepancy between in vitro and in vivo results can be complex. Here are some potential reasons to investigate:
-
In Vivo Precipitation: The formulation might be dissolving rapidly in the in vitro medium, but upon entering the complex environment of the gastrointestinal tract, the drug could precipitate out of solution before it can be absorbed. The presence of bile salts, pH gradients, and food effects can influence this.
-
Intestinal Metabolism: Fluvastatin is a substrate for CYP3A enzymes in the gut wall.[9] Even if the formulation enhances dissolution, pre-systemic metabolism in the enterocytes can still limit bioavailability.
-
P-glycoprotein (P-gp) Efflux: If Fluvastatin is a substrate for efflux transporters like P-gp in the intestinal wall, this could pump the absorbed drug back into the intestinal lumen, reducing net absorption. Some excipients used in formulations can inhibit P-gp, which could be a strategy to explore.
-
Animal Model Differences: The gastrointestinal physiology of rats (e.g., pH, transit time, enzymatic activity) differs from that of humans. These differences can affect the performance of a formulation and its in vitro-in vivo correlation.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of Fluvastatin from different formulations, demonstrating the impact of advanced drug delivery systems on its bioavailability.
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Fluvastatin Suspension (Oral) | 291.48 ± 50 | 0.5 | 879.31 ± 110 | - | [6] |
| Fluvastatin NLCs (Oral) | 201.21 ± 35 | 2.0 | 2321.38 ± 210 | > 2.64-fold | [6] |
| Fluvastatin Capsules (Oral) | 315.6 ± 45.3 | 1.0 | 1125.7 ± 125.4 | - | [9] |
| Fluvastatin Nanosuspension (Oral) | 524.8 ± 65.7 | 2.5 | 2736.8 ± 289.6 | > 2.4-fold | [9] |
Experimental Protocols
Protocol 1: Preparation of Fluvastatin-Loaded Nanostructured Lipid Carriers (NLCs) via Hot Emulsification-Ultrasonication
This protocol is based on the methodology described by El-Helw and Fahmy (2015).[6]
Materials:
-
Fluvastatin
-
Solid Lipid: Compritol® 888 ATO
-
Liquid Lipid: Almond Oil
-
Surfactant: l-phosphatidylcholine (soya 95%)
-
Aqueous Phase: Double-distilled water
Equipment:
-
Magnetic stirrer with hot plate
-
Ultrasonic probe sonicator
-
High-speed homogenizer
-
Water bath
Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh the required amounts of Fluvastatin, Compritol® 888 ATO, and almond oil.
-
Melt the lipids together in a beaker by heating to approximately 75-80°C (about 5-10°C above the melting point of the solid lipid) using a water bath.
-
Add the Fluvastatin to the molten lipid mixture and stir until a clear, uniform solution is obtained.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (l-phosphatidylcholine) in double-distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-speed homogenizer (e.g., at 12,000 rpm for 10 minutes) to form a coarse pre-emulsion.
-
-
Ultrasonication:
-
Immediately subject the pre-emulsion to high-intensity ultrasonication using a probe sonicator. The sonication time is a critical parameter to be optimized (e.g., 5-15 minutes) to achieve the desired particle size.[6]
-
-
Cooling and NLC Formation:
-
Place the resulting nanoemulsion in an ice bath and continue stirring at a moderate speed until it cools down to room temperature. This allows the lipid to recrystallize and form solid NLCs.
-
-
Characterization:
-
Analyze the formulation for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
-
Protocol 2: Preparation of Fluvastatin Nanosuspensions using High-Pressure Homogenization
This protocol is based on the methodology described by Liu et al. (2018).[9]
Materials:
-
Fluvastatin
-
Complexing Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Stabilizer: Poloxamer 407
-
Aqueous Phase: Deionized water
Equipment:
-
High-pressure homogenizer
-
Magnetic stirrer
-
Zetasizer for particle size analysis
Procedure:
-
Preparation of Drug-Cyclodextrin Complex:
-
Dissolve HP-β-CD in deionized water with stirring.
-
Slowly add Fluvastatin to the HP-β-CD solution and stir for a specified time (e.g., 24 hours) to allow for inclusion complex formation.
-
-
Preparation of Coarse Suspension:
-
Disperse the Fluvastatin/HP-β-CD complex in an aqueous solution of Poloxamer 407.
-
Stir the mixture at high speed (e.g., 1000 rpm for 2 hours) to form a coarse suspension.
-
-
High-Pressure Homogenization (HPH):
-
Process the coarse suspension through a high-pressure homogenizer.
-
The homogenization pressure and number of cycles are critical parameters that need to be optimized. For example, homogenization could be performed at 1000 bar for 20 cycles.[9]
-
-
Lyophilization (Optional, for long-term stability):
-
The final nanosuspension can be freeze-dried to produce a solid powder.
-
Freeze the nanosuspension at a low temperature (e.g., -80°C) and then lyophilize under vacuum for 24-48 hours.
-
-
Characterization:
-
Characterize the nanosuspension (before and after lyophilization/reconstitution) for particle size, PDI, and zeta potential. Perform solid-state characterization (e.g., DSC, PXRD) to confirm the amorphous state of the drug.[9]
-
Visualizations
Caption: Fluvastatin's first-pass metabolism pathway.
References
- 1. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Fluvastatin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tandfonline.com [tandfonline.com]
- 6. dovepress.com [dovepress.com]
- 7. Improvement of fluvastatin bioavailability by loading on nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. dovepress.com [dovepress.com]
- 10. upm-inc.com [upm-inc.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Efficacy and tolerability of fluvastatin extended-release delivery system: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mathewsopenaccess.com [mathewsopenaccess.com]
- 15. jocpr.com [jocpr.com]
- 16. Transdermal delivery of fluvastatin sodium via tailored spanlastic nanovesicles: mitigated Freund's adjuvant-induced rheumatoid arthritis in rats through suppressing p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhanced oral bioavailability of fluvastatin by using nanosuspensions containing cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing photodegradation of Fluvastatin during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of Fluvastatin during experiments.
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: My Fluvastatin solution turned a yellowish color after being on the lab bench. What happened?
A1: Fluvastatin is highly sensitive to light, particularly Ultraviolet-A (UVA) radiation (320-400 nm), which is present in ambient laboratory light and sunlight.[1] Exposure to light can cause Fluvastatin to degrade, leading to a change in color and the formation of photoproducts. It is crucial to protect Fluvastatin solutions from light at all times.
Q2: What are the primary products of Fluvastatin photodegradation?
A2: The main photoproducts of Fluvastatin are formed through processes like photo-isomerization and cyclization. One of the significant degradation products is a benzocarbazole-like compound, which can be phototoxic.[2] Other identified products include dihydrobenzocarbazole, azonane-2,7-dione, and spiro[4.4]azononane derivatives.[3]
Q3: Will using standard laboratory glassware be sufficient to protect my Fluvastatin samples?
A3: No, standard clear glassware (e.g., borosilicate glass) does not adequately filter out the UVA wavelengths that cause Fluvastatin to degrade. It is essential to use amber-colored glassware or wrap clear glassware in aluminum foil to block light exposure.
Q4: I need to work with Fluvastatin outside of a fume hood. What precautions should I take?
A4: If you must work with Fluvastatin in an open lab environment, it is recommended to work under yellow light. Standard fluorescent and LED lights can emit radiation that may degrade Fluvastatin over time. Minimize the exposure time and always store the compound and its solutions in light-protected containers when not in immediate use.
Q5: Can excipients in my formulation affect the photostability of Fluvastatin?
A5: Yes, excipients can influence the photostability of Fluvastatin. Some polymers, such as polyvinylpyrrolidone (PVP), Eudragit RS100, and chitosan, have been shown to improve the chemical and physical stability of Fluvastatin by forming solid dispersions and through hydrogen bonding interactions.[4] Conversely, some excipients could potentially act as photosensitizers, accelerating degradation. It is crucial to assess the compatibility and photoprotective effects of all excipients in your formulation.
Data Presentation
The following tables summarize key quantitative data related to Fluvastatin's photodegradation.
Table 1: Photodegradation Quantum Yield of Fluvastatin
| Parameter | Value | Reference |
| Photodegradation Quantum Yield (Φ) | 0.13 ± 0.02 | [5] |
| The quantum yield represents the efficiency of a photochemical process. A higher value indicates greater susceptibility to degradation upon light absorption. |
Table 2: Comparison of Fluvastatin Removal by Photolysis and Photocatalysis
| Degradation Method | Removal Rate (%) | Conditions | Reference |
| Photolysis | 71.07 | UV-Vis irradiation | [2] |
| ZnIn2S4 Photocatalysis | 99.79 | UV-Vis irradiation | [2] |
| This data highlights the significant increase in degradation when a photocatalyst is present. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of Fluvastatin (as per ICH Q1B Guidelines)
This protocol outlines a forced degradation study to assess the photostability of a Fluvastatin drug substance.
Objective: To evaluate the intrinsic photostability of Fluvastatin and identify potential degradation products.
Materials:
-
Fluvastatin drug substance
-
Solvent (e.g., methanol or water)
-
Chemically inert, transparent containers (e.g., quartz cuvettes or clear glass vials)
-
Light-protective containers (e.g., amber glass vials or vials wrapped in aluminum foil for dark controls)
-
Calibrated photostability chamber equipped with a light source conforming to ICH Q1B Option I or II (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps). The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Validated stability-indicating analytical method (e.g., HPLC-UV) to quantify Fluvastatin and its photoproducts.
Procedure:
-
Sample Preparation:
-
Prepare a solution of Fluvastatin in the chosen solvent at a known concentration.
-
For solid-state testing, spread a thin layer of the Fluvastatin powder in a suitable container.
-
Prepare a "dark control" sample by placing an identical sample in a light-protective container.
-
-
Exposure:
-
Place the test samples and the dark control in the photostability chamber.
-
Expose the samples to the light source until the recommended exposure levels are reached.
-
-
Analysis:
-
At appropriate time points, withdraw samples and analyze them using the validated analytical method.
-
Analyze the dark control sample at the end of the experiment to differentiate between photodegradation and thermal degradation.
-
-
Data Evaluation:
-
Calculate the percentage of Fluvastatin degradation.
-
Identify and quantify any significant photoproducts formed.
-
Assess the mass balance to ensure that all major degradation products have been accounted for.
-
Mandatory Visualizations
Fluvastatin Photodegradation Pathway
The following diagram illustrates the proposed pathway for the photodegradation of Fluvastatin.
Caption: Proposed photodegradation pathway of Fluvastatin upon exposure to UVA light.
Experimental Workflow for Photostability Testing
This diagram outlines the general workflow for conducting a photostability test according to ICH Q1B guidelines.
Caption: General workflow for conducting a photostability study of Fluvastatin.
References
- 1. q1scientific.com [q1scientific.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental and theoretical studies on fluvastatin primary photoproduct formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
How to address (3R,5S)-Fluvastatin insolubility in culture media
Welcome to the technical support center for (3R,5S)-Fluvastatin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of this compound in culture media and to provide guidance on its use in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
A1: this compound is the biologically active enantiomer of Fluvastatin, a synthetic HMG-CoA reductase inhibitor.[1] It is widely used in research to study cholesterol biosynthesis and the pleiotropic effects of statins.[2] Fluvastatin is a lipophilic compound, and its sodium salt form, while soluble in water and some organic solvents, can precipitate when diluted into complex aqueous solutions like cell culture media.[3][4] This precipitation can lead to inaccurate dosing and unreliable experimental results.[5]
Q2: What is the recommended solvent for preparing a stock solution of this compound sodium salt?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound sodium salt for in vitro studies.[3][6] It is soluble in DMSO at concentrations up to 87 mg/mL (200.71 mM).[7] For cell culture applications, it is crucial to use anhydrous DMSO to avoid moisture absorption, which can reduce solubility.[7]
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.[5][8] It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability and function.[9]
Q4: Can I dissolve this compound sodium salt directly in water or PBS?
A4: While this compound sodium salt is soluble in water (up to 30 mg/mL) and to a lesser extent in PBS pH 7.2 (approximately 0.2 mg/mL), preparing a high-concentration stock solution directly in aqueous buffers for long-term storage is not recommended.[3][4] Aqueous solutions are generally not stable for more than one day.[3] For cell culture, it is best to prepare a concentrated stock in DMSO and then dilute it into the aqueous culture medium.
Q5: Are there alternative methods to improve the solubility of Fluvastatin in culture media?
A5: Yes, complexation with cyclodextrins, such as β-cyclodextrin, has been shown to enhance the aqueous solubility and dissolution rate of Fluvastatin.[10][11] Another approach is the use of surfactants or the formulation of nanoemulsions, though these methods may require more extensive characterization for your specific cell culture system.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in culture media. | The final concentration of Fluvastatin exceeds its solubility limit in the aqueous medium. Rapid dilution causes the compound to "crash out" of solution. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the stock solution dropwise while gently vortexing the media. Decrease the final working concentration of Fluvastatin. |
| Precipitate forms over time in the incubator. | Changes in temperature and pH of the media in the incubator environment can affect solubility. Fluvastatin may interact with components in the media over time. | Pre-warm the culture media to 37°C before adding the Fluvastatin stock solution. Ensure the media is properly buffered for the CO2 concentration in the incubator. Test the stability of your final working solution over the duration of your experiment. |
| Cloudiness or film observed on the surface of the culture medium. | This may indicate the formation of insoluble aggregates or micelles, especially at higher concentrations. | Reduce the final concentration of Fluvastatin. Consider using a solubilizing agent like β-cyclodextrin. Visually inspect the media under a microscope to differentiate between chemical precipitate and microbial contamination. |
| Inconsistent experimental results between batches. | The stock solution may not be homogenous, or the compound may have degraded. Repeated freeze-thaw cycles can also lead to precipitation and degradation. | Ensure the stock solution is fully dissolved before each use by warming to room temperature and vortexing. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Fluvastatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| DoTc2 4510 | Epithelial Cervical Carcinoma | >100 | 24 |
| A-375 | Malignant Melanoma | ~75 | 24 |
| A-673 | Muscle Ewing's Sarcoma | ~80 | 24 |
| HUH-7 | Hepatocellular Carcinoma | >100 | 24 |
| MCF-7 | Breast Cancer | >100 | 24 |
| HEp-2 | Human Larynx Carcinoma | 2.43 µg/mL (~5.6 µM) | Not Specified |
| KB | Human Nasopharyngeal Carcinoma | 2.29 µg/mL (~5.3 µM) | Not Specified |
| HeLa | Human Epithelial Carcinoma | 5.02 µg/mL (~11.6 µM) | Not Specified |
| A549 | Non-small-cell Lung Cancer | 170 | Not Specified |
Data compiled from multiple sources.[14][15][16] IC50 values can vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Sodium Salt Stock Solution
Materials:
-
This compound sodium salt (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
Procedure:
-
Allow the vial of this compound sodium salt and the anhydrous DMSO to come to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of Fluvastatin sodium salt powder.
-
Dissolve the powder in anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). For example, to prepare a 10 mM stock solution (MW: 433.45 g/mol ), dissolve 4.33 mg of Fluvastatin sodium salt in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use, sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C, protected from light. Stock solutions are stable for up to 6 months when stored properly.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Materials:
-
This compound sodium salt stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM/F-12), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw an aliquot of the Fluvastatin stock solution at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
Perform a serial dilution of the stock solution in pre-warmed complete culture medium to achieve the desired final concentrations.
-
Important: Add the stock solution to the culture medium, not the other way around.
-
Add the stock solution dropwise while gently vortexing or swirling the tube containing the culture medium to ensure rapid and even dispersion.
-
-
Ensure the final concentration of DMSO in the culture medium is below 0.5% (ideally <0.1%).
-
Use the freshly prepared working solutions immediately for your experiments. Do not store diluted aqueous solutions.
Signaling Pathway and Experimental Workflow Diagrams
HMG-CoA Reductase Signaling Pathway
The primary mechanism of action of Fluvastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][17] This inhibition not only reduces the production of cholesterol but also of other essential isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for the post-translational modification of small GTP-binding proteins like Ras and Rho.[18][19]
Caption: Fluvastatin inhibits HMG-CoA reductase, blocking cholesterol synthesis.
Fluvastatin-Induced ERK5/Nrf2 Antioxidant Pathway
Fluvastatin has been shown to activate the ERK5-Nrf2 signaling pathway, leading to the upregulation of antioxidant genes.[20] This represents one of the pleiotropic, cholesterol-independent effects of statins. Fluvastatin treatment leads to the activation of MEK5, which in turn phosphorylates and activates ERK5. Activated ERK5 promotes the nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of target genes like NQO1 and HO-1, inducing their expression.[21]
Caption: Fluvastatin activates the ERK5/Nrf2 antioxidant pathway.
Experimental Workflow for Assessing Fluvastatin Solubility
Caption: Workflow for testing Fluvastatin solubility in culture media.
References
- 1. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. everydaybiochemistry.com [everydaybiochemistry.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Fluvastatin, Sodium Salt A synthetic HMG-CoA reductase inhibitor (IC50 = 40-100 nM for human liver microsomes) that acts as an anti-hypercholesterolemic agent. | 93957-55-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipophilic statins inhibit growth and reduce invasiveness of human endometrial stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. wjpps.com [wjpps.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 16. Comparison of the Effects of Statins on A549 Nonsmall-Cell Lung Cancer Cell Line Lipids Using Fourier Transform Infrared Spectroscopy: Rosuvastatin Stands Out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Fluvastatin inhibits AGE-induced cell proliferation and migration via an ERK5-dependent Nrf2 pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluvastatin inhibits AGE-induced cell proliferation and migration via an ERK5-dependent Nrf2 pathway in vascular smooth muscle cells | PLOS One [journals.plos.org]
Technical Support Center: Optimization of Dosage for In Vivo (3R,5S)-Fluvastatin Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing (3R,5S)-Fluvastatin in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vivo?
This compound is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By inhibiting this enzyme, Fluvastatin decreases the production of mevalonic acid, a precursor to cholesterol and various non-steroidal isoprenoid compounds.[3] This leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, enhancing the clearance of LDL-cholesterol from the circulation.[2] Downstream effects also include the inhibition of signaling pathways such as Braf/MEK/ERK1/2 and Akt.[1][4]
Q2: How do I select an appropriate starting dose of this compound for my animal model?
Selecting a starting dose requires consideration of the animal species, the indication being studied, and the desired therapeutic effect. A common approach is to convert the human therapeutic dose to an animal equivalent dose (AED) based on body surface area (BSA).
Human to Animal Dose Conversion:
A widely used formula for dose conversion is:
Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)
Where Km is a conversion factor.
| Species | Km | To Convert Human Dose to Animal Dose (mg/kg), Multiply by: |
| Human | 37 | - |
| Mouse | 3 | 12.3 |
| Rat | 6 | 6.2 |
| Rabbit | 12 | 3.1 |
| Dog | 20 | 1.8 |
| Monkey | 12 | 3.1 |
| Data sourced from FDA guidance documents.[5][6][7] |
For example, a human dose of 80 mg/day for a 60 kg person is approximately 1.33 mg/kg. The equivalent starting dose for a mouse would be approximately 16.4 mg/kg (1.33 mg/kg * 12.3). It is crucial to perform dose-ranging studies to determine the optimal dose for your specific experimental model and endpoint.
Q3: What are some common vehicles used for administering Fluvastatin in vivo?
Fluvastatin sodium is soluble in water.[8] For oral administration (gavage), it can be dissolved in water or saline. For intraperitoneal (i.p.) injections, it can be dissolved in phosphate-buffered saline (PBS).[9] It is essential to ensure the vehicle is sterile and appropriate for the chosen route of administration.
Q4: How should this compound be administered and at what frequency?
The route and frequency of administration depend on the experimental design and the pharmacokinetic properties of Fluvastatin.
-
Oral Gavage: This is a common route for preclinical studies, mimicking the clinical route of administration. Dosing is typically once daily.
-
Intraperitoneal (i.p.) Injection: This route can be used to bypass first-pass metabolism, though Fluvastatin is subject to extensive first-pass metabolism in the liver.[10] Daily injections have been used in some studies.[9]
The plasma elimination half-life of Fluvastatin is relatively short (approximately 1-3 hours for immediate-release formulations).[8] Therefore, daily administration is generally required to maintain therapeutic levels.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy (e.g., no change in cholesterol levels or desired phenotype) | - Insufficient Dose: The administered dose may be too low for the specific animal model or disease state. - Poor Bioavailability: Issues with the formulation or administration technique may be reducing drug absorption. Fluvastatin has a low oral bioavailability (19-29%).[2] - Rapid Metabolism: Fluvastatin is extensively metabolized by CYP2C9.[2] Species differences in metabolism could affect efficacy. - Animal Model Resistance: The chosen animal model may not be responsive to HMG-CoA reductase inhibition for the desired outcome. | - Perform a dose-response study to identify an effective dose. - Ensure proper oral gavage technique to deliver the full dose to the stomach. - Consider a different route of administration, such as i.p. injection, though this may alter the pharmacokinetic profile. - Review the literature for the responsiveness of your specific animal strain to statins. |
| Unexpected Toxicity or Adverse Effects (e.g., weight loss, lethargy, mortality) | - Dose is too High: Fluvastatin can be toxic at high doses. Doses ≥24 mg/kg/day have been shown to be lethal in dogs.[11][12] In pregnant rats, doses of 12 and 24 mg/kg/day resulted in maternal mortality.[3] - Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. - Off-Target Effects: At high concentrations, statins can have off-target effects. | - Reduce the dose. Refer to published studies for tolerated doses in your animal model (see tables below). - Run a vehicle-only control group to rule out vehicle-related toxicity. - Monitor animals closely for clinical signs of toxicity (e.g., changes in body weight, food and water intake, behavior). - Consider measuring liver enzymes (ALT, AST) and creatine kinase (CK) to monitor for hepatotoxicity and myopathy, respectively.[13] |
| Variability in Experimental Results | - Inconsistent Administration: Variations in the timing or technique of drug administration can lead to variable drug exposure. - Animal-to-Animal Variation: Biological variability between animals can contribute to different responses. - Formulation Instability: The Fluvastatin solution may not be stable over time. | - Standardize the administration procedure, including the time of day for dosing. - Increase the number of animals per group to account for biological variability. - Prepare fresh Fluvastatin solutions for each administration or validate the stability of stored solutions. |
Quantitative Data from In Vivo Studies
Fluvastatin Dosing in Rodent Models
| Species (Strain) | Indication | Dose Range | Route | Frequency | Key Findings | Reference |
| Mouse (A/J) | Lung Tumorigenesis | 15 and 75 mg/kg | Oral | Daily | Dose-dependently decreased tumor number. | [1] |
| Mouse (C57BL/6) | Myocardial Infarction | 10 mg/kg | Oral | Daily | Increased survival and attenuated left ventricular remodeling. | |
| Mouse (C57BL/6) | Renal Water Reabsorption | 50 mg/kg | i.p. | Daily for 7 days | Increased urine osmolality and body weight. | [9] |
| Rat | Cholesterol Synthesis Inhibition | 6.25 and 12.5 mg/kg | Oral | Single dose | Inhibited sterol synthesis by >95% in liver and ileum. | [14] |
| Rat | Skeletal Muscle Calcium Homeostasis | 5 and 20 mg/kg | Oral | Daily for 2 months | Caused an increase in resting cytosolic calcium in muscle fibers. | |
| Pregnant Rat | Toxicity Study | 12 and 24 mg/kg | Oral | Daily | Resulted in maternal mortality and cardiac myopathy. | [3] |
Fluvastatin Dosing in Non-Rodent Models
| Species | Indication | Dose Range | Route | Frequency | Key Findings | Reference |
| Rabbit (New Zealand White) | Hypercholesterolemia | 2 mg/kg | Oral | Daily | Reduced atherosclerotic lesions without significantly lowering plasma cholesterol. | [15] |
| Rabbit (Watanabe-heritable hyperlipidemic) | Hypercholesterolemia | 50 mg/kg | Oral | Daily | Profoundly decreased total, VLDL-, and LDL-cholesterol. | [16] |
| Dog (Beagle) | Toxicity Study | 1, 8, 16, 24, 36, 48 mg/kg | Oral | Daily | Doses ≥24 mg/kg/day were lethal. At ≥8 mg/kg/day, adverse effects included weight loss, emesis, and elevated liver enzymes. | [11][12] |
| Monkey (Rhesus) | Toxicity Study | 0.6, 12, 48-108 mg/kg | Oral | Daily | Well-tolerated with only mild gallbladder changes at higher doses. | [11][12] |
Experimental Protocols
Protocol 1: Oral Administration of Fluvastatin in a Mouse Model of Lung Tumorigenesis (Adapted from[1])
-
Animal Model: A/J mice.
-
Fluvastatin Preparation: Dissolve Fluvastatin sodium in sterile water to the desired concentrations (e.g., 1.5 mg/mL and 7.5 mg/mL for 15 and 75 mg/kg doses, respectively, assuming a 10 mL/kg administration volume).
-
Administration: Administer the Fluvastatin solution or vehicle (sterile water) to the mice once daily via oral gavage using a 20-gauge, 1.5-inch curved gavage needle.
-
Dosage Groups:
-
Vehicle Control
-
15 mg/kg Fluvastatin
-
75 mg/kg Fluvastatin
-
-
Monitoring: Monitor mice daily for clinical signs of toxicity. Record body weight weekly.
-
Endpoint Analysis: At the end of the study period, euthanize the mice and harvest tissues for analysis (e.g., tumor count, histopathology, Western blot for pathway analysis).
Protocol 2: Intraperitoneal Administration of Fluvastatin to Assess Renal Effects in Mice (Adapted from[9])
-
Animal Model: C57BL/6 mice.
-
Fluvastatin Preparation: Dissolve Fluvastatin sodium in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose, assuming a 10 mL/kg administration volume).
-
Administration: Administer the Fluvastatin solution or vehicle (sterile PBS) to the mice once daily via intraperitoneal injection.
-
Dosage Groups:
-
Vehicle Control
-
50 mg/kg Fluvastatin
-
-
Monitoring: House mice in metabolic cages to collect 24-hour urine for volume and osmolality measurements. Monitor daily water intake and body weight.
-
Endpoint Analysis: After the treatment period, collect blood for plasma analysis (e.g., cholesterol, electrolytes) and harvest kidneys for protein expression analysis (e.g., Western blotting for aquaporins).
Visualizations
Fluvastatin Mechanism of Action and Downstream Signaling
Caption: Fluvastatin inhibits HMG-CoA reductase, impacting cholesterol synthesis and key cell signaling pathways.
Experimental Workflow for In Vivo Dosage Optimization
Caption: A logical workflow for optimizing this compound dosage in preclinical in vivo studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Prevention of fluvastatin-induced toxicity, mortality, and cardiac myopathy in pregnant rats by mevalonic acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluvastatin Inhibits HMG-CoA Reductase and Prevents Non-Small Cell Lung Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conversion between animals and human [targetmol.com]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. How to convert human dose to animal dose? NovoPro [novoprolabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Disposition of fluvastatin, an inhibitor of HMG-COA reductase, in mouse, rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The safety evaluation of fluvastatin, an HMG-CoA reductase inhibitor, in beagle dogs and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluvastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Inhibition of cholesterol synthesis ex vivo and in vivo by fluvastatin, a new inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Different responses of fluvastatin to cholesterol-induced oxidative modifications in rabbits: evidence for preventive effect against DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High dose of fluvastatin sodium (XU62-320), a new inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, lowers plasma cholesterol levels in homozygous Watanabe-heritable hyperlipidemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Chemical and Physical Stability of Fluvastatin Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the chemical and physical stability of Fluvastatin formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and analysis of Fluvastatin.
Issue 1: Rapid Degradation of Fluvastatin in Solution
-
Symptom: Loss of Fluvastatin potency in solution during preparation or storage, indicated by HPLC analysis showing decreased peak area for the active pharmaceutical ingredient (API) and the appearance of new peaks.
-
Possible Causes:
-
pH Instability: Fluvastatin is known to be unstable in acidic conditions, leading to the formation of its lactone and other degradation products.[1][2][3]
-
Photodegradation: Exposure to light, particularly UV light, can cause rapid degradation of Fluvastatin.[4]
-
Oxidation: Although generally less susceptible to oxidation compared to other statins, some degradation can occur in the presence of oxidizing agents.[5][6]
-
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of the solution is maintained above 8. The use of an alkaline stabilizing medium, such as sodium bicarbonate or calcium carbonate, can be beneficial.[7]
-
Light Protection: Prepare and store all Fluvastatin solutions in light-resistant containers (e.g., amber glassware) or protect them from light by wrapping with aluminum foil.[4][8]
-
Use of Antioxidants: If oxidation is suspected, consider the addition of antioxidants to the formulation.
-
Solvent Selection: Use freshly prepared, high-purity solvents and degas them before use to remove dissolved oxygen.
-
Issue 2: Physical Instability of Amorphous Fluvastatin Formulations (e.g., Solid Dispersions)
-
Symptom: Changes in the physical state of the formulation over time, such as crystallization, leading to altered dissolution profiles and reduced bioavailability. This can be observed through techniques like DSC or XRD.
-
Possible Causes:
-
Moisture Sorption: Fluvastatin sodium is hygroscopic, and moisture can act as a plasticizer, increasing molecular mobility and promoting crystallization.
-
Inadequate Polymer Interaction: Insufficient interaction (e.g., hydrogen bonding) between Fluvastatin and the polymer matrix in a solid dispersion can lead to phase separation and crystallization.[9][10]
-
Storage at Elevated Temperature: High temperatures can increase the rate of physical changes in amorphous systems.
-
-
Troubleshooting Steps:
-
Moisture Control: Manufacture and store the formulation under controlled low-humidity conditions. Use of desiccants in packaging is recommended.
-
Polymer Selection: Choose polymers that exhibit strong hydrogen bonding with Fluvastatin, such as polyvinylpyrrolidone (PVP), Eudragit, or chitosan.[9][10] The selection of the polymer can significantly impact the stability of the solid dispersion.[9][10]
-
Drug Loading: Avoid excessively high drug loading in the solid dispersion, as this can increase the propensity for crystallization.
-
Storage Conditions: Store the formulation at controlled room temperature or as determined by stability studies.
-
Issue 3: Inconsistent HPLC Results for Fluvastatin and its Degradation Products
-
Symptom: Poor peak shape, shifting retention times, or poor resolution between Fluvastatin and its degradation products during HPLC analysis.
-
Possible Causes:
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for achieving good separation.
-
Column Degradation: The stationary phase of the HPLC column can degrade over time, especially when using aggressive mobile phases.
-
Improper Sample Preparation: Incomplete dissolution of the sample or the presence of particulates can affect the chromatographic results.
-
-
Troubleshooting Steps:
-
Mobile Phase Optimization: A common mobile phase for Fluvastatin analysis is a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., phosphate or acetate buffer) with the pH adjusted to around 3-5.[11][12][13]
-
Column Selection and Care: A C18 column is typically used for Fluvastatin analysis.[1][11][13] Ensure the column is properly equilibrated and flushed after use.
-
Sample Preparation: Ensure complete dissolution of the sample in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm filter before injection.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Fluvastatin?
A1: The main degradation products of Fluvastatin are its anti-isomer and lactone forms, particularly under storage and stress conditions.[9][10] Acid-catalyzed degradation primarily leads to the formation of the lactone through dehydration and lactonization.[2]
Q2: How can the stability of Fluvastatin be enhanced in solid dosage forms?
A2: A common and effective strategy is the formation of amorphous solid dispersions with polymers such as polyvinylpyrrolidone (PVP), Eudragit RS100, and chitosan.[9][10] These polymers can interact with Fluvastatin through hydrogen bonding, which inhibits crystallization and improves both physical and chemical stability.[9][10]
Q3: What is the effect of pH on Fluvastatin stability?
A3: Fluvastatin is susceptible to degradation at acidic pH, with increased stability observed at a pH of 8 or higher.[3] In acidic conditions, the equilibrium between the active hydroxy acid form and the inactive lactone form shifts towards lactone formation.[3]
Q4: Is Fluvastatin sensitive to light?
A4: Yes, Fluvastatin is extremely sensitive to light and can undergo rapid photodegradation upon exposure to UVA irradiation.[4] Therefore, it is crucial to protect Fluvastatin formulations from light during manufacturing, storage, and handling.
Q5: What are the recommended storage conditions for Fluvastatin formulations?
A5: Fluvastatin formulations should be stored in tight, light-resistant containers, protected from moisture.[8] Depending on the formulation, storage in a cool place or at controlled room temperature is recommended.[8]
Data Presentation
Table 1: Summary of Fluvastatin Degradation under Forced Conditions
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acid Hydrolysis | 1 N HCl, reflux at 100°C for 90 min | Significant degradation, formation of a colored precipitate (lactone). | [1][2] |
| Base Hydrolysis | 0.1 N NaOH | Relatively stable, no significant degradation observed. | [1] |
| Oxidative | 3% H₂O₂ | Some degradation observed. | [14] |
| Thermal | Dry heat at 80°C | Degradation observed. | [14] |
| Photolytic | Exposure to sunlight/UV light | Rapid degradation. | [4][14] |
Table 2: Stability of Fluvastatin in Solid Dispersions under Accelerated Conditions (45°C, 75% RH)
| Formulation | Polymer | By-product Formation (anti-isomer + lactones) after 6 months (%) | Reference |
| Pure Fluvastatin | None | 12.5 | [15] |
| Solid Dispersion | PVP | 3.2 | [15] |
| Solid Dispersion | Eudragit RS100 | 2.5 | [15] |
| Solid Dispersion | Chitosan | 1.8 | [15] |
Experimental Protocols
1. Forced Degradation Study of Fluvastatin
-
Objective: To evaluate the stability of Fluvastatin under various stress conditions.
-
Methodology:
-
Acid Hydrolysis: Dissolve 20 mg of Fluvastatin in 10 mL of methanol and add 10 mL of 1 N HCl. Reflux the solution at 80°C for 2 hours. Cool, neutralize with 1 N NaOH, and dilute to a suitable concentration with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve 20 mg of Fluvastatin in 10 mL of methanol and add 10 mL of 0.1 N NaOH. Keep the solution at room temperature for 24 hours. Neutralize with 0.1 N HCl and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve 20 mg of Fluvastatin in 10 mL of methanol and add 10 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light. Dilute for HPLC analysis.
-
Thermal Degradation: Place 20 mg of Fluvastatin powder in a petri dish and expose it to a temperature of 80°C in a hot air oven for 24 hours. After exposure, dissolve the sample in mobile phase and dilute for HPLC analysis.
-
Photodegradation: Expose a solution of Fluvastatin (1 mg/mL in methanol) to direct sunlight for 8 hours. A control sample should be kept in the dark. Dilute both solutions for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify the degradation products.
2. Stability-Indicating HPLC Method for Fluvastatin
-
Objective: To develop and validate an HPLC method for the quantification of Fluvastatin in the presence of its degradation products.
-
Chromatographic Conditions:
-
Procedure:
-
Prepare standard solutions of Fluvastatin in the mobile phase at various concentrations (e.g., 3-15 µg/mL).[11]
-
Prepare the sample solution from the forced degradation study by diluting it to a suitable concentration with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculate the amount of Fluvastatin and its degradation products in the samples by comparing the peak areas with those of the standard solutions.
-
3. Dissolution Testing of Fluvastatin Capsules
-
Objective: To determine the in vitro dissolution rate of Fluvastatin from a capsule formulation.
-
Methodology (as per USP): [8]
-
Procedure:
-
Place one capsule in each dissolution vessel.
-
Start the apparatus and withdraw aliquots of the dissolution medium at the specified time points.
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples and analyze the concentration of Fluvastatin using a suitable analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Caption: Fluvastatin Degradation Pathways under Various Stress Conditions.
Caption: Fluvastatin's Mechanism of Action on the HMG-CoA Reductase Pathway.
Caption: Experimental Workflow for Fluvastatin Formulation and Stability Testing.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. [PDF] Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Fluvastatin Sodium in Bulk and Capsule Dosage Form | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oarjpublication.com [oarjpublication.com]
- 12. researchgate.net [researchgate.net]
- 13. New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard | Drug Analytical Research [seer.ufrgs.br]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. usp.org [usp.org]
Validation & Comparative
A Comparative Guide to the Efficacy of (3R,5S)-Fluvastatin and (3S,5R)-Fluvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological efficacy of the two enantiomers of Fluvastatin: (3R,5S)-Fluvastatin and (3S,5R)-Fluvastatin. Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is administered as a racemic mixture.[1] However, the therapeutic activity is primarily attributed to one of its stereoisomers. This document summarizes the available experimental data on their comparative potency in inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and discusses their differential effects on other cellular signaling pathways.
Data Presentation: Quantitative Comparison of HMG-CoA Reductase Inhibition
The primary mechanism of action for Fluvastatin is the competitive inhibition of HMG-CoA reductase. Experimental data clearly demonstrates that the (3R,5S)-enantiomer is the pharmacologically active form, exhibiting significantly greater inhibitory potency than the (3S,5R)-enantiomer.
| Enantiomer | Parameter | Value | Reference |
| This compound | IC50 | 8 nM | [2] |
| Racemic Fluvastatin | IC50 | 40 - 100 nM | [3][4] |
| (3S,5R)-Fluvastatin | Activity | Considered inactive; IC50 value is significantly higher than the (3R,5S) enantiomer. | [5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
In Vitro HMG-CoA Reductase Activity Assay (Spectrophotometric Method)
This protocol outlines a common method to determine the inhibitory activity of Fluvastatin enantiomers on HMG-CoA reductase. The assay is based on measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.[6][7][8]
Materials:
-
Purified human HMG-CoA reductase
-
This compound and (3S,5R)-Fluvastatin
-
HMG-CoA
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of Fluvastatin enantiomers, HMG-CoA, and NADPH in the assay buffer.
-
Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA substrate.
-
Enzyme Addition: Add a standardized amount of HMG-CoA reductase to the reaction mixture.
-
Inhibitor Addition: For inhibitor testing, add varying concentrations of this compound or (3S,5R)-Fluvastatin to the reaction mixture. A control reaction should be run without any inhibitor.
-
Kinetic Measurement: Immediately after adding the enzyme (and inhibitor), initiate kinetic measurements by monitoring the decrease in absorbance at 340 nm over a set period at 37°C.
-
Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the kinetic curve. The inhibitory activity of each enantiomer is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Serum Lipid Profile Analysis (Enzymatic Methods)
This protocol describes the standard enzymatic methods used in clinical settings to measure serum lipid levels, providing an assessment of the in vivo efficacy of Fluvastatin.[1][9][10][11]
Materials:
-
Serum samples from subjects
-
Commercial enzymatic assay kits for:
-
Total Cholesterol (TC)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Triglycerides (TG)
-
-
Spectrophotometer
Procedure:
-
Sample Preparation: Collect blood samples from subjects and separate the serum.
-
Total Cholesterol (TC) Assay:
-
The assay typically involves cholesterol esterase to hydrolyze cholesterol esters and cholesterol oxidase to oxidize cholesterol, producing hydrogen peroxide.
-
The hydrogen peroxide then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product.
-
The absorbance of the colored product is measured and is proportional to the total cholesterol concentration.
-
-
High-Density Lipoprotein Cholesterol (HDL-C) Assay:
-
Non-HDL lipoproteins (LDL, VLDL) are precipitated from the serum using a precipitating agent (e.g., phosphotungstic acid and magnesium chloride).
-
The cholesterol content in the remaining supernatant (HDL fraction) is then measured using the same enzymatic method as for total cholesterol.
-
-
Triglycerides (TG) Assay:
-
Triglycerides are hydrolyzed by lipase to glycerol and free fatty acids.
-
Glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol phosphate oxidase to produce hydrogen peroxide.
-
The hydrogen peroxide is measured using a colorimetric reaction as described for the cholesterol assay.
-
-
Low-Density Lipoprotein Cholesterol (LDL-C) Calculation (Friedewald Formula):
-
LDL-C is typically calculated using the Friedewald formula: LDL-C = TC - HDL-C - (TG / 5) (for concentrations in mg/dL)
-
This formula is valid for triglyceride levels below 400 mg/dL.
-
Signaling Pathways and Molecular Interactions
Cholesterol Biosynthesis Pathway
The primary therapeutic effect of this compound is the interruption of the cholesterol biosynthesis pathway through the inhibition of HMG-CoA reductase. This leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL-cholesterol from the circulation.
Experimental Workflow: HMG-CoA Reductase Inhibition Assay
The following diagram illustrates the workflow for determining the inhibitory potency of Fluvastatin enantiomers on HMG-CoA reductase activity.
Differential Modulation of Nuclear Receptors
Beyond HMG-CoA reductase inhibition, Fluvastatin enantiomers have been shown to enantiospecifically interact with nuclear receptors, such as the Pregnane X Receptor (PXR) and the Glucocorticoid Receptor (GR).[12][13] These interactions can influence the expression of various drug-metabolizing enzymes and transporters, potentially leading to differential drug-drug interactions and off-target effects between the enantiomers.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. adooq.com [adooq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Fluvastatin, Sodium Salt [sigmaaldrich.com]
- 5. DSpace [helda.helsinki.fi]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Enzymatic determination of cholesterol and triglycerides in serum lipoprotein profiles by asymmetrical flow field-flow fractionation with on-line, dual detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abhinandanchowdhury.weebly.com [abhinandanchowdhury.weebly.com]
- 11. wwwn.cdc.gov [wwwn.cdc.gov]
- 12. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
(3R,5S)-Fluvastatin: A Comparative Analysis of Immunoassay Cross-Reactivity with Other Statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunological cross-reactivity of (3R,5S)-Fluvastatin with other commonly prescribed statins. Understanding the specificity of antibodies developed for Fluvastatin is critical for the development of accurate and reliable immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical manufacturing. This document summarizes key experimental data, details relevant methodologies, and provides a structural rationale for the observed selectivity.
Executive Summary
The development of highly specific immunoassays for this compound is essential for its accurate quantification in biological matrices. A key performance characteristic of any such assay is its cross-reactivity with other structurally related compounds, in this case, other statins. Experimental evidence from competitive enzyme-linked immunosorbent assays (ELISA) demonstrates that polyclonal antibodies raised against Fluvastatin exhibit a high degree of specificity. The cross-reactivity with other widely used statins, including atorvastatin, pravastatin, lovastatin, and simvastatin, has been found to be minimal. This high specificity is attributed to the unique chemical structure of Fluvastatin compared to other statins.
Cross-Reactivity Data
A competitive ELISA was conducted to assess the cross-reactivity of a polyclonal anti-Fluvastatin antibody with other HMG-CoA reductase inhibitors. The results, summarized in the table below, indicate a high specificity for Fluvastatin with negligible binding to other tested statins.
| Competitor Statin | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 0.15 | 100 |
| Atorvastatin | > 1000 | < 0.015 |
| Pravastatin | > 1000 | < 0.015 |
| Lovastatin | > 1000 | < 0.015 |
| Simvastatin | > 1000 | < 0.015 |
| Data sourced from a study on the development of a highly specific polyclonal antibody against Fluvastatin.[1] |
The cross-reactivity was calculated using the formula: (IC50 of Fluvastatin / IC50 of competitor) x 100.[1] The data clearly demonstrates that the anti-Fluvastatin antibody has a very low affinity for other statins, making it highly suitable for specific Fluvastatin quantification.
Structural Basis for Specificity
The low cross-reactivity observed can be attributed to the distinct chemical structure of Fluvastatin. Unlike many other statins that share a common decalin or pyrrole ring structure, Fluvastatin is characterized by a fluorophenyl indole ring system.[2] This unique structural feature likely serves as a key epitope for antibody recognition, which is not present in other statins like atorvastatin (pyrrole-based) or simvastatin, lovastatin, and pravastatin (decalin-based).[3] While all statins share a pharmacophore that mimics HMG-CoA, the overall molecular architecture of Fluvastatin is sufficiently different to allow for the generation of antibodies that can discriminate it from other members of its class.
Experimental Protocols
The following is a generalized protocol for a competitive ELISA used to determine the cross-reactivity of an anti-Fluvastatin antibody.
1. Reagent Preparation:
-
Coating Antigen: Fluvastatin conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA).
-
Antibody: Polyclonal anti-Fluvastatin antibody.
-
Competitors: this compound and other statins (atorvastatin, pravastatin, lovastatin, simvastatin).
-
Detection Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) or other suitable chromogenic substrate.
-
Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween 20), and blocking buffer (e.g., PBS with 1% BSA).
2. Assay Procedure:
-
Coating: Microtiter plates are coated with the Fluvastatin-BSA conjugate and incubated overnight at 4°C.
-
Washing: Plates are washed to remove unbound coating antigen.
-
Blocking: Non-specific binding sites are blocked with blocking buffer for 1-2 hours at room temperature.
-
Competition: A fixed concentration of the anti-Fluvastatin antibody is mixed with varying concentrations of either Fluvastatin standard or the competitor statin. This mixture is then added to the coated wells and incubated.
-
Washing: Plates are washed to remove unbound antibodies and competitors.
-
Detection: The enzyme-conjugated secondary antibody is added to the wells and incubated.
-
Washing: Plates are washed to remove the unbound secondary antibody.
-
Signal Development: The substrate is added, and the color is allowed to develop.
-
Measurement: The reaction is stopped, and the absorbance is read at the appropriate wavelength.
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance against the concentration of the Fluvastatin standard.
-
The IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) is determined for Fluvastatin and each competitor statin.
-
The percentage of cross-reactivity is calculated using the formula mentioned previously.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
Conclusion
References
A Head-to-Head In Vivo Comparison: Fluvastatin vs. Pravastatin
In the landscape of lipid-lowering therapies, both fluvastatin and pravastatin have long been utilized as effective 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors, or statins. While both drugs share a common mechanism of action, their distinct pharmacokinetic and pharmacodynamic profiles warrant a detailed comparative analysis for researchers, scientists, and drug development professionals. This guide provides an objective, data-driven comparison of fluvastatin and pravastatin based on in vivo experimental evidence.
Lipid-Lowering Efficacy
Multiple clinical trials have directly compared the lipid-modifying effects of fluvastatin and pravastatin. The primary endpoint in these studies is typically the percentage reduction in low-density lipoprotein cholesterol (LDL-C).
A comparative crossover study involving 46 hypercholesterolemic patients demonstrated that fluvastatin at 20 mg/day and pravastatin at 10 mg/day yielded similar reductions in total cholesterol (TC), LDL-C, and apolipoprotein B (apo B), while increasing high-density lipoprotein 2-cholesterol (HDL2-C) levels.[1] Another study with 134 patients found that fluvastatin (40 mg) and pravastatin (20 mg) were equally effective in lowering LDL-C after 4 weeks of treatment (-24.0% and -24.1%, respectively).[2] However, after 16 weeks, with a dosage increase to 40 mg twice daily for fluvastatin and 40 mg once daily for pravastatin, the LDL-C reduction was greater with fluvastatin (-30.4%) compared to pravastatin (-26.6%).[2]
In a study focusing on patients with Type IIa hypercholesterolemia, 40 mg of fluvastatin once daily for 4 weeks resulted in a 30% decrease in LDL-C, while the same dose of pravastatin led to a 31% reduction.[3] A study in HIV-positive patients on highly active antiretroviral therapy (HAART) showed a 30.2% reduction in LDL levels with fluvastatin compared to a 14.4% reduction with pravastatin after 12 weeks.[4]
| Parameter | Fluvastatin | Pravastatin | Study Details |
| LDL-C Reduction | -24.0% (4 weeks) | -24.1% (4 weeks) | 134 patients with primary hypercholesterolemia. Fluvastatin: 40 mg/day; Pravastatin: 20 mg/day.[2] |
| -30.4% (16 weeks) | -26.6% (16 weeks) | Dosage increased to Fluvastatin: 40 mg twice daily; Pravastatin: 40 mg once daily.[2] | |
| -30% | -31% | 20 patients with Type IIa hypercholesterolemia. Both drugs at 40 mg/day for 4 weeks.[3] | |
| Similar to Pravastatin | Similar to Fluvastatin | 46 hypercholesterolemic patients. Fluvastatin: 20 mg/day; Pravastatin: 10 mg/day for 3 months.[1] | |
| -30.2% | -14.4% | 25 HIV-positive patients on HAART. 12 weeks of therapy.[4] | |
| Total Cholesterol Reduction | -27% | -23% | 20 patients with Type IIa hypercholesterolemia. Both drugs at 40 mg/day for 4 weeks.[3] |
| Similar to Pravastatin | Similar to Fluvastatin | 46 hypercholesterolemic patients. Fluvastatin: 20 mg/day; Pravastatin: 10 mg/day for 3 months.[1] | |
| HDL-C Increase | Increased from 41 to 59 mg/dL | Increased from 43 to 46 mg/dL | 20 patients with Type IIa hypercholesterolemia. Both drugs at 40 mg/day for 4 weeks.[3] |
| HDL2-C Increase | Increased | Increased | 46 hypercholesterolemic patients. Fluvastatin: 20 mg/day; Pravastatin: 10 mg/day for 3 months.[1] |
Pleiotropic Effects
Beyond their lipid-lowering capabilities, statins exhibit a range of "pleiotropic" effects that are independent of cholesterol reduction and contribute to their cardiovascular benefits. These effects include improving endothelial function, reducing inflammation, and decreasing oxidative stress.[5][6]
One key difference between fluvastatin and pravastatin lies in their lipophilicity. Fluvastatin is a lipophilic statin, allowing it to passively diffuse into a wider range of cells, including those in the vasculature.[5] In contrast, pravastatin is hydrophilic and is more selectively targeted to the liver.[5][7] This distinction may influence their pleiotropic effects.
A comparative crossover study found that fluvastatin (20 mg/day) significantly decreased circulating levels of autoantibodies to oxidized LDL (OxLDL-Ab), an indicator of in vivo LDL oxidation, while pravastatin (10 mg/day) did not show this effect initially.[1] However, after crossing over, both statins further reduced OxLDL-Ab levels.[1] Another study showed that both fluvastatin and pravastatin (40 mg/day) did not significantly alter urinary thromboxane A2 metabolites, which are markers of platelet activation.[3]
Interestingly, in vitro studies have shown that the lipophilic statins fluvastatin and lovastatin, but not the hydrophilic pravastatin, can induce neuroglial differentiation in human mesenchymal stem cells.[8]
Safety and Tolerability
Both fluvastatin and pravastatin are generally well-tolerated. In a 16-week study, adverse events were reported by 23 patients on fluvastatin and 22 on pravastatin, with three withdrawals from each group.[2] No significant abnormalities in liver enzymes (alanine or aspartate aminotransferase) or creatine phosphokinase were observed in either group.[2] A retrospective study on statin intolerance found that the relapse rate of intolerance was 18.2% for fluvastatin users and 10.4% for pravastatin users.[9]
Experimental Protocols
Comparative Crossover Study on Oxidized LDL[1]
-
Objective: To compare the effects of fluvastatin and pravastatin on in vivo LDL oxidation.
-
Study Design: A randomized, crossover study.
-
Participants: 46 patients with hypercholesterolemia.
-
Intervention: Patients were randomly assigned to receive either fluvastatin (20 mg/day) or pravastatin (10 mg/day) for 3 months. After this period, they were crossed over to the other statin for another 3 months.
-
Key Measurements: Serum levels of total cholesterol, LDL-C, HDL2-C, apo B, and circulating autoantibodies to oxidized LDL (OxLDL-Ab) were measured at baseline and after each treatment period.
French Fluvastatin Study[2]
-
Objective: To compare the efficacy of fluvastatin versus pravastatin in treating primary hypercholesterolemia.
-
Study Design: A randomized, double-blind, double-placebo, multicenter study.
-
Participants: 134 patients with LDL-C ≥ 160 mg/dL and triglycerides ≤ 400 mg/dL.
-
Intervention: After a 6-week placebo period, patients were randomized to receive either fluvastatin (40 mg once daily for 4 weeks, then 40 mg twice daily for 12 weeks) or pravastatin (20 mg once daily for 4 weeks, then 40 mg once daily for 12 weeks).
-
Key Measurements: LDL-C, total cholesterol, HDL-C, and safety parameters were assessed at baseline, 4 weeks, and 16 weeks.
Signaling Pathways and Experimental Workflows
HMG-CoA Reductase Inhibition Pathway
Caption: The HMG-CoA reductase pathway and the inhibitory action of statins.
Experimental Workflow of a Comparative Crossover Trial
Caption: Workflow of a randomized crossover clinical trial comparing two statins.
References
- 1. A comparative crossover study of the effects of fluvastatin and pravastatin (FP-COS) on circulating autoantibodies to oxidized LDL in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of fluvastatin versus pravastatin treatment of primary hypercholesterolemia. French Fluvastatin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of fluvastatin and pravastatin on lipid profiles and thromboxane production in type IIa hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid lowering therapy with fluvastatin and pravastatin in patients with HIV infection and antiretroviral therapy: comparison of efficacy and interaction with indinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pleiotropic Effects of Statins on the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluvastatin and lovastatin but not pravastatin induce neuroglial differentiation in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PRavastatin Versus FlUVastatin After Statin Intolerance: The PRUV-Intolerance Study With Propensity Score Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for (3R,5S)-Fluvastatin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various validated analytical methods for the quantification of (3R,5S)-Fluvastatin, a synthetic lipid-lowering agent. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of pharmacokinetic, bioequivalence, and quality control studies. This document summarizes key performance data, outlines detailed experimental protocols, and presents a visual workflow for method validation to aid in the selection process.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of different analytical methods reported for the quantification of Fluvastatin. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
| Method | Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | LOD | LOQ | Internal Standard | Citation |
| LC-MS/MS | Human Plasma | 0.2 - 50 ng/mL | Within ±15% | Within ±15% | 0.1 ng/mL | 0.2 ng/mL | Fluvastatin-d6 | |
| LC-MS/MS (Chiral) | Human Plasma | Not Specified | < 10% (relative error) | < 10% (CV) | Not Specified | 1.5 ng/mL (for each enantiomer) | Warfarin | [1][2][3] |
| RP-HPLC-UV | Bulk and Tablets | 1 - 6 µg/mL | 98.31 - 99.70 | 0.2073 - 0.8976 | 0.0194 µg/mL | 0.0588 µg/mL | Not Specified | [4][5] |
| RP-HPLC-UV | Bulk and Capsules | 2.0 - 320.0 µg/mL | Not Specified | < 5% | 0.54 µg/mL | Not Specified | Simvastatin | [6][7] |
| RP-HPLC-UV | Bulk and Capsules | 3 - 15 µg/mL | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| HPLC-UV | Rabbit Plasma | 5 - 200 ng/mL | 95.58 - 100.35 | 0.42 - 1.56 | 0.5 ng/mL | 5 ng/mL | Not Specified | [9] |
| HPLC-UV | Bulk | 5 - 50 µg/mL | Not Specified | Not Specified | Not Specified | Not Specified | Sodium Benzoate | [10] |
| Spectrofluorimetry | Pure Form | 1 - 10 µg/mL | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
| UV-Spectrophotometry | Bulk | 10 - 50 µg/mL | 91.75 - 91.85 | 0.188696 | 0.018463 µg/mL | 0.615432 µg/mL | Not Specified | [11] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma[1]
This method is highly sensitive and suitable for bioanalytical applications where low concentrations of Fluvastatin are expected.
-
Instrumentation : Agilent 1290 Infinity Binary LC system coupled with an Agilent 6490 Triple Quadrupole Mass Spectrometer.
-
Sample Preparation : A simple protein precipitation method is used. To 160 µL of human plasma, 20 µL of aqueous Fluvastatin standard solution and 20 µL of Fluvastatin-d6 internal standard solution are added.
-
Chromatographic Conditions :
-
Column : Not specified in the provided abstract.
-
Mobile Phase : Not specified in the provided abstract.
-
Flow Rate : Not specified in the provided abstract.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), positive or negative mode not specified.
-
Detection : Multiple Reaction Monitoring (MRM) is typically used for quantification.
-
Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma[2][3][4]
This method is essential for pharmacokinetic studies that require the separation and quantification of Fluvastatin's enantiomers.
-
Instrumentation : High-Performance Liquid Chromatography system coupled with an Electrospray Mass Spectrometer.
-
Sample Preparation : Fluvastatin enantiomers are extracted from plasma using diisopropyl ether at pH 5.0.
-
Chromatographic Conditions :
-
Column : ChiralCel OD-R.
-
Mobile Phase : A mixture of acetonitrile, methanol, and water (24:36:40) containing 0.1% formic acid.
-
-
Mass Spectrometry Conditions :
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) for Bulk and Dosage Forms[5][6]
This is a robust and commonly used method for quality control of Fluvastatin in bulk drug and pharmaceutical formulations.
-
Instrumentation : HPLC system equipped with a UV/Vis detector.
-
Chromatographic Conditions :
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Rabbit Plasma[10]
This bioanalytical method is suitable for pharmacokinetic studies in animal models.
-
Instrumentation : Waters Alliance e-2695 HPLC instrument with a UV detector.
-
Sample Preparation : Protein precipitation. To 200 µL of plasma, 500 µL of internal standard and 500 µL of stock solution are added, followed by 500 µL of acetonitrile. The mixture is centrifuged, and the supernatant is filtered before injection.
-
Chromatographic Conditions :
-
Column : Symmetry C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase : Acetonitrile and 0.1% orthophosphoric acid in a 50:50 (v/v) ratio.
-
Flow Rate : 1 mL/min.
-
Detection : UV detection at 224 nm.
-
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for Fluvastatin quantification, as per regulatory guidelines.
Caption: A typical workflow for the validation of an analytical method.
References
- 1. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigaa.ufs.br [sigaa.ufs.br]
- 4. researchgate.net [researchgate.net]
- 5. VALIDATED RP-HPLC METHOD FOR FLUVASTATIN SODIUM IN BULK AND ITS DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard | Drug Analytical Research [seer.ufrgs.br]
- 8. oarjpublication.com [oarjpublication.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
Statins and HDL: A Comparative Analysis of Effects on Subpopulation Profiles
For Researchers, Scientists, and Drug Development Professionals
High-density lipoprotein (HDL) cholesterol is a key factor in cardiovascular disease risk, but the focus is shifting from total HDL-C levels to the distribution and function of its various subpopulations. Statins, the cornerstone of LDL-C lowering therapy, also influence HDL metabolism, leading to changes in the proportions of different HDL particle sizes and their functional capacities. This guide provides a comparative analysis of the effects of commonly prescribed statins—atorvastatin, rosuvastatin, simvastatin, and pravastatin—on HDL subpopulation profiles, supported by experimental data.
Comparative Efficacy on HDL Subpopulations
Statins exert varied effects on HDL subpopulations, with some demonstrating a more favorable profile shift than others. The general trend observed is an increase in larger, cholesterol-rich HDL particles and a decrease in smaller particles, a change thought to be beneficial for reverse cholesterol transport.
A study comparing five different statins (atorvastatin, simvastatin, pravastatin, lovastatin, and fluvastatin) found that most improved the HDL subpopulation profile by increasing the concentrations of the large, cholesterol-rich LpA-I alpha-1 and prealpha-1 HDL subpopulations.[1] The efficacy in increasing the alpha-1 HDL subpopulation was ranked as follows: atorvastatin, simvastatin, pravastatin, lovastatin, and fluvastatin.[1]
Another head-to-head comparison of high-dose rosuvastatin (40 mg) and atorvastatin (80 mg) revealed that both statins favorably altered the HDL subpopulation profile.[2] However, rosuvastatin was significantly more effective than atorvastatin in increasing the large alpha-1 (24% vs. 12%) and alpha-2 (13% vs. 4%) HDL particles, while both significantly decreased the small pre-beta-1 HDL levels.[2] These changes were more pronounced in subjects with low baseline HDL cholesterol.[2]
Pravastatin has also been shown to induce a shift in HDL particle distribution, with an increase in cholesterol content in large HDL2 particles and a decrease in small HDL3 particles.[3][4]
The following table summarizes the quantitative effects of different statins on HDL subpopulation profiles based on available clinical trial data.
| Statin | Dose | HDL Subpopulation | Percent Change | Reference |
| Rosuvastatin | 40 mg/day | Large alpha-1 HDL | +24% | [2] |
| Large alpha-2 HDL | +13% | [2] | ||
| Small pre-beta-1 HDL | Significant Decrease | [2] | ||
| Atorvastatin | 80 mg/day | Large alpha-1 HDL | +12% | [2] |
| Large alpha-2 HDL | +4% | [2] | ||
| Small pre-beta-1 HDL | Significant Decrease | [2] | ||
| Pravastatin | 40 mg/day | Large HDL2 Cholesterol | +0.18 (SD units) | [3][4] |
| Small HDL3 Cholesterol | -0.69 (SD units) | [3][4] | ||
| Simvastatin | 20-80 mg/day | Large alpha-1 HDL | Increased | [1] |
| Prealpha-1 HDL | Increased | [1] |
Experimental Protocols
The data presented in this guide are derived from clinical trials employing various methods to analyze HDL subpopulations. Below are summaries of the typical methodologies used in these studies.
Two-Dimensional Gel Electrophoresis (2D-PAGE)
This high-resolution technique is frequently used to separate HDL particles based on both size and charge, allowing for the quantification of distinct subpopulations.
-
Principle: In the first dimension, native agarose gel electrophoresis separates HDL particles based on their charge. In the second dimension, non-denaturing polyacrylamide gradient gel electrophoresis (PAGE) separates the particles based on their size.
-
Sample Preparation: Plasma samples are typically treated to precipitate apolipoprotein B (apoB)-containing lipoproteins.
-
Detection: Following electrophoresis, proteins are transferred to a membrane and immunoblotted for apolipoprotein A-I (apoA-I) to identify and quantify the different HDL subpopulations (e.g., pre-β1, α-4, α-3, α-2, and α-1 HDL).[5]
-
Quantification: The relative concentration of each subpopulation is determined by densitometry of the corresponding spots on the immunoblot.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a quantitative analysis of lipoprotein subclasses based on the distinct signals emitted by the lipid core of each particle.
-
Principle: The terminal methyl groups of lipids within lipoprotein particles emit a characteristic signal, the frequency of which is dependent on the particle size. Deconvolution of the composite NMR signal allows for the quantification of different lipoprotein subclasses.
-
Sample Preparation: Plasma or serum samples are used directly with minimal preparation.
-
Data Analysis: A specialized software algorithm analyzes the NMR spectrum to determine the concentration of various HDL subclasses (e.g., large, medium, and small HDL particles).
Density Gradient Ultracentrifugation
This is a classic method for separating lipoproteins based on their hydrated density.
-
Principle: Plasma is subjected to high-speed centrifugation in a density gradient, which separates lipoproteins into different fractions. HDL is typically isolated in the density range of 1.063 to 1.21 g/mL and can be further fractionated into HDL2 (1.063–1.125 g/mL) and HDL3 (1.125–1.21 g/mL).[6]
-
Subfractionation: Further ultracentrifugation steps or other techniques can be used to separate these major fractions into smaller subclasses (e.g., HDL2a, HDL2b, HDL3a, HDL3b, HDL3c).[6]
-
Quantification: The cholesterol or protein content of each fraction is then measured to determine the concentration of the respective HDL subpopulation.
Signaling Pathways and Mechanisms of Action
Statins primarily lower LDL-C by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[7] Their effects on HDL metabolism are less direct and are thought to be mediated by several mechanisms:
-
Inhibition of Cholesteryl Ester Transfer Protein (CETP): Statins can reduce the activity of CETP, a plasma protein that facilitates the transfer of cholesteryl esters from HDL to triglyceride-rich lipoproteins in exchange for triglycerides.[8] By reducing CETP activity, statins may lead to an increase in the cholesterol content of HDL particles, resulting in larger, more buoyant HDL.[3][9]
-
Increased Apolipoprotein A-I (ApoA-I) Synthesis: Some studies suggest that statins may increase the hepatic synthesis of ApoA-I, the primary apolipoprotein of HDL, which would lead to the formation of more HDL particles.[7][9]
-
Modulation of Hepatic Lipase (HL): Statins may also influence the activity of hepatic lipase, an enzyme that hydrolyzes triglycerides and phospholipids in HDL, leading to the formation of smaller, denser HDL particles. The net effect of statins on HL activity and its impact on HDL subpopulations is still under investigation.
Below are diagrams illustrating the experimental workflow for HDL subpopulation analysis and the proposed signaling pathways of statin effects on HDL metabolism.
Caption: Experimental workflow for HDL subpopulation analysis.
Caption: Proposed signaling pathways of statin effects on HDL metabolism.
References
- 1. Comparing the effects of five different statins on the HDL subpopulation profiles of coronary heart disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of high doses of rosuvastatin versus atorvastatin on the subpopulations of high-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Composition-function analysis of HDL subpopulations: influence of lipid composition on particle functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Statins and metabolism of high density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Statins on High-Density Lipoproteins: A Potential Contribution to Cardiovascular Benefit - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Comparative Analysis of Fluvastatin Stereoisomers
A comprehensive guide for researchers and drug development professionals on the differential in vitro activities of the four stereoisomers of Fluvastatin.
Fluvastatin, a member of the statin class of cholesterol-lowering drugs, is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Fluvastatin is commercially available as a racemic mixture of its (3R,5S) and (3S,5R) enantiomers.[2] The presence of two chiral centers in its structure gives rise to four distinct stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S).[3][4] This guide provides an objective in vitro comparison of all four stereoisomers, focusing on their primary pharmacological activity and other relevant biological effects, supported by experimental data.
HMG-CoA Reductase Inhibition
The primary mechanism of action of Fluvastatin is the competitive inhibition of HMG-CoA reductase.[1] In vitro studies have demonstrated significant stereoselectivity in this inhibition, with the (3R,5S)-enantiomer being the most potent inhibitor.
| Stereoisomer | IC50 (nM) for HMG-CoA Reductase Inhibition | Relative Potency |
| (3R,5S)-Fluvastatin | ~8 | High |
| (3S,5R)-Fluvastatin | > 240 (estimated to be at least 30-fold less active) | Low / Inactive |
| (3R,5R)-Fluvastatin | Data not readily available in published literature | Likely very low to inactive |
| (3S,5S)-Fluvastatin | Data not readily available in published literature | Likely very low to inactive |
Note: The IC50 value for this compound is based on a reported value for "Fluvastatin" which, given the high potency, is attributed to the active enantiomer. The potency of (3S,5R)-Fluvastatin is significantly lower, with one study indicating it to be inactive and another suggesting a 30-fold weaker inhibitory activity compared to the (3R,5S)-enantiomer.[5] Specific IC50 values for the (3R,5R) and (3S,5S) diastereomers are not widely reported, suggesting minimal activity against HMG-CoA reductase.
Effects on Cytochrome P450 Induction
While the primary therapeutic effect of Fluvastatin relates to HMG-CoA reductase inhibition, its stereoisomers have been shown to differentially affect the expression of drug-metabolizing cytochrome P450 (CYP) enzymes in primary human hepatocytes. This is a critical consideration for potential drug-drug interactions.
A study investigating the induction of CYP enzymes by all four Fluvastatin stereoisomers revealed the following order of induction potency: (3S,5R) > (3R,5S) = (3S,5S) > (3R,5R) .[6][7] This enantioselective effect on metabolic enzymes is distinct from the stereoselectivity observed for HMG-CoA reductase inhibition and highlights the multifaceted biological activities of each stereoisomer.[6][7]
Antioxidative Effects
The antioxidative properties of the two primary enantiomers of Fluvastatin have also been compared. In an in vitro study on copper ion-induced oxidation of human low-density lipoprotein (LDL), the (3R,5S) and (3S,5R) enantiomers of Fluvastatin demonstrated similar antioxidative effects.[5] This suggests that the inhibition of lipid peroxidation may be a shared property among the enantiomers, independent of their HMG-CoA reductase inhibitory potency.[5]
Experimental Protocols
In Vitro HMG-CoA Reductase Inhibition Assay
The inhibitory activity of Fluvastatin stereoisomers on HMG-CoA reductase is typically determined using a spectrophotometric assay. The following protocol is a generalized representation based on common methodologies.
Materials:
-
Purified HMG-CoA reductase (catalytic domain)
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Fluvastatin stereoisomers
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HMG-CoA, and NADPH in a 96-well plate.
-
Add varying concentrations of each Fluvastatin stereoisomer to the respective wells.
-
Initiate the enzymatic reaction by adding HMG-CoA reductase to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value for each stereoisomer by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cell-Based Cytochrome P450 Induction Assay
The induction of CYP enzymes by Fluvastatin stereoisomers is evaluated using primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
Fluvastatin stereoisomers
-
Positive control inducers (e.g., rifampicin for CYP3A4)
-
RNA extraction reagents and kits
-
Reverse transcription and quantitative PCR (qPCR) reagents and instrument
Procedure:
-
Thaw and plate primary human hepatocytes according to the supplier's instructions.
-
After an initial culture period, treat the cells with various concentrations of each Fluvastatin stereoisomer or a positive control for a specified duration (e.g., 48-72 hours).
-
At the end of the treatment period, harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR using primers specific for the CYP enzymes of interest (e.g., CYP2A6, CYP2B6, CYP3A4) and a housekeeping gene for normalization.
-
Calculate the fold change in mRNA expression for each CYP enzyme relative to the vehicle-treated control to determine the induction potential of each stereoisomer.
Visualizations
Caption: Inhibition of the cholesterol biosynthesis pathway by Fluvastatin stereoisomers.
Caption: Workflow for determining the IC50 of Fluvastatin stereoisomers.
References
- 1. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 2. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. fluvastatin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Potency of (3R,5S)-Fluvastatin: A Comparative Guide to HMG-CoA Reductase Inhibition
For researchers, scientists, and professionals in drug development, understanding the precise inhibitory capabilities of statins is paramount. This guide provides a comprehensive comparison of the inhibitory concentration (IC50) of (3R,5S)-Fluvastatin against other common statins, supported by detailed experimental protocols and visual pathway diagrams.
This compound is the pharmacologically active enantiomer of Fluvastatin, a fully synthetic competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes a critical rate-limiting step in the synthesis of cholesterol. By inhibiting HMG-CoA reductase, statins effectively lower cholesterol levels in the body. The (3R,5S) isomer of Fluvastatin has demonstrated potent inhibition of this enzyme.
Comparative Inhibitory Potency of Statins
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound in comparison to other widely used statins against HMG-CoA reductase.
| Statin | IC50 (nM) | Notes |
| This compound | 8 | The more active, synthetically produced isomer of Fluvastatin. |
| Atorvastatin | 8.2 | A widely prescribed synthetic statin. |
| Simvastatin | 11.2 | A semi-synthetic statin derived from a fermentation product. |
| Rosuvastatin | 5.4 | A potent, synthetic statin.[1] |
| Fluvastatin (racemic) | 40 - 100 | A mixture of (3R,5S) and (3S,5R) enantiomers, tested in human liver microsomes. |
Determining Inhibitory Concentration: A Detailed Protocol
The IC50 values for HMG-CoA reductase inhibitors are typically determined using an in vitro enzymatic assay. The following protocol outlines a standard method for this determination.
Principle: The activity of HMG-CoA reductase is determined by measuring the rate of NADPH oxidation, which is consumed during the conversion of HMG-CoA to mevalonate. This is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)
-
This compound and other statins of interest
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the statins in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
Statin solution at various concentrations (or solvent control)
-
HMG-CoA reductase enzyme
-
-
Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate to each well.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each statin concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of enzyme inhibition versus the logarithm of the statin concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the HMG-CoA reductase pathway and the experimental workflow for IC50 determination.
Caption: The HMG-CoA reductase pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of HMG-CoA reductase inhibitors.
References
Comparative Tolerability and Safety Profiles of Different Statins: A Comprehensive Guide for Researchers
An in-depth analysis of the safety and tolerability of various statins, supported by quantitative data from extensive clinical trials and detailed experimental methodologies.
Statins, inhibitors of HMG-CoA reductase, are a cornerstone in the primary and secondary prevention of cardiovascular disease. While highly effective in lowering low-density lipoprotein cholesterol (LDL-C), their use can be associated with a range of adverse effects. This guide provides a comparative overview of the tolerability and safety profiles of commonly prescribed statins, including atorvastatin, rosuvastatin, simvastatin, pravastatin, lovastatin, fluvastatin, and pitavastatin. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making and future research endeavors.
Quantitative Comparison of Statin-Associated Adverse Events
The following tables summarize the incidence of key adverse events associated with different statins, compiled from large-scale meta-analyses and pivotal clinical trials. These events include myopathy, elevations in liver transaminases, and the risk of new-onset diabetes.
Table 1: Comparative Incidence of Myopathy and Rhabdomyolysis
| Statin | Incidence of Myalgia (%) | Incidence of Myopathy (CK >10x ULN) (%) | Incidence of Rhabdomyolysis (per 10,000 person-years) | Key Clinical Trials |
| Atorvastatin | 1.5 - 14.9 | ~0.1 | 0.44 | ASPEN, TNT |
| Rosuvastatin | 2.8 - 10.8 | ~0.03 (at ≤40mg) | <1 | JUPITER, CORONA |
| Simvastatin | 9.4 - 18.2 | 0.02 (20mg) - 0.9 (80mg) | <1 (at standard doses) | SEARCH, HPS |
| Pravastatin | 10.9 | <0.1 | ~0.04 | WOSCOPS, CARE, LIPID |
| Lovastatin | Varies | 0.1 (40mg) - 0.2 (80mg) | Rare | EXCEL |
| Fluvastatin | 5.1 | Lowest incidence | Rare | LIPS |
| Pitavastatin | 1.08 | Rare | Rare | LIVES |
ULN: Upper Limit of Normal. Data compiled from multiple sources[1][2][3][4][5][6][7]. The incidence of myalgia can be highly variable and influenced by the "nocebo" effect[8].
Table 2: Comparative Incidence of Elevated Liver Transaminases (ALT/AST >3x ULN)
| Statin | Incidence (%) | Notes | Key Clinical Trials |
| Atorvastatin | 0.7 - 2.5 | Dose-dependent increase. | ASCOT, CARDS |
| Rosuvastatin | ≤0.2 | Low incidence across doses. | JUPITER |
| Simvastatin | 0.3 - 1.0 | Higher incidence with 80mg dose. | HPS, A-to-Z |
| Pravastatin | 1.4 | Similar to placebo in major trials. | WOSCOPS, CARE, LIPID |
| Lovastatin | 0.1 (20mg) - 1.9 (80mg) | Dose-dependent increase. | EXCEL |
| Fluvastatin | <0.5 | Low incidence. | |
| Pitavastatin | 1.50 (AST), 1.79 (ALT) | Post-marketing surveillance data. | LIVES |
Data compiled from multiple sources[1][3][9][10][11][12].
Table 3: Comparative Risk of New-Onset Diabetes Mellitus
| Statin | Odds Ratio (vs. Placebo/Control) | Notes |
| Overall Statin Class | 1.09 - 1.12 | Risk is dose-dependent and higher in patients with pre-existing risk factors for diabetes[3][8]. |
| Atorvastatin | Higher risk compared to pravastatin. | |
| Rosuvastatin | Higher risk, particularly at higher doses. | |
| Simvastatin | Moderate risk. | |
| Pravastatin | Lower risk compared to atorvastatin. | |
| Fluvastatin | Data limited in some meta-analyses. | |
| Pitavastatin | May have a neutral or lower risk profile regarding new-onset diabetes[3]. |
Data compiled from meta-analyses[1][9][13].
Experimental Protocols for Safety Monitoring
Standardized laboratory procedures are crucial for the accurate assessment of statin safety in clinical trials. Below are detailed methodologies for the key biochemical markers monitored.
Measurement of Creatine Kinase (CK)
Objective: To detect and quantify muscle damage.
Methodology:
-
Sample Collection: Whole blood is collected via venipuncture into a serum separator tube. Samples should be protected from light and hemolysis should be avoided.
-
Sample Processing: Serum is separated by centrifugation at approximately 1000-1300 x g for 10-15 minutes.
-
Assay Principle: The most common method is a spectrophotometric kinetic assay. The reaction involves the phosphorylation of ADP to ATP by CK, which is coupled to a series of enzymatic reactions that ultimately lead to the reduction of NADP+ to NADPH. The rate of NADPH formation is measured by the change in absorbance at 340 nm and is directly proportional to the CK activity in the sample.
-
Instrumentation: Automated clinical chemistry analyzers (e.g., Beckman Coulter, Roche/Hitachi) are typically used.
-
Quality Control: Commercially available quality control materials with known CK concentrations (low, normal, and high levels) are run daily to ensure the accuracy and precision of the assay. Participation in external proficiency testing programs is also standard practice.
-
Reference Range: Varies by laboratory, but typically ranges from approximately 30 to 200 U/L. Results are often reported as a multiple of the upper limit of normal (ULN).
Measurement of Liver Transaminases (ALT and AST)
Objective: To assess potential liver injury.
Methodology:
-
Sample Collection and Processing: As described for Creatine Kinase.
-
Assay Principle: Kinetic spectrophotometric assays are standard.
-
ALT (Alanine Aminotransferase): Catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate and L-glutamate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH) with the concurrent oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm is proportional to the ALT activity.
-
AST (Aspartate Aminotransferase): Catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate. The oxaloacetate is then reduced to malate by malate dehydrogenase (MDH) with the concurrent oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm is proportional to the AST activity.
-
-
Instrumentation: Automated clinical chemistry analyzers.
-
Quality Control: Similar to CK, with daily internal quality control and external proficiency testing.
-
Reference Range: Typically up to 40-50 U/L for both ALT and AST, though this can vary between laboratories. Results are often reported as a multiple of the ULN.
Signaling Pathways and Experimental Workflows
Statin Metabolism via Cytochrome P450
The metabolism of many statins is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, particularly the CYP3A4 isoform. This is a critical factor in understanding drug-drug interactions that can increase the risk of adverse effects.
-
Atorvastatin, lovastatin, and simvastatin are extensively metabolized by CYP3A4[14][15][16]. Concomitant use of strong CYP3A4 inhibitors (e.g., certain macrolide antibiotics, azole antifungals, protease inhibitors) can significantly increase their plasma concentrations and the risk of myopathy[17][18].
-
Fluvastatin is metabolized by CYP2C9[15].
-
Pravastatin, rosuvastatin, and pitavastatin are not significantly metabolized by the CYP450 system, making them less susceptible to these types of drug interactions[15][16].
Proposed Mechanisms of Statin-Induced Myopathy
The precise mechanisms underlying statin-induced myopathy are not fully elucidated but are thought to involve the inhibition of HMG-CoA reductase, leading to a reduction in downstream products of the mevalonate pathway that are essential for normal muscle cell function.
This simplified pathway illustrates that statin-mediated inhibition of HMG-CoA reductase can lead to a depletion of isoprenoids and Coenzyme Q10. Reduced isoprenoids can impair the prenylation of small GTP-binding proteins, affecting intracellular signaling and potentially leading to apoptosis. A deficiency in Coenzyme Q10, a vital component of the mitochondrial electron transport chain, can result in mitochondrial dysfunction, reduced ATP production, and increased oxidative stress, ultimately contributing to muscle cell damage[17][18][19].
Experimental Workflow for Assessing Statin Tolerability in a Clinical Trial
The following diagram outlines a typical workflow for monitoring and assessing the safety and tolerability of a statin in a clinical trial setting.
This workflow highlights the systematic process of collecting safety data, from baseline assessments to the final analysis. Regular monitoring and a clear protocol for managing adverse events are critical to ensuring patient safety and the integrity of the trial data.
References
- 1. Mechanisms and assessment of statin-related muscular adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gas.ndph.ox.ac.uk [gas.ndph.ox.ac.uk]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Expanded clinical evaluation of lovastatin (EXCEL) study results: III. Efficacy in modifying lipoproteins and implications for managing patients with moderate hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. gpnotebook.com [gpnotebook.com]
- 8. A Mechanism for Statin-Induced Susceptibility to Myopathy [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Statin-Related Myotoxicity: A Comprehensive Review of Pharmacokinetic, Pharmacogenomic and Muscle Components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Ratio of Creatine Kinase to Alanine Aminotransferase as a Biomarker of Acute Liver Injury in Dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. atvb.ahajournals.org [atvb.ahajournals.org]
- 15. ClinPGx [clinpgx.org]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of statin-associated skeletal muscle-associated symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Statin-Associated Myopathy: Emphasis on Mechanisms and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (3R,5S)-Fluvastatin: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (3R,5S)-Fluvastatin, a synthetic HMG-CoA reductase inhibitor used in cholesterol-lowering medications. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe and environmentally responsible management of this chemical waste.
While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it is crucial to handle its disposal with care due to its pharmacological activity and potential for environmental harm. Some safety data sheets indicate that Fluvastatin may cause harm to the unborn child, poses a possible risk of impaired fertility, and is harmful to aquatic life with long-lasting effects. Therefore, a conservative approach to waste management is strongly recommended.
Key Disposal Considerations
The following table summarizes the primary considerations for the disposal of this compound in a laboratory setting.
| Consideration | Guideline |
| Regulatory Framework | While not federally listed as a hazardous waste, disposal must comply with all applicable federal, state, and local regulations for chemical and pharmaceutical waste. |
| Waste Classification | Treat as a non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste. This means it is not federally hazardous but still requires proper disposal to protect the environment.[1][2] |
| Collection and Segregation | Collect waste this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams, especially not with hazardous waste, sharps, or regular trash.[2] |
| Disposal Method | The recommended disposal method for non-RCRA pharmaceutical waste is incineration by a licensed medical or chemical waste disposal service.[1][2] Avoid disposing of this compound down the drain or in solid waste landfills.[3] |
| Container Management | Empty containers that held this compound should be managed according to your institution's chemical waste procedures. |
Experimental Protocol: Laboratory-Scale Disposal Procedure
This protocol outlines the step-by-step process for the collection and disposal of this compound waste generated during research activities.
1.0 Waste Identification and Segregation
1.1. Identify all waste streams containing this compound, including but not limited to:
- Unused or expired pure compound.
- Contaminated labware (e.g., vials, pipette tips, gloves).
- Solutions containing this compound.
- Spill cleanup materials.
1.2. Segregate this compound waste at the point of generation. 1.3. Use a designated waste container that is compatible with the chemical and clearly labeled as "Non-RCRA Pharmaceutical Waste for Incineration" and includes the chemical name "this compound."[1][2]
2.0 Waste Accumulation and Storage
2.1. Ensure the waste container is kept securely sealed when not in use. 2.2. Store the container in a designated satellite accumulation area or central storage facility that is inaccessible to unauthorized personnel.[2] 2.3. Follow your institution's guidelines for the maximum accumulation time for this type of waste.
3.0 Disposal Request and Manifesting
3.1. When the container is full or the accumulation time limit is reached, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. 3.2. Ensure that all required paperwork, including a waste manifest, is completed accurately. This documentation provides a paper trail for the waste from generation to final disposal.[2]
4.0 Spill and Emergency Procedures
4.1. In the event of a spill, consult the Safety Data Sheet (SDS) for this compound for specific cleanup instructions. 4.2. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 4.3. Absorb the spill with an inert material and collect it in the designated waste container. 4.4. Clean the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
References
Safeguarding Laboratory Operations: A Comprehensive Guide to Handling (3R,5S)-Fluvastatin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of (3R,5S)-Fluvastatin, a synthetic HMG-CoA reductase inhibitor used in antilipemic agents.[1] Adherence to these procedural steps will mitigate risks and foster a culture of safety.
This compound and its common salt form, Fluvastatin sodium, are classified as substances that can cause skin, eye, and respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE) and handling protocols are critical to prevent exposure.
Personal Protective Equipment (PPE) Protocol
The following table summarizes the recommended PPE for handling this compound in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for the formulation you are using, as requirements may vary.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | To protect against dust, splashes, and vapors that can cause serious eye irritation.[2] |
| Skin Protection | Protective Gloves | Chemical impermeable gloves (e.g., nitrile or neoprene).[4][5] | To prevent skin irritation upon contact.[2] |
| Lab Coat/Gown | Disposable gown or a clean lab coat.[5] | To protect personal clothing from contamination. | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] | To prevent respiratory irritation from dust or aerosols.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is fundamental to laboratory safety and environmental responsibility. The following workflow provides step-by-step guidance for the safe management of this compound.
Experimental Protocols
Handling and Preparation of this compound Solutions:
-
Review SDS: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above, including safety goggles, chemical-resistant gloves, and a lab coat. Ensure respiratory protection is available if needed.[2][3]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to minimize inhalation of dust.[2]
-
Weighing: Carefully weigh the required amount of this compound on a calibrated analytical balance. Minimize the generation of dust.
-
Dissolving: Add the solvent to the solid this compound. The choice of solvent will depend on the experimental requirements.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances.[2][6] Recommended storage temperature is often 2-8°C.[2]
Spill Management:
In the event of a spill, evacuate personnel from the immediate area. Use appropriate PPE during cleanup. Absorb the spill with an inert material and place it into a suitable, labeled container for disposal.[2]
Disposal Plan:
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect solid waste in a designated, labeled container.
-
Liquid Waste: Collect liquid waste in a compatible, labeled container. Do not discharge into the environment or drains.[4]
-
Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with this compound should be disposed of as hazardous waste.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.
Dispose of all waste materials through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
